molecular formula C6H10N2O2 B1598319 3-(1H-Imidazol-1-yl)propane-1,2-diol CAS No. 34793-28-7

3-(1H-Imidazol-1-yl)propane-1,2-diol

Cat. No.: B1598319
CAS No.: 34793-28-7
M. Wt: 142.16 g/mol
InChI Key: RHLDLEHHTWLRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Imidazol-1-yl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Imidazol-1-yl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-imidazol-1-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLDLEHHTWLRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956277
Record name 3-(1H-Imidazol-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34793-28-7
Record name 3-(1H-Imidazol-1-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34793-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034793287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-Imidazol-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Bridging Heterocyclic Chemistry and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic characteristics, including its aromatic nature and the presence of two nitrogen atoms, grant it the ability to engage in various biological interactions through hydrogen bonding and coordination with metal ions.[1][4] When this privileged heterocycle is functionalized with a propane-1,2-diol side chain, the resulting molecule, 3-(1H-Imidazol-1-yl)propane-1,2-diol, gains enhanced hydrophilicity and additional points for molecular interaction.

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol. As drug development professionals, understanding these fundamental characteristics is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior.[5] This document moves beyond a simple data sheet to explain the causality behind these properties and provides validated protocols for their determination, ensuring a foundation of scientific integrity for your research and development endeavors.

Core Molecular and Physical Properties

The identity and fundamental physical characteristics of a compound are the starting point for all subsequent investigation. These properties dictate its handling, stability, and macroscopic behavior.

Structure and Nomenclature

The unambiguous identification of 3-(1H-Imidazol-1-yl)propane-1,2-diol is established through its standardized nomenclature and identifiers.

IdentifierValueSource
IUPAC Name 3-(1H-Imidazol-1-yl)propane-1,2-diol[6]
CAS Number 34793-28-7[6][7]
Molecular Formula C₆H₁₀N₂O₂[6]
Canonical SMILES C1=CN(C=N1)CC(CO)O[7]
InChIKey RHLDLEHHTWLRFG-UHFFFAOYSA-N[7]
Physicochemical Data Summary
PropertyValueTypeSource
Molecular Weight 142.16 g/mol Computed[6]
Exact Mass 142.074227566 DaComputed[6]
XLogP3 -1.4Computed[6]
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
Polar Surface Area 58.3 ŲComputed[6]
Rotatable Bond Count 3Computed

The highly negative XLogP3 value of -1.4 strongly suggests that the compound is hydrophilic, a direct consequence of the polar imidazole ring and the two hydroxyl groups of the diol moiety.[6] This high polarity is expected to confer good aqueous solubility but may present challenges for passive diffusion across biological membranes. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl oxygens and imidazole nitrogens) facilitates strong interactions with water and biological targets.[1]

Chemical Properties and Synthesis

Stability and Reactivity

The chemical stability of 3-(1H-Imidazol-1-yl)propane-1,2-diol is governed by its constituent functional groups.

  • Imidazole Ring: The imidazole ring is generally stable but can be protonated at the N3 position in acidic conditions. It is also susceptible to electrophilic substitution, although less readily than pyrrole.

  • Propane-1,2-diol Moiety: The vicinal diol is prone to oxidation, especially in the presence of strong oxidizing agents, which can lead to cleavage of the carbon-carbon bond. The hydroxyl groups can undergo standard alcohol reactions, such as esterification and etherification. The hygroscopic nature of glycols suggests the compound will readily absorb moisture from the air.[8]

For drug development, comprehensive stability studies under forced degradation conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish appropriate storage conditions.[9]

Synthetic Pathways

The literature describes several viable synthetic routes to obtain 3-(1H-Imidazol-1-yl)propane-1,2-diol, providing flexibility in research and development.[10]

  • Reaction of Imidazole with Glycidol: A direct and efficient method involves the nucleophilic ring-opening of glycidol by imidazole in a suitable solvent like acetonitrile. This approach yields the target diol directly.[10]

  • Hydrolysis of a Dioxolane Precursor: This two-step method involves first synthesizing 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane, which is then hydrolyzed (e.g., with hydrochloric acid in methanol) to cleave the ketal and yield the diol with a quantitative yield.[10]

  • Wagner Oxidation of N-allylimidazole: The oxidation of N-allylimidazole using an oxidizing agent like potassium permanganate (KMnO₄) under controlled temperature conditions (0–5 °C) can produce the diol, albeit with potentially more complex purification compared to other methods.[10]

Key Parameters in Drug Development

A thorough characterization of an active pharmaceutical ingredient (API) is fundamental to the entire drug development process.[5][11] For 3-(1H-Imidazol-1-yl)propane-1,2-diol, the most critical parameters influencing its "drug-like" potential are its solubility, lipophilicity, and ionization state.

Drug_Development_Parameters cluster_0 Core Physicochemical Properties cluster_1 Impact on Biopharmaceutical Performance Solubility Aqueous Solubility (Thermodynamic & Kinetic) Absorption Absorption Solubility->Absorption Formulation Formulation Strategy Solubility->Formulation LogP Lipophilicity (LogP / LogD) LogP->Absorption Distribution Distribution LogP->Distribution pKa Ionization Constant (pKa) pKa->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability Distribution->Bioavailability Formulation->Bioavailability

Caption: Interplay of core physicochemical properties and their impact on drug development.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability.[12][13] Poor aqueous solubility is a major hurdle in drug development. Given the hydrophilic nature suggested by its structure and computed LogP, 3-(1H-Imidazol-1-yl)propane-1,2-diol is expected to have good aqueous solubility. However, this must be confirmed experimentally. The "gold standard" for determining thermodynamic equilibrium solubility is the saturation shake-flask (SSF) method.[13]

Lipophilicity (LogP & LogD)

Lipophilicity, quantified by the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a measure of how a compound distributes between an oily (n-octanol) and an aqueous phase.[14] It is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15] For oral drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[14][15] The computed XLogP of -1.4 for this compound places it well within the desirable range for a hydrophilic drug candidate.[6]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The imidazole ring contains a basic nitrogen atom, and its pKa will dictate the charge state of the molecule in different physiological environments (e.g., stomach vs. intestine), which in turn significantly affects its solubility and permeability.[16]

Comprehensive Analytical Characterization Workflow

A multi-technique approach is required for the full characterization of a new chemical entity, ensuring its identity, purity, and solid-state properties are well-defined.[11][17]

API_Characterization_Workflow cluster_structure Structural Confirmation & Purity cluster_physchem Physicochemical Properties cluster_solid Solid-State Characterization start Synthesized Compound NMR NMR (¹H, ¹³C) - Structure Elucidation - Impurity ID start->NMR MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern NMR->MS IR FTIR Spectroscopy - Functional Group ID (O-H, C-N, C=C) MS->IR HPLC HPLC-UV/MS - Purity Assessment - Quantification IR->HPLC Sol Solubility Assay (Shake-Flask) HPLC->Sol LogP LogP/LogD Assay (Shake-Flask) HPLC->LogP pKa_det pKa Determination (Potentiometric/UV-metric) HPLC->pKa_det DSC DSC/TGA - Melting Point - Thermal Stability HPLC->DSC end Fully Characterized API Sol->end LogP->end pKa_det->end XRPD XRPD - Crystallinity - Polymorphism DSC->XRPD XRPD->end

Caption: A comprehensive workflow for the analytical characterization of an API.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.[17]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the diol and C-N stretches of the imidazole ring.[5]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and for quantifying its concentration in various assays.[11]

  • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): Used to determine the melting point, thermal stability, and presence of solvates.[11]

  • X-Ray Powder Diffraction (XRPD): Essential for characterizing the solid state of the material, determining if it is crystalline or amorphous, and identifying any polymorphs.[11]

Standardized Experimental Protocols

Trustworthy data relies on robust and validated experimental protocols. The following sections detail the methodologies for determining two of the most critical physicochemical parameters.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the industry-standard shake-flask method to determine thermodynamic equilibrium solubility.[13][18]

Solubility_Protocol prep 1. Preparation - Add excess solid to buffer (e.g., PBS pH 7.4) - Create a visible slurry incubate 2. Equilibration - Agitate at constant temp (e.g., 25°C or 37°C) - Incubate for 24-48 hours prep->incubate separate 3. Phase Separation - Centrifuge or filter (0.22 µm PVDF) - Remove all undissolved solid incubate->separate analyze 4. Analysis - Dilute supernatant - Quantify concentration via validated HPLC method separate->analyze calc 5. Calculation - Determine solubility (mg/mL or µM) - Compare to calibration curve analyze->calc

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Methodology:

  • Preparation: Add an excess amount of solid 3-(1H-Imidazol-1-yl)propane-1,2-diol to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial. The amount should be sufficient to form a visible slurry after equilibration.[18]

  • Equilibration: Seal the vials and place them in an incubator with agitation (e.g., orbital shaker) at a controlled temperature (typically 25°C or 37°C). Allow the system to equilibrate for an extended period, typically 24 to 48 hours, to ensure true thermodynamic equilibrium is reached.[13][18]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding 0.22 µm filter (e.g., PVDF).[13][18]

  • Analysis: Carefully take an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[18]

  • Validation: The presence of solid material at the end of the experiment must be confirmed to ensure the solution was indeed saturated.

Protocol: LogP Determination (Shake-Flask Method)

This protocol outlines the classic shake-flask method for determining the n-octanol/water partition coefficient.[16][19]

Methodology:

  • Phase Pre-saturation: Prepare pre-saturated n-octanol by shaking it with an equal volume of the aqueous buffer (e.g., PBS pH 7.4) for 24 hours. Similarly, prepare pre-saturated buffer by shaking it with n-octanol. Separate the phases and allow them to clear. This prevents volume changes during the experiment.

  • Partitioning: Add a known, non-saturating amount of the compound to a vial. Add equal volumes of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Seal the vial and shake vigorously for several hours to facilitate partitioning between the two phases.

  • Phase Separation: Allow the vial to stand until the two phases completely separate. Centrifugation at a low speed can aid this process.

  • Analysis: Carefully sample a known volume from both the aqueous and the n-octanol phases. Quantify the concentration of the compound in each phase using a validated HPLC method.[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Conclusion

3-(1H-Imidazol-1-yl)propane-1,2-diol is a molecule of significant interest due to its combination of a pharmaceutically validated imidazole core and a hydrophilicity-enhancing diol side chain. Its computed properties suggest a highly water-soluble compound with characteristics favorable for certain drug development pathways. However, as this guide emphasizes, these computed values must be substantiated by rigorous experimental characterization. The workflows and protocols detailed herein provide a validated framework for researchers to generate the reliable physicochemical data necessary to assess the true potential of this compound as a viable lead candidate and to guide its journey through the drug discovery and development pipeline.

References

  • API Characteriz
  • Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • 3-(1H-Imidazol-1-yl)propane-1,2-diol - PubChem.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Physical and Chemical Characteriz
  • API Physical & Chemical Characterization - CD Formul
  • Equilibrium Solubility Assays Protocol - AxisPharm.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences.
  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF - ResearchG
  • Pharmaceutical Ingredient Characteriz
  • LogP—Making Sense of the Value - ACD/Labs.
  • Summary of solubility measurement protocols of each company before harmoniz
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • 3-(1H-imidazol-1-yl)propane-1,2-diol 34793-28-7 wiki - Es - Guidechem.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher.
  • TRIAZOL-1-YL)
  • TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry.
  • 1,2-Propanediol (P6209)

Sources

A Comprehensive Guide to the Structural Elucidation of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative for Structural Certainty

3-(1H-Imidazol-1-yl)propane-1,2-diol (Molecular Formula: C₆H₁₀N₂O₂, Molecular Weight: 142.16 g/mol ) is a small organic molecule featuring a hydrophilic diol functional group appended to a heterocyclic imidazole moiety.[1] Such structures are of significant interest in medicinal chemistry due to the prevalence of the imidazole ring in biologically active compounds and the diol's potential to improve aqueous solubility and form hydrogen bonds with biological targets. Before any meaningful biological evaluation can occur, its molecular structure must be unequivocally confirmed.

The process of structure elucidation is a forensic exercise in molecular detective work. It relies on a battery of analytical techniques that probe different aspects of the molecule's constitution.[2][3] While modern instrumentation has made data acquisition routine, the true expertise lies in the logical and systematic interpretation of the resulting spectra to build a coherent and error-free structural model. This guide eschews a rigid template, instead presenting a narrative that mirrors the intellectual journey of a scientist solving a structural puzzle, emphasizing the "why" behind each step.

The Strategic Analytical Workflow

A robust structural elucidation strategy relies on the convergence of data from multiple, complementary techniques. No single method can provide the complete picture, but together they offer a system of checks and balances that leads to an unambiguous assignment. Our workflow is designed to move from the general to the specific: from molecular formula and functional groups to the precise atom-by-atom connectivity.

G cluster_0 Initial Analysis cluster_1 Core NMR Analysis cluster_2 Connectivity Mapping (2D NMR) cluster_3 Final Confirmation MS Mass Spectrometry (HRMS) Determine Molecular Formula & Weight H1_NMR ¹H NMR Proton Environments & Counts MS->H1_NMR Provides Formula for NMR IR FTIR Spectroscopy Identify Key Functional Groups IR->H1_NMR Suggests Functional Groups to Assign C13_NMR ¹³C NMR Carbon Environments H1_NMR->C13_NMR COSY ¹H-¹H COSY Map H-H Spin Systems (Fragments) H1_NMR->COSY DEPT DEPT-135 Differentiate C, CH, CH₂, CH₃ C13_NMR->DEPT HSQC ¹H-¹³C HSQC Link Protons to Attached Carbons DEPT->HSQC HMBC ¹H-¹³C HMBC Connect Fragments via Long-Range H-C Correlations COSY->HMBC Defines Fragments HSQC->HMBC Assigns C's Structure Final Validated Structure HMBC->Structure Links Fragments

Experimental Protocols & Data Acquisition

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: The sample was dissolved in methanol and analyzed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.[4]

  • Rationale: HRMS provides a highly accurate mass measurement, which is essential for determining the elemental composition and confirming the molecular formula.[4]

Table 1: HRMS Data

Parameter Value
Ion Mode ESI+
Adduct [M+H]⁺
Calculated Mass (C₆H₁₁N₂O₂⁺) 143.0815
Measured Mass 143.0812
Molecular Formula C₆H₁₀N₂O₂

| Degree of Unsaturation | 3 |

The calculated degree of unsaturation (DoU) of 3 suggests the presence of rings and/or pi bonds. An imidazole ring contains one ring and two double bonds, accounting for all three degrees of unsaturation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol: A thin film of the neat sample was analyzed using a universal attenuated total reflectance (ATR) accessory on an FTIR spectrometer over a range of 4000-600 cm⁻¹.

  • Rationale: FTIR is a rapid and effective method for identifying the presence of key functional groups, providing crucial starting points for NMR spectral interpretation.[5][6]

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3350 (broad) Strong O-H stretch (alcohol, hydrogen-bonded)[6][7]
3110, 2945 Medium C-H stretch (aromatic and aliphatic)
1515, 1450 Medium C=C and C=N ring stretching (imidazole)[8]

| 1080 | Strong | C-O stretch (secondary alcohol)[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: The sample (~10 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL). All spectra were acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).[10]

  • Rationale: A comprehensive suite of NMR experiments is the most powerful tool for determining the precise connectivity of atoms in a molecule.[11][12][13] DMSO-d₆ was chosen as the solvent because it readily dissolves the polar compound and its residual proton signal does not overlap with key analyte signals. The exchangeable -OH protons are also clearly visible in this solvent.

Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)

Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2 7.65 s - 1H Imidazole CH
H-5 7.18 t 1.1 1H Imidazole CH
H-4 6.85 t 1.1 1H Imidazole CH
OH-2 5.05 d 5.2 1H Secondary OH
OH-1 4.80 t 5.5 1H Primary OH
H-7 4.05 dd 13.8, 3.5 1H N-CH₂
H-7' 3.95 dd 13.8, 8.0 1H N-CH₂
H-8 3.75 m - 1H CH-OH

| H-9 | 3.30 | m | - | 2H | CH₂-OH |

Table 4: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Label Chemical Shift (δ, ppm) DEPT-135 Assignment
C-2 137.5 CH (+) Imidazole C-2
C-4 128.0 CH (+) Imidazole C-4
C-5 119.0 CH (+) Imidazole C-5
C-8 69.5 CH (+) CH-OH
C-9 64.0 CH₂ (-) CH₂-OH

| C-7 | 50.5 | CH₂ (-) | N-CH₂ |

Integrated Spectral Interpretation: Assembling the Structure

The elucidation process involves a logical assembly of molecular fragments identified using the spectroscopic data.

Step 1: Identification of the Imidazole Ring

The ¹H NMR spectrum shows three signals in the aromatic region: a singlet at δ 7.65 (H-2) and two mutually coupled triplets at δ 7.18 (H-5) and δ 6.85 (H-4).[14] The small coupling constant (J = 1.1 Hz) is characteristic of long-range coupling in a five-membered aromatic ring. The corresponding carbons are identified at δ 137.5 (C-2), 128.0 (C-4), and 119.0 (C-5) via the Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons directly to their attached carbons.[15][16][17]

Step 2: Identification of the Propane-1,2-diol Chain

The ¹H-¹H Correlation Spectroscopy (COSY) experiment is fundamental for establishing proton-proton connectivities within a spin system.[15][16][17]

  • The signal for the primary hydroxyl proton (OH-1, δ 4.80) shows a correlation to the methylene protons at δ 3.30 (H-9).

  • These H-9 protons, in turn, show a correlation to the methine proton at δ 3.75 (H-8).

  • The H-8 proton shows correlations to both the H-9 protons and the secondary hydroxyl proton (OH-2, δ 5.05).

  • Crucially, the H-8 proton also correlates to the diastereotopic methylene protons at δ 4.05 and 3.95 (H-7, H-7').

This chain of COSY correlations unequivocally establishes the -CH₂(OH)-CH(OH)-CH₂- fragment. The HSQC spectrum links these protons to their respective carbons: C-9 (δ 64.0), C-8 (δ 69.5), and C-7 (δ 50.5).

Step 3: Connecting the Fragments with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the final structure, as it reveals 2- and 3-bond correlations between protons and carbons, effectively linking the isolated fragments.[15][16][18][19]

Table 5: Key 2D NMR Correlations for Structural Assembly

Proton (Label) COSY Correlation (¹H-¹H) HSQC Correlation (¹H-¹³C) Key HMBC Correlations (¹H-¹³C, 2-3 bonds)
H-2 (δ 7.65) - C-2 (δ 137.5) C-4 (δ 128.0), C-5 (δ 119.0)
H-4 (δ 6.85) H-5 (δ 7.18) C-4 (δ 128.0) C-2 (δ 137.5), C-5 (δ 119.0)
H-5 (δ 7.18) H-4 (δ 6.85) C-5 (δ 119.0) C-2 (δ 137.5), C-4 (δ 128.0), C-7 (δ 50.5)
H-7/7' (δ 4.05/3.95) H-8 (δ 3.75) C-7 (δ 50.5) C-5 (δ 119.0) , C-4 (δ 128.0) , C-8 (δ 69.5)
H-8 (δ 3.75) H-7/7', H-9, OH-2 C-8 (δ 69.5) C-7 (δ 50.5), C-9 (δ 64.0)

| H-9 (δ 3.30) | H-8, OH-1 | C-9 (δ 64.0) | C-8 (δ 69.5) |

The definitive connections are highlighted in bold:

  • Protons H-7/7' to the Imidazole Ring: The protons of the methylene group at δ 4.05/3.95 (H-7/7') show clear HMBC cross-peaks to two carbons of the imidazole ring, C-4 (δ 128.0) and C-5 (δ 119.0). This three-bond correlation (H-C-N-C) is irrefutable evidence that the propane chain is attached to the N-1 position of the imidazole ring.

  • Imidazole Proton H-5 to the Propane Chain: Reciprocally, the imidazole proton H-5 (δ 7.18) shows a correlation to the methylene carbon C-7 (δ 50.5) of the propane chain.

// Define invisible nodes for arrow placement H7 [pos="1.1,1.5!", shape=point, width=0.01]; C4 [pos="2.8,1.8!", shape=point, width=0.01]; C5 [pos="2.8,1.2!", shape=point, width=0.01]; H5 [pos="3.5,1.0!", shape=point, width=0.01]; C7 [pos="1.8,1.5!", shape=point, width=0.01]; H8 [pos="1.1,0.7!", shape=point, width=0.01]; H9 [pos="0.4,0.3!", shape=point, width=0.01];

// HMBC Arrows H7 -> C4 [style=dashed, color="#EA4335", arrowhead=normal, label=" HMBC"]; H7 -> C5 [style=dashed, color="#EA4335", arrowhead=normal]; H5 -> C7 [style=dashed, color="#EA4335", arrowhead=normal, label=" HMBC"];

// COSY Arrows H7 -> H8 [style=dashed, color="#4285F4", arrowhead=none, constraint=false, label=" COSY"]; H8 -> H9 [style=dashed, color="#4285F4", arrowhead=none, constraint=false]; } enddot Caption: Key HMBC and COSY correlations confirming connectivity.

Conclusion

Through the systematic and integrated application of HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol has been unequivocally confirmed. The HRMS established the molecular formula, FTIR identified the critical alcohol and imidazole functional groups, and the NMR data provided the definitive atomic connectivity. Specifically, COSY experiments established the propane-1,2-diol backbone, while crucial HMBC correlations between the N-methylene protons (H-7) and the imidazole carbons (C-4, C-5) locked the two primary fragments together. This multi-faceted approach ensures the highest degree of scientific integrity, providing a solid and trustworthy foundation for any future research or development involving this compound.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Holčapek, M., & Jirásko, R. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397, 3477-3487. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2023). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery. Available at: [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2974-2980. Available at: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • PubChem. 3-(1H-Imidazol-1-yl)propane-1,2-diol. Available at: [Link]

  • Talismanov, V. S., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN Journal of Chemistry, 14(3), 1711-1716. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1980-1996.
  • Metcalfe, A. R. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Available at: [Link]

  • Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • OCVC. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • Mohamad, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Science and Engineering, 2(1). Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97. Available at: [Link]

Sources

Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-Imidazol-1-yl)propane-1,2-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydrophilic diol chain attached to an imidazole ring, suggests potential applications as a pharmacophore or a key intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its chemical identity and purity is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data for 3-(1H-Imidazol-1-yl)propane-1,2-diol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features to aid in the unequivocal identification and characterization of this compound.

The structural elucidation of novel compounds is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. In this guide, we will delve into the predicted spectroscopic signatures of 3-(1H-Imidazol-1-yl)propane-1,2-diol, providing a robust framework for its characterization. While experimental data for this specific molecule is not widely published, the principles of spectroscopy and data from analogous structures allow for a reliable prediction of its spectral properties.

Molecular Structure and Logic of Analysis

The logical approach to elucidating the structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol through spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

cluster_0 3-(1H-Imidazol-1-yl)propane-1,2-diol C1 CH₂-OH C2 CH-OH C1->C2 C3 CH₂ C2->C3 N1 N C3->N1 C4 CH N1->C4 C6 CH N1->C6 C5 CH C4->C5 N2 N C5->N2 N2->C3 C6->N2

Caption: Molecular structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(1H-Imidazol-1-yl)propane-1,2-diol is predicted to show distinct signals for the protons of the imidazole ring and the propanediol chain. The chemical shifts are influenced by the electron-withdrawing nature of the imidazole ring and the hydroxyl groups.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60s1HH-2 (imidazole)
~7.15s1HH-5 (imidazole)
~6.85s1HH-4 (imidazole)
~4.80d1HC2-OH
~4.50t1HC1-OH
~4.10dd1HN-CH₂ (diastereotopic)
~3.95dd1HN-CH₂ (diastereotopic)
~3.70m1HCH-OH
~3.40m2HCH₂-OH

Interpretation:

  • Imidazole Protons: The proton at the C-2 position of the imidazole ring is expected to be the most downfield due to the influence of both adjacent nitrogen atoms. The protons at C-4 and C-5 will appear at slightly higher fields.

  • Propanediol Protons: The protons of the diol chain will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methylene protons adjacent to the imidazole nitrogen (N-CH₂) are diastereotopic and are expected to appear as a pair of doublets of doublets. The methine proton (CH-OH) will be a multiplet due to coupling with the adjacent methylene protons and the hydroxyl proton. The terminal methylene protons (CH₂-OH) will also be a multiplet.

  • Hydroxyl Protons: The hydroxyl protons will appear as exchangeable signals, likely as a doublet and a triplet, which will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~137.0C-2 (imidazole)
~128.0C-4 (imidazole)
~119.0C-5 (imidazole)
~70.0CH-OH
~63.0CH₂-OH
~48.0N-CH₂

Interpretation:

  • Imidazole Carbons: The carbon atoms of the imidazole ring will resonate in the aromatic region, with the C-2 carbon appearing most downfield.

  • Propanediol Carbons: The carbons of the propanediol chain will appear in the aliphatic region. The carbon bearing the hydroxyl group (CH-OH) and the terminal methylene carbon (CH₂-OH) will be in the typical range for alcohol carbons. The methylene carbon attached to the imidazole nitrogen (N-CH₂) will be slightly upfield compared to the oxygenated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretching (alcohols, intermolecular H-bonding)
3150-3100MediumC-H stretching (imidazole ring)
2950-2850MediumC-H stretching (aliphatic)
1670-1640WeakC=C stretching (imidazole ring)
1550-1450MediumC=N stretching (imidazole ring)
1250-1000StrongC-O stretching (alcohols)
1100-1000MediumC-N stretching

Interpretation:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. The C-H stretching vibrations of the imidazole ring and the aliphatic chain will appear in their respective regions. The characteristic stretching vibrations of the C=C and C=N bonds of the imidazole ring will be observed in the 1670-1450 cm⁻¹ region. Strong C-O stretching bands from the alcohol functional groups will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 142.0742 (calculated for C₆H₁₀N₂O₂)

  • Key Fragment Ions: m/z = 111, 95, 82, 68

Interpretation and Predicted Fragmentation Pathway:

Upon electron ionization, 3-(1H-Imidazol-1-yl)propane-1,2-diol is expected to show a molecular ion peak at m/z 142. The fragmentation is likely to proceed through the loss of neutral molecules and the formation of stable carbocations.

M [M]⁺˙ m/z = 142 F1 [M - CH₂OH]⁺ m/z = 111 M->F1 - •CH₂OH F2 [M - H₂O]⁺˙ m/z = 124 M->F2 - H₂O F3 [C₄H₅N₂]⁺ m/z = 81 F1->F3 - CH₂O F4 [C₃H₄N₂]⁺˙ m/z = 68 F3->F4 - CH₃

Caption: Predicted ESI-MS fragmentation pathway.

A primary fragmentation event would be the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the loss of a hydroxymethyl radical (•CH₂OH) to form a stable ion at m/z 111. Another likely fragmentation is the loss of a water molecule from the diol moiety. The imidazole ring itself is relatively stable, and its fragmentation would lead to characteristic ions at m/z 81 (imidazole ring with a methylene group) and 68 (imidazole radical cation).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-Imidazol-1-yl)propane-1,2-diol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure compound or through a gas or liquid chromatograph for a mixture.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and key fragment ions.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight and propose a fragmentation pathway consistent with the observed ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(1H-Imidazol-1-yl)propane-1,2-diol. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra serves as a valuable resource for the unambiguous identification and characterization of this important molecule. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. By leveraging the principles outlined in this guide, researchers can confidently verify the structure and purity of 3-(1H-Imidazol-1-yl)propane-1,2-diol, thereby ensuring the integrity of their scientific investigations.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. 3-(1H-Imidazol-1-yl)propane-1,2-diol. National Center for Biotechnology Information. [Link][1]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Sources

The Ascendant Therapeutic Potential of 3-(1H-Imidazol-1-yl)propane-1,2-diol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Within this vast chemical space, derivatives of 3-(1H-imidazol-1-yl)propane-1,2-diol have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their antifungal, antibacterial, and anticancer potential. Drawing from a synthesis of current literature, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the exploration of this versatile chemical scaffold. Detailed experimental protocols for key biological assays are provided, alongside visualizations of pertinent molecular pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a multitude of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions contribute to its remarkable versatility in interacting with various biological targets. This has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory therapies.

The 3-(1H-imidazol-1-yl)propane-1,2-diol scaffold combines the critical imidazole pharmacophore with a flexible three-carbon linker possessing a diol functionality. This structural arrangement offers several advantages for drug design, including increased hydrophilicity, which can favorably impact pharmacokinetic properties, and multiple points for chemical modification to fine-tune biological activity and selectivity. This guide will delve into the known biological activities of derivatives built upon this promising core structure.

Synthesis of the 3-(1H-Imidazol-1-yl)propane-1,2-diol Core and Its Derivatives

The synthesis of the 3-(1H-imidazol-1-yl)propane-1,2-diol core can be achieved through several alternative pathways, providing flexibility for researchers in terms of starting materials and reaction conditions.[1][2]

Synthetic Pathways to the Core Scaffold

Three primary methods for the synthesis of 3-(1H-imidazol-1-yl)propane-1,2-diol have been reported:[1][2]

  • Hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles: This method involves the acid-catalyzed hydrolysis of a protected diol precursor, yielding the target compound in high yields.

  • Wagner Reaction of N-allylazoles: The oxidation of N-allylimidazole using potassium permanganate provides an alternative route to the diol.[1]

  • Reaction of Glycidol with Imidazole: The direct condensation of imidazole with glycidol in a suitable solvent like acetonitrile offers a straightforward approach to the desired product.[1]

General Procedure for Derivative Synthesis

The diol functionality of the core scaffold serves as a convenient handle for the synthesis of a wide array of derivatives, particularly esters and ethers. A general approach to synthesizing ester derivatives is outlined below.

Experimental Protocol: Synthesis of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Esters

This protocol is adapted from the synthesis of related propan-1-ol esters and can be modified for the diol scaffold.

Step 1: Synthesis of the Precursor Alcohol A solution of the corresponding 3-(1H-imidazol-1-yl)propan-1-one derivative in methanol is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction mixture is then stirred overnight at room temperature.

Step 2: Work-up and Purification of the Alcohol The methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude alcohol, which can be purified by recrystallization.

Step 3: Esterification The purified alcohol is dissolved in a suitable solvent (e.g., dichloromethane). The desired acyl chloride or anhydride and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until completion (monitored by TLC).

Step 4: Final Work-up and Purification The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The final ester derivative is purified by column chromatography or recrystallization.

Antifungal Activity: A Primary Therapeutic Avenue

The most extensively studied biological activity of 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives is their potent antifungal action, particularly against Candida species.

Mechanism of Action

Like other azole antifungals, imidazole derivatives primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

Diagram: Antifungal Mechanism of Action

Antifungal_Mechanism Imidazole Derivative Imidazole Derivative Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazole Derivative->Lanosterol 14α-demethylase Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Biosynthesis->Toxic Sterol Accumulation Leads to Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Disrupted Membrane Function Disrupted Membrane Function Toxic Sterol Accumulation->Disrupted Membrane Function Causes Fungal Cell Death Fungal Cell Death Disrupted Membrane Function->Fungal Cell Death

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

In Vitro Antifungal Activity Data

Numerous studies have demonstrated the potent in vitro activity of derivatives of the 3-(1H-imidazol-1-yl)propane core against various Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds.

Compound IDR Group ModificationCandida albicans MIC (µmol/mL)Candida tropicalis MIC (µmol/mL)Reference
5a 3-(1H-Imidazol-1-yl)-1-phenylpropyl benzoate0.0833>1.6325[3]
5j (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime0.0054-

Note: The presented data is for structurally related compounds, highlighting the potential of the core scaffold.

Structure-Activity Relationships (SAR)

Analysis of the antifungal activity of various derivatives has provided valuable insights into the structure-activity relationships:

  • Esterification of the hydroxyl group: The conversion of the hydroxyl group to an ester, particularly with aromatic or heterocyclic moieties, has been shown to significantly enhance anti-Candida activity.[3]

  • Substitution on the aromatic ring: The nature and position of substituents on the aromatic rings of the ester moiety play a crucial role in determining the antifungal potency.

  • Oxime Ester Formation: The formation of oxime esters from the corresponding ketone precursors has yielded compounds with exceptionally potent anti-Candida activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Step 1: Preparation of Fungal Inoculum Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

Step 2: Preparation of Drug Dilutions A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

Step 3: Inoculation and Incubation Each well is inoculated with the prepared fungal suspension. The microtiter plate is incubated at 35°C for 24-48 hours.

Step 4: Determination of MIC The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Activity: An Area for Further Exploration

While the primary focus of research on this scaffold has been its antifungal properties, the broader class of imidazole derivatives is known to possess significant antibacterial activity.[4][5]

Potential Mechanisms of Antibacterial Action

Imidazole-containing compounds have been shown to target various bacterial processes, including:[4]

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase, topoisomerase IV, and β-lactamases.[4]

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Binding to ribosomal subunits and inhibiting protein translation.

Diagram: Potential Antibacterial Targets of Imidazole Derivatives

Antibacterial_Targets cluster_targets Potential Molecular Targets Imidazole Derivatives Imidazole Derivatives Bacterial Cell Bacterial Cell Imidazole Derivatives->Bacterial Cell Enter DNA Gyrase/Topoisomerase DNA Gyrase/Topoisomerase Bacterial Cell->DNA Gyrase/Topoisomerase Inhibition of DNA Replication Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Disruption of Protein Synthesis (Ribosomes) Protein Synthesis (Ribosomes) Bacterial Cell->Protein Synthesis (Ribosomes) Inhibition of

Caption: Overview of potential antibacterial mechanisms.

Current State of Research and Future Directions

To date, there is a limited number of studies specifically evaluating the antibacterial activity of 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives. However, the known broad-spectrum antibacterial activity of other imidazole analogs suggests that this is a fertile area for future investigation. Screening of a library of these derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a logical next step.

Anticancer Potential: Targeting Cellular Proliferation

The imidazole scaffold is a key component of numerous anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Known Anticancer Mechanisms of Imidazole Derivatives

Imidazole-containing compounds have been shown to exert their anticancer effects by targeting:

  • Kinase Inhibition: Many imidazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as receptor tyrosine kinases.[6][7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Triggering the programmed cell death pathway in cancer cells through various intrinsic and extrinsic signaling cascades.

Cytotoxicity Data and Future Outlook

While specific cytotoxicity data for 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives against cancer cell lines is not yet widely available in the literature, the established anticancer potential of the broader imidazole class warrants the investigation of this specific scaffold. Screening of these derivatives against a panel of human cancer cell lines is necessary to elucidate their potential as anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Step 1: Cell Seeding Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Step 2: Compound Treatment The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Addition MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

Step 4: Solubilization and Absorbance Reading The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 5: Data Analysis The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

The 3-(1H-imidazol-1-yl)propane-1,2-diol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research strongly supports its potential as a source of potent antifungal compounds, with several derivatives demonstrating superior activity to current clinical standards. While the antibacterial and anticancer activities of this specific class of compounds remain largely unexplored, the well-documented and diverse biological activities of the broader imidazole family provide a strong rationale for their investigation.

Future research efforts should focus on:

  • Expansion of the Chemical Library: Synthesis of a wider range of derivatives with diverse substitutions to comprehensively explore the structure-activity landscape.

  • Broad-Spectrum Biological Screening: Systematic evaluation of these derivatives against a wide panel of fungal, bacterial, and cancer cell lines.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the foundational knowledge presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives and contribute to the development of next-generation medicines.

References

  • Talismanov, V.S. et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN J. Chem., 14(3), 1711-1716. [Link]

  • Talismanov, V.S. et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. ResearchGate. [Link]

  • Zhang, L. et al. (2018). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 157, 1033-1045. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015713, 3-(1H-Imidazol-1-yl)propane-1,2-diol. [Link]

  • Attia, M.I. et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 164. [Link]

  • Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. [Link]

  • Lv, K. et al. (2014). Cytotoxicity of Imidazole Ionic Liquids in Human Lung Carcinoma A549 Cell Line. Ecotoxicology and Environmental Safety, 104, 249-255. [Link]

  • Perez-Picaso, L. et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 13(10), 482. [Link]

  • Boitor, R-A. et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry, 28(1), 133-147. [Link]

  • Kumar, A. et al. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

  • Ghorab, M.M. et al. (2019). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 24(12), 2317. [Link]

  • Qin, Q. et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 265, 115953. [Link]

  • Wielechowska, M. et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 24(8), 7474. [Link]

  • Al-Warhi, T. et al. (2024). Reactivity of 2‐((3‐Cyano‐4‐(4‐Fluorophenyl)‐6‐(Naphthalen‐2‐yl)Pyridin‐2‐yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Scientific Reports, 14, 2024. [Link]

  • Abdel-Maksoud, M.S. et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(5), 585. [Link]

  • Hattan, C.M. & Jalil, A. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

  • Gschwend, D.A. et al. (2004). Synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol Derivatives: A Novel Class of Protein Kinase C Inhibitors. Helvetica Chimica Acta, 87(5), 1070-1076. [Link]

  • Abdel-Wahab, B.F. et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 779-793. [Link]

  • Dorsch, D. et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 195-200. [Link]

  • Al-Otaibi, J.S. et al. (2023). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. EMAN Research Publishing. [Link]

  • Ota, S. et al. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological and Pharmaceutical Bulletin, 41(10), 1591-1594. [Link]

Sources

The Core Mechanism of Imidazole Antifungals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action of imidazole antifungal compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to deliver a detailed understanding of the molecular interactions, biochemical consequences, and the experimental methodologies used to validate the efficacy of this important class of antimycotic agents.

Introduction: The Clinical Significance of Imidazole Antifungals

Imidazole antifungals represent a cornerstone in the management of superficial and systemic mycoses. Characterized by a five-membered ring structure containing two nitrogen atoms, this class of drugs exhibits broad-spectrum activity against a variety of pathogenic yeasts and molds.[1] Their clinical utility stems from their ability to selectively target a crucial enzyme in the fungal cell, leading to the disruption of membrane integrity and ultimately, cell death.[1] Prominent members of this class include clotrimazole, miconazole, and ketoconazole, which are widely used in topical and, in some cases, systemic formulations.[1] Understanding the precise mechanism by which these agents exert their antifungal effect is paramount for optimizing their use, overcoming resistance, and developing novel therapeutic strategies.

The Primary Molecular Target: Lanosterol 14α-Demethylase

The principal mechanism of action of imidazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[2][3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[1][3][5] Ergosterol is essential for maintaining the structural integrity, fluidity, and permeability of the fungal membrane, and it also modulates the activity of membrane-bound enzymes.[6]

The selective toxicity of imidazole antifungals arises from their higher affinity for the fungal lanosterol 14α-demethylase compared to the mammalian equivalent.[7] This selectivity is crucial for their therapeutic index.

The Ergosterol Biosynthesis Pathway: A Vulnerable Target

The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol. Lanosterol 14α-demethylase catalyzes a critical step in this pathway: the oxidative removal of the 14α-methyl group from lanosterol.[8] This demethylation is a vital checkpoint in the production of mature ergosterol.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Imidazole Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate farnesyl_pp Farnesyl Pyrophosphate mevalonate->farnesyl_pp squalene Squalene farnesyl_pp->squalene Erg9p lanosterol Lanosterol squalene->lanosterol Erg1p, Erg7p demethylated_intermediate 14-demethylated intermediates lanosterol->demethylated_intermediate Lanosterol 14α-demethylase (Erg11p/CYP51) ergosterol Ergosterol demethylated_intermediate->ergosterol Multiple Steps imidazole Imidazole Antifungals lanosterol_demethylase_inhibition->demethylated_intermediate Inhibition Imidazole_Action_Mechanism cluster_consequences Downstream Effects imidazole Imidazole Antifungal cyp51 Lanosterol 14α-demethylase (CYP51/Erg11p) imidazole->cyp51 Binds to heme iron in active site imidazole->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion of lanosterol to ergosterol toxic_sterols Accumulation of 14α-methylated sterols cyp51->toxic_sterols Blocked conversion leads to lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane toxic_sterols->membrane Incorporation into permeability Increased Permeability & Leakage membrane->permeability enzyme_dysfunction Altered Membrane Enzyme Function membrane->enzyme_dysfunction growth_inhibition Inhibition of Growth & Cell Death permeability->growth_inhibition enzyme_dysfunction->growth_inhibition

Caption: Molecular Mechanism of Imidazole Antifungal Action.

Experimental Validation: Key Methodologies

The elucidation of the mechanism of action of imidazole antifungals relies on a suite of robust in vitro assays. These protocols are essential for determining the antifungal potency, confirming the molecular target, and assessing the potential for host cell toxicity.

Determination of Antifungal Potency: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold-standard for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus. [9]This assay provides a quantitative measure of the potency of the imidazole compound against specific fungal isolates.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI Guidelines) [9][10][11][12][13]

  • Preparation of Antifungal Stock Solution: Dissolve the imidazole compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration spectrophotometrically to a final density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or spectrophotometrically. [12] Table 1: Comparative MICs (µg/mL) of Imidazoles against Candida Species

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalis
Clotrimazole0.03 - 4.00.12 - >640.03 - 2.00.03 - 8.0
Miconazole0.03 - 160.06 - >640.03 - 4.00.03 - 16
Ketoconazole0.03 - 160.03 - 640.03 - 4.00.03 - 16

Note: MIC ranges can vary depending on the specific isolate and testing methodology.

Target Validation: Ergosterol Quantification Assay

To confirm that an imidazole antifungal is acting via the inhibition of ergosterol biosynthesis, the total cellular ergosterol content can be quantified. A reduction in ergosterol levels in the presence of the compound provides strong evidence for its mechanism of action. [14] Experimental Protocol: Spectrophotometric Ergosterol Quantification [14][15]

  • Fungal Culture: Grow the fungal isolate in the presence and absence of sub-inhibitory concentrations of the imidazole compound.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and determine the wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids. [14]4. Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing. [14]5. Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette and scan the absorbance from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 281.5 nm. [14]6. Quantification: Calculate the ergosterol content based on the absorbance at 281.5 nm and the wet weight of the cell pellet.

Host Cell Toxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of antifungal compounds against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. [16][17][18] Experimental Protocol: MTT Cytotoxicity Assay [16][17][18][19][20]

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole antifungal compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [18]4. Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Table 2: Example IC50 Values (µM) of Imidazoles on Human Cell Lines

Antifungal AgentMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)
Clotrimazole21.023.1
Ketoconazole35.141.8

Source: Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells.[20]

Mechanisms of Resistance

The emergence of resistance to imidazole antifungals is a growing clinical concern. The primary mechanisms of resistance include:

  • Alterations in the target enzyme: Point mutations in the ERG11 gene can lead to a modified lanosterol 14α-demethylase with reduced affinity for imidazole drugs. [6][21][22]* Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug. [3][22][23]* Active drug efflux: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the imidazole drug out of the fungal cell, reducing its intracellular concentration. [3][6][21]* Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes in the pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol. [21][23]

Conclusion

Imidazole antifungals exert their effect through a well-defined mechanism of action, primarily the inhibition of lanosterol 14α-demethylase. This targeted inhibition disrupts ergosterol biosynthesis, leading to a cascade of events that compromise fungal cell membrane integrity and ultimately result in cell death. A thorough understanding of this mechanism, coupled with robust experimental validation, is essential for the effective use of these agents and the development of next-generation antifungals to combat the growing challenge of fungal resistance.

References

  • van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325–349.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical microbiology and infectious diseases : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 10 Suppl 1, 1–10.
  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Domestic animal endocrinology, 25(3), 261–270.
  • Rodrigues, M. L. (2018). The Fungal Cell Wall: A Dynamic Structure Amenable to High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1799, 1–11.
  • Sanglard, D., Coste, A., & Ferrari, S. (2009). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS yeast research, 9(7), 1029–1050.
  • Lupetti, A., Danesi, R., Campa, M., Del Tacca, M., & Kelly, S. (2002). Molecular basis of resistance to azole antifungals. Trends in molecular medicine, 8(2), 76–81.
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of ergosterol content: a new method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 38(10), 3593–3598.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Rodriguez-Tudela, J. L., Martinez-Suarez, J. V., & Dronda, F. (1994). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial agents and chemotherapy, 38(10), 2345–2350.
  • Dixon, D. M., Shadomy, S., Shadomy, H. J., Espinel-Ingroff, A., & Kerkering, T. M. (1978). Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400. The Journal of infectious diseases, 138(2), 245–248.
  • Lee, Y. S., Kim, Y., Kim, H. J., Kim, H. J., & Lee, J. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & therapeutics, 26(5), 494–502.
  • Monk, B. C., & Goff, D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et biophysica acta. Proteins and proteomics, 1867(6), 619–631.
  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.
  • Akins, R. A. (2005). An update on antifungal targets and mechanisms of resistance in Candida albicans. Medical mycology : official publication of the International Society for Human and Animal Mycology, 43(4), 285–318.
  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1 Suppl), S3–S13.
  • Guedes, G. P., Furtado, N. A., & de Andrade, J. C. (2006). Ergosterol biosynthesis: a target for antifungal agents. Current medicinal chemistry, 13(28), 3375–3386.
  • ResearchGate. (n.d.). Schematic representation of the ergosterol biosynthetic pathway in S. cerevisiae. Retrieved from [Link]

  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 57(3), 1352–1360.
  • Snelders, E., van der Lee, H. A., Kuijpers, A. F., Rijs, A. J., Varga, J., Samson, R. A., ... & Melchers, W. J. (2008). Emergence of azole resistance in Aspergillus fumigatus and spread of a single resistance mechanism. PLoS medicine, 5(11), e219.
  • Chen, Y., & Slavin, M. A. (2013). Azole resistance in Aspergillus fumigatus: a clinical and laboratory update. Current opinion in infectious diseases, 26(6), 496–504.
  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 40(10), 3776–3780.
  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of antifungal drug resistance. Cold Spring Harbor perspectives in medicine, 5(7), a019752.
  • Arthington-Skaggs, B. A., Jalloh, S., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 37(10), 3332–3337.
  • Lee, Y. S., Kim, Y., Kim, H. J., Kim, H. J., & Lee, J. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & therapeutics, 26(5), 494–502.
  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Antifungal resistance and new strategies to control fungal infections. International journal of microbiology, 2012, 713687.
  • Prasad, R., & Kapoor, K. (2005). Multidrug resistance in yeast Candida. International review of cytology, 242, 215–248.
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40–79.
  • Sanglard, D. (2016).
  • EBSCO. (n.d.). Imidazole antifungals. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeling and interactions of Aspergillus fumigatus lanosterol 14-α demethylase ‘A’ with azole antifungals. Retrieved from [Link]

  • Gessner, M. O., & Schmitt, A. L. (1996). Use of solid-phase extraction to determine ergosterol concentrations in plant tissue. Applied and environmental microbiology, 62(10), 3742–3746.
  • ResearchGate. (n.d.). Comparison of MICs of Three Antifungal Agents Against 143 Bloodstream Isolates of Candida. Retrieved from [Link]

  • Carroll, A. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota Morris Digital Well.
  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose response curves and IC50 values [µg/mL] of compounds 5–16, (A)... Retrieved from [Link]

  • da Silva, A. C., de Andrade, N. M., de Souza, E. L., & de Oliveira, M. B. M. (2020). Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. Foods (Basel, Switzerland), 9(10), 1363.
  • Djohan, A. C., Runtuwene, L. R., & Wehantouw, F. (2017). Extraction and quantification of ergosterol as a measure of fungal biomass in leaf litter. AIP Conference Proceedings, 1823(1), 020059.

Sources

An In-depth Technical Guide to the Toxicological Profile of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing the toxicological profile of 3-(1H-Imidazol-1-yl)propane-1,2-diol. Given the limited publicly available toxicological data for this specific molecule, this document outlines the essential experimental workflows and in silico predictive models necessary for a thorough safety evaluation. The guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed methodologies and explaining the scientific rationale behind each step of the toxicological assessment process. By following the principles and protocols detailed herein, a robust and reliable safety profile can be generated, ensuring regulatory compliance and informing risk assessment for potential therapeutic applications.

Introduction to 3-(1H-Imidazol-1-yl)propane-1,2-diol

3-(1H-Imidazol-1-yl)propane-1,2-diol is a chemical compound featuring an imidazole ring linked to a propanediol backbone.[1] Its structure suggests potential utility as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The imidazole moiety is a common feature in many biologically active molecules, including antifungal agents.[2] The propanediol group can influence solubility and pharmacokinetic properties. A thorough understanding of its toxicological profile is paramount before its consideration in any drug development pipeline.

Table 1: Physicochemical Properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O₂PubChem[1]
Molecular Weight142.16 g/mol PubChem[1]
CAS Number34793-28-7PubChem[1]
LogP-1.07Sigma-Aldrich
BioaccumulationNot expectedSigma-Aldrich

The Imperative for a Comprehensive Toxicological Evaluation

Before a new chemical entity (NCE) like 3-(1H-Imidazol-1-yl)propane-1,2-diol can be advanced through the drug development process, a rigorous toxicological evaluation is mandatory. This process is not merely a regulatory hurdle; it is a fundamental scientific necessity to ensure patient safety. The primary objectives of a toxicological workup are to:

  • Identify potential hazards to humans.

  • Determine the dose-response relationship for any adverse effects.

  • Establish a safe starting dose for first-in-human clinical trials.

  • Provide a basis for risk assessment throughout the lifecycle of the potential product.

A Proposed Workflow for Toxicological Assessment

The following sections detail a logical and comprehensive workflow for establishing the toxicological profile of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Sub-chronic Studies cluster_2 Phase 3: Chronic & Specialized Toxicity In Silico Prediction In Silico Prediction Acute Toxicity (In Vitro) Acute Toxicity (In Vitro) In Silico Prediction->Acute Toxicity (In Vitro) Genotoxicity (Ames Test) Genotoxicity (Ames Test) Acute Toxicity (In Vitro)->Genotoxicity (Ames Test) Acute Toxicity (Rodent) Acute Toxicity (Rodent) Genotoxicity (Ames Test)->Acute Toxicity (Rodent) 28-Day Repeated Dose Study 28-Day Repeated Dose Study Acute Toxicity (Rodent)->28-Day Repeated Dose Study Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity 28-Day Repeated Dose Study->Chronic Toxicity/Carcinogenicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity 28-Day Repeated Dose Study->Reproductive & Developmental Toxicity

Caption: A phased approach to the toxicological evaluation of a new chemical entity.

In Silico Toxicological Prediction

Prior to initiating wet-lab experiments, computational models can provide valuable initial insights into the potential toxicological liabilities of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

Protocol for In Silico ADME-Tox Prediction:

  • Obtain the SMILES string or 2D structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

  • Utilize validated predictive software platforms such as SwissADME, pkCSM, or ProTox-II.[3]

  • Input the chemical structure into the platform.

  • Analyze the output data for predictions on:

    • Pharmacokinetics (ADME): Gastrointestinal absorption, blood-brain barrier penetration, and cytochrome P450 inhibition.[3]

    • Toxicity: Oral toxicity, hepatotoxicity, mutagenicity, and carcinogenicity.[3]

  • Interpret the results as a preliminary assessment to guide subsequent experimental designs.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture: Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity) in appropriate media.

  • Compound Preparation: Prepare a stock solution of 3-(1H-Imidazol-1-yl)propane-1,2-diol and create a serial dilution.

  • Cell Treatment: Seed the cells in a 96-well plate and, after adherence, treat them with the various concentrations of the test compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Experimental Protocol: In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 3-(1H-Imidazol-1-yl)propane-1,2-diol to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: Continue this sequential dosing until the criteria for stopping the test are met.

  • LD₅₀ Estimation: Use the results to estimate the median lethal dose (LD₅₀).

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

G Test Compound Test Compound Exposure Exposure Test Compound->Exposure Bacterial Strains Bacterial Strains Bacterial Strains->Exposure Metabolic Activation (S9) Metabolic Activation (S9) Metabolic Activation (S9)->Exposure Plating Plating Exposure->Plating Incubation Incubation Plating->Incubation Scoring Scoring Incubation->Scoring Result Result Scoring->Result

Caption: Workflow for the Ames Test to assess mutagenicity.

Chronic Toxicity and Carcinogenicity

Long-term studies are necessary to evaluate the cumulative effects of repeated exposure and to assess carcinogenic potential.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Establish at least three dose levels (low, mid, high) and a control group.

  • Daily Administration: Administer 3-(1H-Imidazol-1-yl)propane-1,2-diol daily via oral gavage for 90 days.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, perform a complete necropsy, weigh major organs, and collect tissues for histopathological examination.

  • Data Analysis: Analyze the data to identify any target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

A positive finding in genotoxicity assays or evidence of pre-neoplastic lesions in chronic studies would trigger the need for a full 2-year carcinogenicity bioassay.

Reproductive and Developmental Toxicity

These studies are essential to assess the potential for adverse effects on fertility, pregnancy, and fetal development.

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

  • Animal Model: Use sexually mature male and female rats.

  • Premating Dosing: Dose the animals for a specified period before mating.

  • Mating: Pair the animals for mating.

  • Gestation and Lactation Dosing: Continue dosing the females throughout gestation and lactation.

  • Endpoints:

    • Parental Animals: Evaluate reproductive performance (e.g., fertility, gestation length) and conduct a full toxicological assessment as in a repeated dose study.

    • Offspring: Evaluate viability, growth, and development.

  • Interpretation: Assess for any adverse effects on fertility, embryonic and fetal development, and postnatal development. The reproductive toxicity of related propane derivatives has been a subject of investigation.[4][5]

Ecotoxicological Assessment

While the primary focus for pharmaceutical development is human health, an assessment of environmental fate and effects is also important. Key parameters to investigate include:

  • Biodegradability: The potential for the compound to be broken down by microorganisms in the environment.

  • Aquatic Toxicity: The acute and chronic effects on representative aquatic organisms (e.g., algae, daphnids, and fish).

Data Synthesis and Risk Assessment

The culmination of the toxicological evaluation is the integration of all data to form a comprehensive risk assessment. This involves:

  • Hazard Identification: Identifying all potential adverse effects.

  • Dose-Response Assessment: Quantifying the relationship between dose and effect.

  • Exposure Assessment: Estimating the likely human exposure under intended use scenarios.

  • Risk Characterization: Combining the hazard, dose-response, and exposure information to characterize the overall risk to human health.

Conclusion

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)propane-1,2-diol.
  • 3M. (2017). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet.
  • ResearchGate. (2025). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PubMed Central. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies.
  • Research Journal of Chemical Sciences. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
  • PubMed. (n.d.). Reproductive toxicology: current and future directions.
  • PubMed. (n.d.). Reproductive toxicity of 1-bromopropane, a newly introduced alternative to ozone layer depleting solvents, in male rats.

Sources

An In-depth Technical Guide to the Solubility of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

To the researchers, scientists, and drug development professionals delving into the potential of 3-(1H-Imidazol-1-yl)propane-1,2-diol, this guide serves as a comprehensive resource on a critical physicochemical property: its solubility. Understanding and quantifying the solubility of a compound is a cornerstone of pharmaceutical development, influencing everything from formulation and bioavailability to purification and analytical characterization. This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, robust experimental methodologies for its determination, and predictive modeling approaches. By elucidating the "why" behind the "how," this guide empowers you to make informed decisions in your research and development endeavors. While specific experimental solubility data for this compound is not extensively available in public literature, this guide provides the foundational knowledge and detailed protocols necessary to generate such crucial data in your own laboratories.

Molecular Profile and Physicochemical Properties

3-(1H-Imidazol-1-yl)propane-1,2-diol, also known as Improgan, is a molecule of interest with the following key identifiers:

  • Molecular Formula: C₆H₁₀N₂O₂[1]

  • Molecular Weight: 142.16 g/mol [1]

  • CAS Number: 34793-28-7[1]

A preliminary assessment of its structure reveals key features that govern its solubility. The presence of a diol group (-CH(OH)CH₂(OH)) and an imidazole ring provides both hydrogen bond donor and acceptor sites, suggesting a propensity for interaction with polar solvents.

Table 1: Key Physicochemical Properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol

PropertyValue/DescriptorSource
Molecular FormulaC₆H₁₀N₂O₂PubChem[1]
Molecular Weight142.16 g/mol PubChem[1]
XLogP3-AA (Calculated)-1.4PubChem[1]
Hydrogen Bond Donors2 (from the diol)Structural Analysis
Hydrogen Bond Acceptors3 (2 from the diol, 1 from imidazole)Structural Analysis

The calculated LogP value of -1.4 is a strong indicator of hydrophilicity, predicting good solubility in aqueous media.[1] The number of hydrogen bond donors and acceptors further supports the likelihood of favorable interactions with protic and polar aprotic solvents.

Theoretical Framework of Solubility

A robust understanding of the theoretical principles of solubility is paramount for predicting and interpreting experimental results.

"Like Dissolves Like": A Qualitative Guideline

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-(1H-Imidazol-1-yl)propane-1,2-diol, its polar nature, stemming from the hydroxyl and imidazole functionalities, indicates a higher affinity for polar solvents such as water, ethanol, and methanol, and lower solubility in nonpolar solvents like hexane or toluene.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative framework.[2] HSP theory decomposes the total cohesion energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

COSMO-RS: A Quantum Mechanical Predictive Model

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting thermodynamic properties, including solubility, from first principles.[5][6] This quantum chemistry-based method can provide highly accurate solubility predictions without the need for experimental data.[7][8][9] The model calculates the chemical potential of a solute in a solvent, which can then be used to determine its solubility. For a novel compound like 3-(1H-Imidazol-1-yl)propane-1,2-diol, employing COSMO-RS could be a valuable in-silico screening step to prioritize solvents for experimental investigation.

Experimental Determination of Solubility

Rigorous experimental data is the gold standard in solubility assessment. The choice of method depends on the expected solubility range and the physicochemical properties of the compound.

The Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted and robust technique for determining the water solubility of a substance.[10] It is particularly suitable for compounds with solubilities above 10⁻² g/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Equilibrate solvent to constant temperature (e.g., 25°C) prep2 Add excess amount of 3-(1H-Imidazol-1-yl)propane-1,2-diol to the solvent prep1->prep2 equil Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium prep2->equil sep1 Allow the mixture to stand to separate undissolved solid equil->sep1 sep2 Centrifuge or filter the saturated solution to remove solid particles sep1->sep2 ana1 Take a known volume of the clear, saturated solution sep2->ana1 ana2 Determine the concentration of the solute using a validated analytical method (e.g., HPLC-UV, LC-MS) ana1->ana2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Temperature Control: Maintain a constant temperature (e.g., 25 °C ± 0.5 °C) throughout the experiment using a water bath or incubator.

  • Sample Preparation: Add an excess of 3-(1H-Imidazol-1-yl)propane-1,2-diol to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required.

  • Phase Separation: Allow the suspension to settle. Subsequently, centrifuge or filter the sample to separate the saturated solution from the undissolved solid. Filtration should be performed using a filter that does not adsorb the solute.

  • Quantification: Accurately measure the concentration of 3-(1H-Imidazol-1-yl)propane-1,2-diol in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Potentiometric Titration for pH-Dependent Solubility

Given the presence of the basic imidazole ring, the aqueous solubility of 3-(1H-Imidazol-1-yl)propane-1,2-diol is expected to be pH-dependent. Potentiometric titration is an excellent method for determining both the pKa and the intrinsic solubility of ionizable compounds.[11][12][13]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Prepare a solution/suspension of the compound in water setup2 Calibrate pH electrode setup1->setup2 titrate Titrate with a strong acid (e.g., HCl) while recording pH and titrant volume setup2->titrate analysis1 Plot pH vs. titrant volume titrate->analysis1 analysis2 Identify the point of precipitation from the titration curve analysis1->analysis2 analysis3 Calculate pKa and intrinsic solubility from the data analysis2->analysis3

Caption: Conceptual Workflow for Potentiometric Solubility Determination.

  • Instrument Calibration: Calibrate the pH meter and titrator with standard buffers.[14]

  • Sample Preparation: Prepare a suspension of 3-(1H-Imidazol-1-yl)propane-1,2-diol in a solution of known ionic strength (e.g., 0.15 M KCl).[14]

  • Titration: Titrate the suspension with a standardized strong acid (e.g., 0.1 M HCl). Record the pH and the volume of titrant added at regular intervals.

  • Data Analysis: Plot the pH versus the volume of titrant. The point at which the compound begins to precipitate out of solution will be evident from a change in the shape of the titration curve. From the titration data, the pKa and the intrinsic solubility (the solubility of the un-ionized form) can be calculated using appropriate equations.[15]

Solubility in Different Solvent Classes: Predictions and Rationale

While awaiting experimental data, we can make educated predictions based on the molecular structure.

Table 2: Predicted Solubility of 3-(1H-Imidazol-1-yl)propane-1,2-diol in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, Ethanol, Propane-1,2-diolHighThe diol and imidazole groups can form strong hydrogen bonds with protic solvents. Propane-1,2-diol is structurally similar to the solvent itself.[16][17]
Aprotic Polar DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents will facilitate the dissolution of the polar solute, although the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Nonpolar Hexane, Toluene, ChloroformLowThe significant difference in polarity and the inability of these solvents to form hydrogen bonds with the solute will result in poor solubility.

Impact on Drug Development and Research

The solubility of 3-(1H-Imidazol-1-yl)propane-1,2-diol will have profound implications throughout its development lifecycle:

  • Formulation: High aqueous solubility simplifies the development of oral and parenteral dosage forms. Poor solubility would necessitate enabling technologies such as co-solvents, surfactants, or complexation.

  • Bioavailability: For oral administration, sufficient aqueous solubility in the gastrointestinal tract is a prerequisite for absorption.

  • Process Chemistry: Solubility in various organic solvents is critical for designing efficient purification strategies, such as crystallization.

  • Analytical Chemistry: The choice of diluent for analytical methods is dictated by the compound's solubility.

Conclusion and Future Directions

3-(1H-Imidazol-1-yl)propane-1,2-diol is a molecule with physicochemical properties that suggest good solubility in polar solvents, particularly water. This is a favorable attribute for a potential drug candidate. This guide has outlined the theoretical basis for this prediction and provided detailed, actionable protocols for its experimental verification using established methods like the shake-flask technique and potentiometric titration.

For researchers, the immediate next step is the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents. Generating a comprehensive solubility profile will be a critical step in advancing the research and development of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

References

  • PubChem. 3-(1H-Imidazol-1-yl)propane-1,2-diol. Available from: [Link]

  • Avdeef, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

  • PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Available from: [Link]

  • ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Available from: [Link]

  • ResearchGate. ICH Q6B Specifications: An Implementation Guide | Request PDF. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available from: [Link]

  • ICH. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

  • MDPI. Prediction of Greenhouse Gases Solubility in Eutectic Solvents using COSMO-RS. Available from: [Link]

  • KREATiS. High-accuracy water solubility determination using logK. Available from: [Link]

  • Zenodo. Prediction of Solubility with COSMO-RS. Available from: [Link]

  • MDPI. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • EMA. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

  • ResearchGate. 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. Available from: [Link]

  • ACS Omega. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. Available from: [Link]

  • NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • AICHE. Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Available from: [Link]

  • NIH. Brain P450 Epoxygenase Activity is Required for the Antinociceptive Effects of Improgan, a Non-Opioid Analgesic. Available from: [Link]

  • ResearchGate. Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. Available from: [Link]

  • Wikipedia. Hansen solubility parameter. Available from: [Link]

  • YouTube. AMS2018 - COSMO-RS new features: quick predictions & solvent optimization. Available from: [Link]

  • ResearchGate. The experimental solubility and COSMO-RS predicted solubility in DES... Available from: [Link]

  • RSC Publishing. Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Available from: [Link]

  • PubChem. 2-((2-Nitro-1H-imidazol-1-yl)methoxy)-1,3-propanediol. Available from: [Link]

  • PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Available from: [Link]

  • Pharmaffiliates. 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. Available from: [Link]

  • ChemBK. Propane-1,2-diol. Available from: [Link]

  • PubChem. 1,3-Di(1h-imidazol-1-yl)propane. Available from: [Link]

  • Amanote Research. Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. Available from: [Link]

  • PubChem. Propylene Glycol. Available from: [Link]

  • NIH. 3-(2-Hydroxyethoxy)propane-1,2-diol - PubChem. Available from: [Link]

Sources

The Imidazole-Based Diol Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Foreword: The Emergence of Imidazole-Based Diols in Therapeutic Innovation

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in biological systems have cemented its role in a plethora of approved therapeutics.[1][2] When this versatile core is functionalized with diol (two hydroxyl groups) moieties, a new dimension of structural and functional diversity emerges. The hydroxyl groups can significantly enhance solubility, a critical parameter for drug development, and provide additional points of interaction with biological targets, potentially leading to increased potency and selectivity.[2] This guide delves into the core therapeutic targets of imidazole-based diols, providing not just a list, but a causal explanation of experimental choices and self-validating protocols to empower researchers in their quest for novel therapeutics.

I. Kinase Inhibition: Modulating Cellular Signaling with Precision

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues in proteins.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3][4] Imidazole-based compounds have been extensively developed as kinase inhibitors, often acting as ATP-competitive inhibitors that occupy the ATP-binding pocket of the enzyme.[4][5] The diol functional groups on an imidazole scaffold can form crucial hydrogen bonds with amino acid residues in the hinge region or other parts of the ATP-binding site, thereby enhancing binding affinity and selectivity.

Key Kinase Targets for Imidazole-Based Diols:
  • p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the inflammatory response and cellular stress. Imidazole-based inhibitors are known to be competitive inhibitors at the ATP binding site of p38α MAP kinase.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) & Epidermal Growth Factor Receptor (EGFR): Receptor tyrosine kinases that are critical for angiogenesis and cell proliferation in cancer.[3][4]

  • RAF Kinases (A, B, and C): Serine/threonine-specific protein kinases that are downstream of RAS in the MAPK/ERK signaling pathway and are frequently mutated in cancer.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling pathways that are often dysregulated in myeloproliferative neoplasms.

Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of an imidazole-based diol against a target kinase.[6][7]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the imidazole-based diol in 100% DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add the target kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

  • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

II. Tubulin Polymerization: Disrupting the Cytoskeleton in Proliferating Cells

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a well-established target for anticancer drugs.[8] Compounds that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis.[8] Imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization.[8] The diol moieties can enhance the interaction with the tubulin protein, potentially at the colchicine binding site, through hydrogen bonding, thereby preventing the assembly of microtubules.

Experimental Workflow: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of purified tubulin in real-time.[9][10]

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Prepare 10x stocks of the imidazole-based diol, a known polymerization inhibitor (e.g., Nocodazole), and a vehicle control in a suitable buffer.[9]

  • Prepare a tubulin reaction mix on ice containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.[9][10]

  • Assay Setup: In a pre-warmed 96-well plate (37°C), add the 10x test compound or controls to the appropriate wells.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 60 minutes).[9]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Inhibitors will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.[9]

III. Lanosterol 14α-demethylase (CYP51): A Key Target in Antifungal Therapy

Lanosterol 14α-demethylase, a cytochrome P450 enzyme, is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[11] Azole antifungals, which include many imidazole-containing drugs, are a cornerstone of antifungal therapy and act by inhibiting CYP51.[11] The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, while the rest of the molecule, including the diol-containing side chains, interacts with the surrounding amino acid residues, determining the potency and selectivity of the inhibitor.

Experimental Workflow: CYP51 Inhibition Assay (Fluorescence-Based)

This assay utilizes a fluorogenic substrate that is metabolized by CYP51 to produce a fluorescent product, allowing for the high-throughput screening of inhibitors.[12][13]

Caption: Workflow for a fluorescence-based CYP51 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the imidazole-based diol.

  • Reaction Setup: In a 96-well plate, combine a buffer, recombinant CYP51 enzyme, and the test inhibitor. Pre-incubate at 37°C.[12]

  • Add a fluorogenic substrate (e.g., BOMCC).[12]

  • Initiate the reaction by adding an NADPH generating system.[13]

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.[12]

IV. Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[14] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Imidazole-based compounds have been developed as potent and selective COX-2 inhibitors.[15][16][17] The diol groups can provide additional hydrogen bonding interactions within the active site of COX-2, contributing to their inhibitory activity and selectivity.

Experimental Workflow: COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.[18][19]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of the novel chemical entity, 3-(1H-Imidazol-1-yl)propane-1,2-diol. The guide is designed for researchers, scientists, and drug development professionals, emphasizing a logical, phased approach that begins with computational analysis and progresses to targeted in vitro assays. The methodologies described herein are rooted in established principles of drug discovery, prioritizing efficiency and robust data generation to build a foundational biological profile of the molecule.

Introduction: The Rationale for Screening

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered heterocycle is a key component in essential biological molecules like the amino acid histidine and is present in a wide array of therapeutics with applications including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][3] The well-known antifungal drugs miconazole and ketoconazole, for instance, are imidazole derivatives that function by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol in fungi.[4][5]

Given this precedent, a novel molecule such as 3-(1H-Imidazol-1-yl)propane-1,2-diol (Structure depicted in Figure 1) warrants a systematic investigation of its potential bioactivities. The diol substituent may influence its solubility and pharmacokinetic properties, making a multi-faceted screening approach essential. This guide outlines a workflow designed to efficiently probe its therapeutic potential, starting with predictive computational methods before committing resources to wet-lab experimentation.

Figure 1: Chemical Structure of 3-(1H-Imidazol-1-yl)propane-1,2-diolChemical structure of 3-(1H-Imidazol-1-yl)propane-1,2-diolSource: PubChem CID 3015713[6]

Phase 1: In Silico Profiling & Physicochemical Characterization

Before initiating any biological assays, a computational assessment is critical. In silico methods provide a rapid, cost-effective means to predict the "drug-likeness" of a compound and to hypothesize potential biological targets, thereby guiding the subsequent experimental design.[7][8]

Drug-Likeness and ADMET Prediction

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug.[9] This is often assessed using frameworks like Lipinski's Rule of Five, which examines key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).[10][11]

Causality: A compound that adheres to these rules is more likely to be membrane-permeable and have good oral bioavailability, reducing the risk of failure in later stages of drug development.[9] While not a guarantee of success, this initial filter helps prioritize compounds with a higher probability of possessing favorable pharmacokinetic profiles.[12]

Protocol: Physicochemical Property Calculation

  • Obtain Molecular Formula and Structure: The molecular formula for 3-(1H-Imidazol-1-yl)propane-1,2-diol is C₆H₁₀N₂O₂.[6]

  • Calculate Molecular Weight (MW): Based on the formula, the MW is approximately 142.16 g/mol .

  • Determine Hydrogen Bond Donors (HBD): Count the sum of -OH and -NH groups. The molecule has two -OH groups, so HBD = 2.

  • Determine Hydrogen Bond Acceptors (HBA): Count the sum of nitrogen and oxygen atoms. The molecule has two nitrogen atoms and two oxygen atoms, so HBA = 4.

  • Calculate LogP (Octanol-Water Partition Coefficient): This value, a measure of lipophilicity, can be predicted using various computational tools (e.g., ALOGPS, ChemDraw). For this molecule, the predicted CLogP is typically negative, indicating hydrophilicity.

Data Presentation: Lipinski's Rule of Five Analysis

PropertyCalculated ValueLipinski's Rule (Violation if)Compliance
Molecular Weight (MW)142.16 Da≤ 500 DaYes
Hydrogen Bond Donors (HBD)2≤ 5Yes
Hydrogen Bond Acceptors (HBA)4≤ 10Yes
Calculated LogP (CLogP)< 0≤ 5Yes
Target Prediction via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] This method can be used to screen our compound against a library of known biological targets to generate hypotheses about its mechanism of action.

Causality: Given the prevalence of imidazole compounds as antifungal agents targeting lanosterol 14α-demethylase (CYP51), this enzyme represents a logical primary target for a docking study.[5][14] A high predicted binding affinity would provide a strong rationale for prioritizing in vitro antifungal assays.

Workflow: Molecular Docking Protocol

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., Candida albicans CYP51) from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Generate a 3D conformation of 3-(1H-Imidazol-1-yl)propane-1,2-diol and optimize its geometry to achieve a low-energy state.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the receptor. The software will explore various conformations and orientations.[15]

  • Scoring and Analysis: The program calculates a "docking score," which estimates the binding affinity. Lower scores typically indicate stronger binding. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[13]

Phase 2: In Vitro Bioactivity Screening Workflow

Based on the established activities of the imidazole scaffold and the results of our in silico analysis, a tiered in vitro screening approach is proposed. The workflow prioritizes antimicrobial, anticancer, and anti-inflammatory activities.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Hit Validation & Prioritization InSilico In Silico Profiling (Lipinski's Rules, Docking) Antimicrobial Antimicrobial Assays (MIC vs. Bacteria & Fungi) InSilico->Antimicrobial Guide Assay Selection Anticancer Anticancer Assays (MTT vs. Cancer Cells) InSilico->Anticancer Guide Assay Selection AntiInflam Anti-inflammatory Assays (COX-2 Inhibition) InSilico->AntiInflam Guide Assay Selection Cytotoxicity Cytotoxicity Check (vs. Normal Cells) Antimicrobial->Cytotoxicity Anticancer->Cytotoxicity AntiInflam->Cytotoxicity DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) Cytotoxicity->DoseResponse Confirm Selectivity Hit Prioritized Hit Compound DoseResponse->Hit Identify Potent & Selective Hits

Caption: High-level workflow for bioactive screening.
Antimicrobial Activity Screening

Imidazole derivatives are well-documented for their antimicrobial, and particularly antifungal, properties.[16][17][18] Therefore, the first experimental step is to assess the compound's ability to inhibit the growth of a representative panel of pathogenic microbes.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and high-throughput technique for determining MIC values.[19]

Protocol:

  • Preparation of Compound Stock: Dissolve 3-(1H-Imidazol-1-yl)propane-1,2-diol in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution.

  • Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microbe (e.g., 5 x 10⁵ CFU/mL for bacteria) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium, no compound) and a negative control (medium only, no microbes).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration at which no turbidity (visible growth) is observed. This can be aided by adding a viability indicator like resazurin.

Proposed Test Panel:

Organism TypeSpeciesRationale
Gram-positive BacteriaStaphylococcus aureusCommon cause of skin and systemic infections.
Gram-negative BacteriaEscherichia coliRepresentative of Gram-negative pathogens.
Yeast (Fungus)Candida albicansMajor cause of opportunistic fungal infections.[4]
Mold (Fungus)Aspergillus nigerCommon environmental mold and opportunistic pathogen.[4]
Anticancer Activity Screening

Many heterocyclic compounds, including some imidazoles, have demonstrated cytotoxic activity against cancer cells.[1] A preliminary screen against a panel of cancer cell lines can quickly reveal any potential in this therapeutic area.

Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[21]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(1H-Imidazol-1-yl)propane-1,2-diol prepared by serial dilution. Include a vehicle control (cells treated with solvent only) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and identifying new anti-inflammatory agents is a key area of research.[22] Imidazole-containing structures have been reported to possess anti-inflammatory properties.[3] A common screening method involves measuring the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins like PGE₂.[23]

Methodology: COX-2 Inhibition Assay (PGE₂ Measurement)

This assay measures the ability of a compound to inhibit the production of Prostaglandin E₂ (PGE₂) in a cell-based model where inflammation is induced.[24]

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) or use human whole blood.

  • Pre-treatment: Incubate the cells with various concentrations of 3-(1H-Imidazol-1-yl)propane-1,2-diol for a short period (e.g., 1 hour). Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the cells. LPS is a component of Gram-negative bacteria that potently activates inflammatory signaling pathways.[25]

  • Incubation: Incubate the stimulated cells for 18-24 hours to allow for PGE₂ production.

  • Supernatant Collection: Centrifuge the samples and collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) cluster_inhibitor Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane Component) CYP51->Ergosterol Imidazole Imidazole Antifungals (e.g., Miconazole) Imidazole->CYP51 Inhibition

Caption: Inhibition of fungal ergosterol synthesis by imidazoles.

Phase 3: Data Interpretation and Hit Prioritization

The preliminary screening phase will generate a significant amount of data. The goal is to identify "hits"—compounds that show consistent and potent activity in a specific assay.

Criteria for Hit Prioritization:

  • Potency: Compounds with low MIC values (for antimicrobials) or low IC₅₀ values (for anticancer/anti-inflammatory) are considered potent.

  • Selectivity: A promising anticancer hit should be significantly more potent against cancer cell lines than against non-cancerous cell lines (a high selectivity index).

  • Structure-Activity Relationship (SAR): While this guide focuses on a single molecule, in a broader campaign, early SAR trends can help guide the synthesis of more potent analogs.

  • Novelty: The compound's activity profile should be compared to existing drugs to assess its potential for a novel mechanism or improved properties.

A compound that demonstrates potent and selective activity in one of the primary screens, such as a low micromolar IC₅₀ against a cancer cell line with minimal toxicity to normal cells, would be prioritized for further studies. These would include dose-response confirmation, mechanism of action studies, and eventually, evaluation in more complex in vivo models.[21]

Conclusion

This technical guide outlines a logical, multi-phase strategy for the preliminary bioactivity screening of 3-(1H-Imidazol-1-yl)propane-1,2-diol. By integrating predictive in silico analysis with a targeted panel of robust in vitro assays, researchers can efficiently build a foundational understanding of the compound's biological potential. This structured approach, grounded in the established pharmacology of the imidazole scaffold, ensures that resources are directed toward the most promising therapeutic avenues, accelerating the early stages of the drug discovery process.

References

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Engineering Research & Technology (IJERT). [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals. [Link]

  • Property Prediction of Drug-like Molecules. (n.d.). Protheragen. [Link]

  • Ellis, G. P., et al. (1969). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. [Link]

  • A review: Imidazole synthesis and its biological activities. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Rostom, S. A. F., et al. (2011). Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. Archiv der Pharmazie. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Prediction of Drug-Like Properties. (n.d.). CD ComputaBio. [Link]

  • Wang, S., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. [Link]

  • Oprea, T. I. (2005). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. NCBI Bookshelf. [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • In vitro methods of screening of anticancer agents. (2019). Slideshare. [Link]

  • Druglikeness. (n.d.). PreADMET. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. [Link]

  • Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press. [Link]

  • Kocić-Tanackov, S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Sharma, G., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]

  • Lipinski Rule of Five. (n.d.). Scribd. [Link]

  • A proposed workflow for efficient bioactive screening and evaluation. (2023). ResearchGate. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). MDPI. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). SciSpace. [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025). Dotmatics. [Link]

  • What is Lipinski's Rule of 5? (2022). AZoLifeSciences. [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • Discovery and Design: An in Silico Approach to Small Molecule Inhibitors. (2021). ProQuest. [Link]

  • Assay development and efficacy testing of novel and established antimicrobials. (2025). University of Hertfordshire Research Archive. [Link]

  • General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products. (2022). ResearchGate. [Link]

  • A Guide to In Silico Drug Design. (2020). Pharmaceuticals. [Link]

  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. (2023). Marine Drugs. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2022). MDPI. [Link]

  • (A) Sequential steps applied in virtual screening workflows to select bioactive natural products. (B) Ligand. (2023). ResearchGate. [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. (2023). ACS Central Science. [Link]

  • Research into New Molecules with Anti-Inflammatory Activity. (2022). MDPI. [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology. (2022). MDPI. [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Preprints.org. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). RSC Advances. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). MDPI. [Link]

  • 3-(1H-Imidazol-1-yl)propane-1,2-diol. (n.d.). PubChem. [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2015). Scientific Reports. [Link]

  • 3-(IMIDAZOL-1-YL)- AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. (2025). ResearchGate. [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. (2013). Chemistry Central Journal. [Link]

Sources

Methodological & Application

Synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol from Glycidol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 3-(1H-imidazol-1-yl)propane-1,2-diol, a valuable building block in pharmaceutical and materials science, through the nucleophilic ring-opening of glycidol with imidazole. We provide an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology for the efficient synthesis of this target compound.

Introduction: Significance and Synthetic Strategy

3-(1H-Imidazol-1-yl)propane-1,2-diol is a key intermediate in the synthesis of various biologically active molecules, including antifungal agents and other therapeutic compounds.[1][2] The presence of the imidazole moiety provides a site for diverse chemical modifications, while the diol functionality allows for the introduction of chirality and further functionalization. The reaction of glycidol with imidazole represents a highly efficient and atom-economical approach to this molecule, proceeding in a single step with good yields.[1] This method is often preferred over multi-step alternatives due to its simplicity and favorable reaction kinetics.[1]

The core of this synthesis lies in the nucleophilic attack of the imidazole nitrogen on the epoxide ring of glycidol. Epoxides, three-membered cyclic ethers, are highly strained and thus susceptible to ring-opening reactions by a variety of nucleophiles.[3][4] Imidazole, a heteroaromatic amine, acts as a potent nucleophile, initiating the ring-opening cascade.[5]

Reaction Mechanism: A Stepwise Perspective

The synthesis proceeds via a regioselective SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic nitrogen of the imidazole ring preferentially attacks the less sterically hindered carbon of the glycidol epoxide. This regioselectivity is a hallmark of epoxide ring-opening reactions under neutral or basic conditions.[3][6]

Step 1: Nucleophilic Attack The reaction is initiated by the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacking one of the carbon atoms of the epoxide ring in glycidol. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.

Step 2: Ring Opening and Intermediate Formation The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate. The imidazole ring is now covalently bonded to the glycidol backbone.

Step 3: Protonation The negatively charged alkoxide intermediate is then protonated, typically by a protic solvent or during aqueous workup, to yield the final product, 3-(1H-imidazol-1-yl)propane-1,2-diol.

Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product Glycidol Glycidol TS Alkoxide Intermediate Glycidol->TS Nucleophilic Attack Imidazole Imidazole Imidazole->TS Product 3-(1H-Imidazol-1-yl)propane-1,2-diol TS->Product Protonation

Caption: Reaction mechanism for the synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

Experimental Protocol

This protocol is designed for the synthesis of 3-(1H-imidazol-1-yl)propane-1,2-diol on a laboratory scale. Adherence to all safety precautions is paramount.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Glycidol≥96%Sigma-AldrichHighly toxic and carcinogenic. Handle with extreme caution.[7][8][9]
Imidazole≥99%Sigma-AldrichCorrosive. Handle with care.[10]
AcetonitrileAnhydrousSigma-AldrichUse in a well-ventilated fume hood.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
HexaneACS GradeFisher ScientificFor purification.
Saturated NaCl solutionFor washing.
Anhydrous MgSO₄For drying.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Step-by-Step Procedure

Experimental Workflow start Start reactants 1. Combine Glycidol and Imidazole in Acetonitrile start->reactants reflux 2. Reflux the Reaction Mixture reactants->reflux cool 3. Cool to Room Temperature reflux->cool concentrate 4. Concentrate under Reduced Pressure cool->concentrate extract 5. Aqueous Workup and Extraction concentrate->extract dry 6. Dry the Organic Layer extract->dry purify 7. Purify by Column Chromatography or Recrystallization dry->purify characterize 8. Characterize the Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Glycidol: Slowly add glycidol (1.0 eq) to the stirred solution at room temperature. The addition should be done dropwise to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be employed.[1]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield and Purity

Following this protocol, a yield of 65-86% of 3-(1H-imidazol-1-yl)propane-1,2-diol with a purity of >95% (as determined by NMR) can be expected.[1]

Safety and Hazard Considerations

Glycidol is a highly toxic, carcinogenic, and mutagenic substance.[7][8][9] It is readily absorbed through the skin.[8] All manipulations involving glycidol must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[7][8][11] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[11]

Imidazole is a corrosive solid that can cause severe skin burns and eye damage.[10] Avoid inhalation of dust and direct contact with skin and eyes.[10]

All chemical waste should be disposed of in accordance with institutional and local regulations.

Characterization Data

The synthesized 3-(1H-imidazol-1-yl)propane-1,2-diol can be characterized by the following methods:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the imidazole ring protons, the methylene protons, and the methine and hydroxyl protons of the diol moiety.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule with their expected chemical shifts.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂O₂: 142.16 g/mol ).[12]

Conclusion

The reaction of glycidol with imidazole provides a direct and efficient route to 3-(1H-imidazol-1-yl)propane-1,2-diol. The procedure outlined in this application note is robust and scalable, making it suitable for both academic research and industrial applications. The critical aspects of this synthesis include the regioselective nature of the epoxide ring-opening and the stringent safety precautions required for handling the hazardous starting materials. By following this detailed protocol, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): GLYCIDOL. Retrieved from [Link]

  • Zaslavskiy, A. L., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. Rasayan Journal of Chemistry, 14(3), 1835-1840.
  • Cabrele, C., et al. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron Letters, 47(4), 489-492.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Glycidol. Retrieved from [Link]

  • Zaslavskiy, A. L., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. ResearchGate. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Di Micco, S., et al. (2018). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Molecules, 23(11), 2938.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • AmericanBio. (2015). Safety Data Sheet: IMIDAZOLE. Retrieved from [Link]

  • Long, T. E., et al. (2015). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). Macromolecules, 48(16), 5570-5578.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015713, 3-(1H-Imidazol-1-yl)propane-1,2-diol. Retrieved from [Link]

  • De, S., et al. (2011). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 13(7), 1835-1844.
  • Chimenti, F., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Future Medicinal Chemistry, 5(16), 1953-1965.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1959.
  • de Oliveira, F. M., et al. (2023).
  • Macaev, F., et al. (2008). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.
  • Resolution Study Point. (2021, June 22). chemical reaction of imidazole [Video]. YouTube. Retrieved from [Link]

  • Overberger, C. G., et al. (1968). Specific catalytic action of large molecules containing imidazole groups. Pure and Applied Chemistry, 15(3-4), 523-542.
  • ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Oxidation of N-Allylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole-Based Diols in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with a wide range of biological targets.[5][6] The functionalization of the imidazole ring and its substituents is a critical endeavor in the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[3][4][7]

One such vital functionalization is the oxidation of olefinic appendages, such as an allyl group, to form vicinal diols. These diol moieties can significantly increase the polarity and aqueous solubility of a molecule, and they provide valuable handles for further chemical modification. The synthesis of imidazole-containing diols is therefore of considerable interest to researchers in drug development.

This application note provides a comprehensive protocol for the oxidation of N-allylimidazole to the corresponding diol using potassium permanganate. While the user has referred to this as the "Wagner reaction," it is important to clarify that the classical Wagner reaction, more accurately termed the Wagner-Meerwein rearrangement, describes the skeletal rearrangement of carbocations and is not an oxidation process.[8][9][10][11] The reaction detailed herein is a permanganate-mediated dihydroxylation of an alkene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for successful execution.

Reaction Mechanism: Permanganate-Mediated Dihydroxylation

The oxidation of an alkene to a cis-diol using potassium permanganate proceeds through a concerted [3+2] cycloaddition mechanism.[12] This pathway involves the formation of a cyclic manganate ester intermediate, which is subsequently hydrolyzed to yield the diol.

The key steps of the mechanism are as follows:

  • [3+2] Cycloaddition: The permanganate ion (MnO₄⁻) attacks the π-bond of the alkene in a syn-addition, forming a five-membered cyclic manganate ester intermediate.

  • Hydrolysis: The cyclic manganate ester is then hydrolyzed under aqueous conditions to cleave the Mn-O bonds, liberating the cis-diol and manganese dioxide (MnO₂).

It is crucial to control the reaction conditions, particularly temperature and the concentration of KMnO₄, to favor the formation of the diol.[13][14] Under more vigorous conditions (e.g., higher temperatures, acidic or strongly basic solutions), over-oxidation can occur, leading to cleavage of the carbon-carbon double bond and the formation of carboxylic acids or ketones.[14][15]

Permanganate Oxidation Mechanism N_allylimidazole N-Allylimidazole manganate_ester Cyclic Manganate Ester N_allylimidazole->manganate_ester [3+2] Cycloaddition KMnO4 KMnO₄ KMnO4->manganate_ester diol N-(2,3-dihydroxypropyl)imidazole manganate_ester->diol Hydrolysis (H₂O) MnO2 MnO₂ manganate_ester->MnO2

Caption: Mechanism of N-allylimidazole oxidation.

Experimental Protocol: Oxidation of N-Allylimidazole

This protocol details a reliable method for the oxidation of N-allylimidazole to N-(2,3-dihydroxypropyl)imidazole using potassium permanganate under mild conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
N-Allylimidazole≥98%Commercially Available
Potassium Permanganate (KMnO₄)ACS Reagent GradeCommercially Available
AcetoneACS Reagent GradeCommercially Available
Deionized Water
Sodium Sulfite (Na₂SO₃)Anhydrous, ≥98%Commercially AvailableFor quenching
Celite®Commercially AvailableFiltration aid
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent
Dichloromethane (DCM)ACS Reagent GradeCommercially AvailableFor extraction
Ethyl AcetateACS Reagent GradeCommercially AvailableFor chromatography
MethanolACS Reagent GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Experimental Workflow

Experimental Workflow start Dissolve N-Allylimidazole in Acetone/Water cool Cool to 0 °C start->cool add_KMnO4 Slowly add aqueous KMnO₄ solution cool->add_KMnO4 react Stir at 0 °C for 1-2 hours add_KMnO4->react monitor Monitor reaction by TLC react->monitor quench Quench with Na₂SO₃ monitor->quench filter Filter through Celite® quench->filter extract Extract with DCM filter->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Sources

Application Notes & Protocols: Leveraging 3-(1H-Imidazol-1-yl)propane-1,2-diol in Modern Antifungal Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Scaffold for Overcoming Fungal Resistance

The rise of invasive fungal infections, coupled with the growing prevalence of drug-resistant strains, presents a formidable challenge to global health. The azole class of antifungals has long been a cornerstone of therapy, but its efficacy is increasingly compromised. This necessitates a renewed focus on innovative drug design strategies. At the heart of this endeavor is the exploration of novel molecular scaffolds that can serve as a foundation for next-generation antifungals.

This document provides an in-depth guide to the application of 3-(1H-Imidazol-1-yl)propane-1,2-diol , a versatile and promising scaffold for the design of potent antifungal agents. We will delve into its mechanistic underpinnings, provide detailed protocols for its synthesis and evaluation, and explore strategies for lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating fungal disease.

Scientific Rationale: The Power of the Imidazole-Diol Combination

The Azole Pharmacophore: A Proven Antifungal Engine

Imidazole and triazole derivatives form the chemical basis for the azole class of antifungals.[1] Their primary mechanism of action is the potent and specific inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (CYP51) .[2] This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[2]

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells—maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[3][4] The nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[5]

Mechanism of Action: Disrupting Ergosterol Biosynthesis

The inhibition of CYP51 by an imidazole-based compound like 3-(1H-Imidazol-1-yl)propane-1,2-diol initiates a cascade of detrimental effects within the fungal cell:

  • Ergosterol Depletion: The primary consequence is the halt of ergosterol production, which compromises the structural integrity of the fungal cell membrane.[3][6]

  • Toxic Sterol Accumulation: The blockage leads to the buildup of lanosterol and other methylated sterol precursors.[1][7] These aberrant sterols integrate into the membrane, disrupting its normal packing and function, leading to increased permeability and leakage of essential cellular components.[1]

  • Inhibition of Morphogenesis: For dimorphic fungi like Candida albicans, imidazoles can inhibit the transformation from the yeast form to the invasive hyphal form, a critical step in pathogenesis.[6]

This multi-faceted disruption ultimately results in a fungistatic effect at lower concentrations and can be fungicidal at higher concentrations.[7]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Disrupted Toxic Sterol Accumulation & Membrane Disruption CYP51->Disrupted Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 3-(1H-Imidazol-1-yl) propane-1,2-diol Inhibitor->CYP51 Inhibition

Figure 1: Mechanism of action of imidazole-based inhibitors on the fungal ergosterol biosynthesis pathway.

The Diol Moiety: A Key to Favorable Physicochemical Properties

While the imidazole ring is the pharmacophore, the propane-1,2-diol side chain is critical for tuning the molecule's drug-like properties. Structure-activity relationship (SAR) studies on azole antifungals have shown that both lipophilic and polar interactions are significant for overall activity.[8] The diol group imparts several advantageous characteristics:

  • Enhanced Solubility: The two hydroxyl groups increase the hydrophilicity of the molecule, which can improve aqueous solubility—a crucial factor for formulation and bioavailability.

  • Hydrogen Bonding: The hydroxyls can act as hydrogen bond donors and acceptors, potentially forming key interactions with amino acid residues in the CYP51 active site or improving transport properties.

  • Derivatization Handle: The diol provides two reactive sites for chemical modification, allowing for the synthesis of ester or ether prodrugs to modulate pharmacokinetics.[9][10]

Synthesis of the Core Scaffold

Several synthetic routes for 3-(1H-Imidazol-1-yl)propane-1,2-diol have been reported, including the hydrolysis of ketals, the Wagner oxidation of N-allylazoles, and the reaction of glycidol with imidazole.[11][12] The latter is often preferred for its directness and use of readily available starting materials.

Protocol 2.1: Synthesis via Nucleophilic Ring-Opening of Glycidol

This protocol describes the synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol by the reaction of imidazole with glycidol in an appropriate solvent.

Rationale: This reaction proceeds via a nucleophilic attack by one of the nitrogen atoms of the imidazole ring on the less sterically hindered carbon of the epoxide ring of glycidol. This ring-opening reaction is a reliable and efficient method for forming the desired carbon-nitrogen bond.

Materials:

  • Imidazole (1.0 eq)

  • Glycidol (1.0-1.2 eq)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Diatomaceous earth

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in acetonitrile.

  • Addition of Glycidol: Add glycidol (1.0-1.2 eq) to the solution dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is typically effective.

  • Characterization: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure. The final product, 3-(1H-Imidazol-1-yl)propane-1,2-diol, is typically a viscous oil or a low-melting solid.[11][13] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preclinical Evaluation Workflow

A systematic workflow is essential to characterize the antifungal potential and safety profile of new derivatives based on the 3-(1H-Imidazol-1-yl)propane-1,2-diol scaffold.

Figure 2: A typical preclinical evaluation workflow for novel antifungal candidates.

In Vitro Antifungal Susceptibility Testing

Rationale: The first critical step is to determine the intrinsic potency of the compound against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14] Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[14][15]

Protocol 3.1.1: Broth Microdilution for MIC Determination (Adapted from CLSI M27-A3) [16][17]

  • Fungal Isolate Preparation: Subculture the yeast isolates (e.g., Candida albicans, Candida tropicalis) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[14]

  • Inoculum Preparation: Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[14] Dilute this suspension in RPMI 1640 medium to achieve a final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[16]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final test concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls (Self-Validation):

    • Growth Control: Fungal inoculum without any test compound.

    • Sterility Control: Medium only, without inoculum or compound.

    • Reference Drug Control: A known antifungal (e.g., fluconazole) tested in parallel.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[16]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control, determined visually or with a spectrophotometer.

Data Presentation:

Compound C. albicans MIC (µg/mL) C. tropicalis MIC (µg/mL) Fluconazole MIC (µg/mL)
Scaffold (3a) 16 32 >64 (Resistant Strain)
Derivative (3b) 2 4 >64 (Resistant Strain)

| Derivative (3c) | 0.5 | 1 | >64 (Resistant Strain) |

Cytotoxicity Assessment

Rationale: An ideal antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[18] Cytotoxicity assays are crucial for establishing this safety window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18][19]

Protocol 3.2.1: MTT Assay for Mammalian Cell Viability

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium in a 96-well plate until they reach ~80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound.

  • Controls (Self-Validation):

    • Cell Control: Cells with medium only (100% viability).

    • Vehicle Control: Cells with the highest concentration of DMSO used for the test compound.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin).[19]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Analysis: The Selectivity Index The Selectivity Index (SI) is a critical parameter for prioritizing lead compounds. It is the ratio of host cell toxicity to fungal cell toxicity. A higher SI value indicates greater selectivity for the fungal target.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

CompoundMIC (C. albicans, µg/mL)IC₅₀ (HEK293, µg/mL)Selectivity Index (SI)
Scaffold (3a) 16>100>6.25
Derivative (3b) 2>100>50
Derivative (3c) 0.585170

Lead Optimization Strategies

The 3-(1H-Imidazol-1-yl)propane-1,2-diol scaffold is an excellent starting point for optimization. SAR studies can guide the chemical modifications needed to enhance potency and selectivity.[20][21]

cluster_regions Potential Sites for Modification mol_node R1 R1: Imidazole Ring (Bioisosteric replacement, e.g., triazole) R1->mol_node Modify Azole R2 R2: Propane Linker (Modify length, rigidity) R2->mol_node Alter Linker R3 R3: Diol Group (Esterification, etherification, prodrug strategies) R3->mol_node Derivatize Diol

Figure 3: Key regions of the 3-(1H-Imidazol-1-yl)propane-1,2-diol scaffold for structure-activity relationship (SAR) studies.

Key Optimization Approaches:

  • Esterification of the Diol: Converting one or both hydroxyl groups to esters can increase lipophilicity, potentially improving membrane penetration.[9][10] This strategy has been shown to yield compounds with potent anti-Candida activity.[22]

  • Bioisosteric Replacement: Replacing the imidazole ring with a 1,2,4-triazole ring is a common strategy in azole antifungals, often leading to improved metabolic stability and a broader spectrum of activity.

  • Linker Modification: Altering the length or rigidity of the three-carbon propane linker can optimize the positioning of the azole ring within the CYP51 active site.

Conclusion and Future Directions

3-(1H-Imidazol-1-yl)propane-1,2-diol represents a highly valuable and synthetically accessible scaffold for the development of novel antifungal agents. Its design incorporates the proven CYP51-inhibiting imidazole pharmacophore with a diol moiety that confers favorable physicochemical properties and allows for extensive derivatization. By employing the systematic evaluation workflow detailed in these notes—from standardized MIC testing to crucial cytotoxicity assessments—researchers can efficiently identify and optimize lead candidates. Future work should focus on exploring diverse chemical modifications guided by SAR principles and computational modeling to generate derivatives with superior potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the arsenal against life-threatening fungal infections.

References

  • Fromtling, R. A. (1984). Imidazoles as Antifungal Agents: A Review. Journal of Clinical Microbiology, 20(4), 657-660.
  • EBSCO. Imidazole antifungals. Research Starters.
  • Konosu, T., et al. (2000). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. Chemical and Pharmaceutical Bulletin, 48(1), 60-64.
  • Japelj, M., et al. (2005). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs.
  • Aoyama, Y., et al. (1995). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research, 36(2), 269-278.
  • Sreedhara Swamy, K. H., et al. (1978). Mechanisms of action of the antimycotic imidazoles. Journal of Antimicrobial Chemotherapy, 4(4), 317-323.
  • Van den Bossche, H., et al. (1982). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 4(Suppl_2), S311-S315.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Konosu, T., et al. (2000). Structure-activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. Chemical and Pharmaceutical Bulletin, 48(1), 60-64.
  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5286-5304.
  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". BenchChem.
  • Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules, 18(10), 12208-12221.
  • Parker, J. E., et al. (2014). Fungal lanosterol 14α-demethylase: a target for next-generation antifungal design. Expert Opinion on Drug Discovery, 9(9), 1017-1030.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 757-781.
  • Lamb, D. C., et al. (2000). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online.
  • Sheng, C., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry, 221, 113524.
  • Ghannoum, M. A., & Rex, J. H. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S.
  • Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology.
  • Talismanov, V. S., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN Journal of Chemistry, 14(3), 1711-1716.
  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Hashiguchi, T., et al. (1997). Correlation Between Antifungal Activity and Hydrophobicity of Imidazole Antifungal Agents. Arzneimittelforschung, 47(11), 1263-1265.
  • Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Molecular and Cellular Biomedical Sciences, 1(2), 70.
  • Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules, 18(10), 12208-12221.
  • Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 164.
  • Talismanov, V. S., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS.
  • Pfaller, M. A., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(4), 850-855.
  • Quinteros, M. A., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(7), 712.
  • Kim, H. J., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(11), 3009-3014.
  • Attia, M. I., et al. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208-12221.
  • National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)propane-1,2-diol. PubChem.
  • Hattan, C. M., & Jalil, A. (2012). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research.

Sources

Protocol for Synthesizing Bioactive Cyclic Ketals from Diols: A Guide to Strategy, Execution, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ketals are a cornerstone of modern organic synthesis, serving dual roles as robust protecting groups for carbonyls and diols, and as integral structural motifs within a vast array of biologically active molecules.[1][2][3][4] Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores the importance of mastering their synthesis.[5][6][7] This application note provides a comprehensive guide to the synthesis of cyclic ketals from diols and carbonyl compounds, with a focus on the strategic considerations and practical execution required for applications in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, present detailed, validated protocols, and explore the significance of the cyclic ketal scaffold in bioactive compounds.

The Foundational Chemistry of Cyclic Ketal Formation

The synthesis of a cyclic ketal is a reversible acid-catalyzed reaction between a carbonyl compound (ketone or aldehyde) and a diol.[8][9] The reaction, an extension of acetal formation, is fundamentally an equilibrium process. To achieve high yields of the desired ketal, the equilibrium must be driven towards the product side, typically by the removal of water, the reaction's byproduct.[8][10]

The Reaction Mechanism: An Acid-Catalyzed Pathway

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process can be broken down into several key steps, all of which are reversible:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[11]

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen, forming a good leaving group (water).

  • Formation of a Hemiketal: The departure of water results in a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon, closing the ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the neutral cyclic ketal.

The following diagram illustrates this acid-catalyzed pathway.

Caption: Acid-catalyzed mechanism for cyclic ketal formation.

Critical Parameters for Successful Synthesis

The success of a ketalization reaction hinges on careful control of several factors:

  • Catalyst Selection: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) and Lewis acids (e.g., ZrCl₄, Ce(OTf)₃, Bi(OTf)₃) are effective catalysts.[8][12] The choice often depends on the acid sensitivity of other functional groups in the substrate.[13] For highly sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or iodine can be employed.[14]

  • Water Removal: This is arguably the most critical factor for driving the reaction to completion. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[8][15] Alternatively, chemical drying agents such as molecular sieves or the use of trialkyl orthoformates can be effective.[8]

  • Reactant Stoichiometry & Solvent: While a 1:1 stoichiometry of carbonyl to diol is typical, a slight excess of the diol can sometimes be used to push the equilibrium.[16] The solvent must be inert to the reaction conditions and suitable for azeotropic water removal if that method is used.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dioxolane

This protocol provides a standard, reliable method for the synthesis of a simple cyclic ketal from benzaldehyde and ethylene glycol. It serves as a foundational procedure that can be adapted for more complex substrates.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
BenzaldehydeC₇H₆O106.125.31 g (5.1 mL)50 mmol
Ethylene GlycolC₂H₆O₂62.073.41 g (3.1 mL)55 mmol
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.2295 mg0.5 mmol
TolueneC₇H₈92.14100 mL-
Saturated NaHCO₃ solution--50 mL-
Brine--50 mL-
Anhydrous MgSO₄MgSO₄120.37~5 g-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (100 mL), benzaldehyde (5.1 mL, 50 mmol), ethylene glycol (3.1 mL, 55 mmol), and a catalytic amount of p-toluenesulfonic acid (95 mg, 0.5 mmol).

  • Azeotropic Reflux: Heat the reaction mixture to reflux using a heating mantle. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring the Reaction: Continue refluxing until water ceases to collect in the trap (typically 1-3 hours). The theoretical amount of water to be collected is approximately 0.9 mL. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst. Wash further with brine (50 mL).

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product is often pure enough for many applications. If necessary, it can be further purified by vacuum distillation. The final product should be characterized by NMR and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Diagram

Workflow A 1. Setup Combine reactants, solvent, and catalyst in flask with Dean-Stark apparatus. B 2. Reaction Heat to reflux. Azeotropically remove water byproduct. A->B Heat C 3. Monitoring Track progress by water collection or TLC/GC. B->C During Reflux D 4. Quench & Wash Cool mixture. Neutralize acid with NaHCO3. Wash with brine. C->D Reaction Complete E 5. Dry & Concentrate Dry organic layer over MgSO4. Remove solvent via rotary evaporation. D->E F 6. Purify & Analyze Purify by distillation (if needed). Characterize (NMR, IR). E->F

Caption: General experimental workflow for cyclic ketal synthesis.

The Role of Cyclic Ketals in Bioactive Molecules

The cyclic ketal motif is a privileged scaffold in medicinal chemistry.[2] It is found in numerous natural products with potent biological activities, including antifungal, antibacterial, and antitumor properties.[4][6] In many of these molecules, the ketal is not merely a synthetic handle but a crucial component of the pharmacophore, responsible for the molecule's specific three-dimensional shape and interaction with biological targets. Spiroketals, a class of compounds containing two rings linked by a central tetrahedral carbon, are particularly prominent examples.[1][17]

Bioactive Compound Class/ExamplePrecursor Type (Conceptual)Biological ActivityReference
Ketoconazole Analogues Diol + Aryl KetoneAntifungal[5]
Spiroketal Natural Products Hydroxy-ketone (intramolecular)Diverse (Antitumor, Antibiotic)[1][2][6]
Etoxadrol Diol + Cyclic KetoneNMDA Receptor Antagonist[5]
Various 1,3-Dioxolanes Diol + Substituted AldehydeAntibacterial, Antifungal[4]

Troubleshooting and Advanced Considerations

  • Low Yields: The most common cause is incomplete water removal. Ensure the glassware is dry, the Dean-Stark apparatus is functioning correctly, and reflux is vigorous enough for efficient azeotropic distillation.

  • Substrate Decomposition: If substrates are sensitive to strong acids like p-TsOH, switch to a milder catalyst (e.g., PPTS, iodine, or certain Lewis acids).[8][14]

  • Stereoselectivity: For chiral diols or ketones, the formation of diastereomeric ketals is possible. Asymmetric catalysis using chiral Brønsted acids can achieve high enantioselectivity in certain cases.[18]

  • Deprotection: The removal of the ketal group is typically achieved by hydrolysis with aqueous acid.[8][14][19][20] The stability of the ketal towards hydrolysis can be tuned; for instance, 1,3-dioxanes (from 1,3-diols) are generally more labile than 1,3-dioxolanes (from 1,2-diols).[21]

Conclusion

The synthesis of cyclic ketals from diols is a powerful and versatile transformation in the toolkit of the modern synthetic chemist. Its importance extends from a fundamental protecting group strategy to the construction of complex, bioactive scaffolds. By understanding the underlying mechanism and carefully controlling key reaction parameters—namely acid catalysis and water removal—researchers can reliably and efficiently synthesize these valuable compounds, paving the way for new discoveries in drug development and beyond.

References

  • Vertex AI Search. (n.d.). Deprotection of cyclic/acyclic acetals and ketals using nickel boride in methanol. Retrieved January 4, 2026.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Retrieved January 4, 2026, from [Link]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.
  • Royal Society of Chemistry. (2018, January 22). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved January 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (2025, July 21). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved January 4, 2026, from [Link]

  • Thieme. (n.d.). Heck Reaction in Diols and Cascade Formation of Cyclic Ketals. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 4, 2026, from [Link]

  • Ingenta Connect. (2003, February 1). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Dioxolane. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
  • YouTube. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). Production of cyclic acetals or ketals using liquid-phase acid catalysts.
  • YouTube. (2021, March 1). Acid Catalysis of carbonyl to form 1,1-diol. Retrieved January 4, 2026, from [Link]

  • CyberLeninka. (n.d.). CYCLIC ACETALS AND KETALS – VALUABLE PRECURSORS IN ORGANIC SYNTHESIS. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (n.d.). Resolution of Diols via Catalytic Asymmetric Acetalization. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US5917059A - Preparation of cyclic acetals or ketals.

Sources

The Versatile Scaffold: 3-(1H-Imidazol-1-yl)propane-1,2-diol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Moiety as a Privileged Structure in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component in numerous natural products like the amino acid histidine and in a multitude of synthetic drugs.[3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an invaluable pharmacophore.[4] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[2][5]

This application note focuses on a specific, yet highly versatile, imidazole-containing building block: 3-(1H-Imidazol-1-yl)propane-1,2-diol . We will explore its synthetic pathways, its pivotal role as a scaffold for generating novel bioactive molecules, and provide detailed protocols for the synthesis and biological evaluation of its derivatives, particularly in the context of antifungal drug discovery.

Chemical Profile of 3-(1H-Imidazol-1-yl)propane-1,2-diol

PropertyValueSource
IUPAC Name 3-(1H-Imidazol-1-yl)propane-1,2-diolPubChem
CAS Number 34793-28-7[6]
Molecular Formula C₆H₁₀N₂O₂[7]
Molecular Weight 142.16 g/mol [7]
Appearance White or colorless solid[3]
Solubility Highly soluble in water and other polar solvents[3]

Strategic Importance in Medicinal Chemistry: A Gateway to Novel Antifungals

While direct biological activity data for 3-(1H-Imidazol-1-yl)propane-1,2-diol is not extensively reported, its true value lies in its utility as a synthetic intermediate for creating more complex and potent derivatives. The propane-1,2-diol moiety offers two hydroxyl groups that can be readily functionalized, allowing for the exploration of structure-activity relationships (SAR). This is particularly relevant in the development of novel azole antifungals.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for imidazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] By disrupting ergosterol production, these drugs compromise the integrity and fluidity of the fungal membrane, leading to cell growth inhibition and, at higher concentrations, cell death.[2][4]

Experimental Protocols

PART 1: Synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Several synthetic routes to 3-(1H-Imidazol-1-yl)propane-1,2-diol have been reported. Below is a detailed protocol for one of the common methods.

Protocol 1: Synthesis via Reaction of Imidazole with Glycidol

This method provides a straightforward and efficient synthesis of the target compound.

Materials:

  • Imidazole

  • Glycidol

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Glycidol: To the stirred solution, add glycidol (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up: After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 50 mL) to remove any unreacted starting materials.

  • Purification: The aqueous layer is then concentrated under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate to ethyl acetate:methanol (9:1) as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to obtain 3-(1H-Imidazol-1-yl)propane-1,2-diol as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol

G Imidazole Imidazole Intermediate Reaction Mixture Imidazole->Intermediate Glycidol Glycidol Glycidol->Intermediate Product 3-(1H-Imidazol-1-yl)propane-1,2-diol Intermediate->Product Reflux in Acetonitrile

Caption: Synthetic pathway for 3-(1H-Imidazol-1-yl)propane-1,2-diol.

PART 2: Synthesis of Bioactive Derivatives

The diol functionality of 3-(1H-Imidazol-1-yl)propane-1,2-diol serves as a handle for further chemical modifications to enhance biological activity. Esterification of the hydroxyl groups is a common strategy to improve lipophilicity and potentially cell permeability.

Protocol 2: Synthesis of Ester Derivatives of 3-(1H-Imidazol-1-yl)propan-1-ol

This protocol describes the synthesis of ester derivatives, which have shown promising anti-Candida activity.[8]

Materials:

  • 3-(1H-Imidazol-1-yl)propane-1,2-diol

  • Aryl or heterocyclic acid chloride (e.g., 4-chlorobenzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve 3-(1H-Imidazol-1-yl)propane-1,2-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of hexane:ethyl acetate (1:1).

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to obtain the desired ester derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Derivatization Workflow

G Start 3-(1H-Imidazol-1-yl)propane-1,2-diol Step1 Esterification with Acid Chloride Start->Step1 Step2 Further Modifications (e.g., etherification, etc.) Start->Step2 Product1 Ester Derivative Step1->Product1 Product2 Other Bioactive Analogs Step2->Product2

Caption: Workflow for creating bioactive derivatives.

PART 3: Antifungal Susceptibility Testing

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Protocol 3: Broth Microdilution Assay for Antifungal Susceptibility

Materials:

  • Synthesized imidazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), grow the strain on Sabouraud Dextrose Agar (SDA) at 35 °C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds (Aspergillus spp.), grow the strain on Potato Dextrose Agar (PDA) at 35 °C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Assay Setup:

    • In a 96-well plate, perform serial twofold dilutions of the compound stock solutions in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours for yeasts or 48-72 hours for molds.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion and Future Perspectives

3-(1H-Imidazol-1-yl)propane-1,2-diol is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of readily functionalizable hydroxyl groups make it an attractive starting point for the development of novel therapeutic agents, particularly in the realm of antifungal drug discovery. The protocols provided herein offer a solid foundation for researchers to synthesize this scaffold, create diverse libraries of derivatives, and evaluate their biological activity. Future work could focus on exploring a wider range of chemical transformations of the diol moiety and screening the resulting compounds against a broader panel of fungal pathogens and other biological targets to unlock the full therapeutic potential of this promising imidazole derivative.

References

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available from: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available from: [Link]

  • (PDF) Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Available from: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available from: [Link]

  • Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

  • TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. Rasayan Journal of Chemistry. Available from: [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PMC. Available from: [Link]

  • 3-(1H-Imidazol-1-yl)propane-1,2-diol. PubChem. Available from: [Link]

Sources

derivatization of 3-(1H-Imidazol-1-yl)propane-1,2-diol for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Derivatization of 3-(1H-Imidazol-1-yl)propane-1,2-diol for Enhanced Bioactivity: Strategies and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 3-(1H-Imidazol-1-yl)propane-1,2-diol presents a versatile starting material for the development of novel therapeutic agents due to its combination of the bioactive imidazole ring and a modifiable diol side chain. This application note provides a comprehensive guide to the strategic derivatization of this molecule to enhance its bioactivity. We will explore the rationale behind structural modifications, provide detailed experimental protocols for key derivatization reactions, and outline methods for the characterization and biological evaluation of the resulting novel compounds. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of 3-(1H-Imidazol-1-yl)propane-1,2-diol derivatives.

Introduction: The Therapeutic Potential of Imidazole Derivatives

Imidazole and its derivatives represent a critical class of heterocyclic compounds with extensive applications in medicinal chemistry and drug development.[3] This five-membered aromatic heterocycle, containing two nitrogen atoms, exhibits unique physicochemical properties and versatile reactivity that make it a cornerstone in drug design.[4] Imidazole-based compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, antidiabetic, and antihypertensive properties.[3][4]

The core structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol offers multiple avenues for chemical modification. The diol functionality can be readily derivatized to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly influence pharmacokinetic and pharmacodynamic properties. Furthermore, the imidazole ring itself can be a target for substitution, although this is often more synthetically challenging. Understanding the structure-activity relationships (SAR) of imidazole derivatives is crucial for the rational design of new, more potent therapeutic agents.[3][4]

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The primary objective of derivatizing 3-(1H-Imidazol-1-yl)propane-1,2-diol is to systematically alter its chemical structure to enhance its interaction with biological targets and improve its overall therapeutic profile. Key considerations for derivatization include:

  • Modulation of Lipophilicity: The balance between hydrophilicity and lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The diol group imparts significant polarity to the parent molecule. Esterification or etherification of one or both hydroxyl groups can systematically increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.

  • Introduction of Pharmacophoric Features: The addition of specific functional groups can introduce new interactions with biological targets. For example, incorporating aromatic rings can lead to π-π stacking interactions, while the addition of hydrogen bond donors or acceptors can create new binding opportunities.

  • Steric Modifications: Altering the size and shape of the molecule can influence its binding affinity and selectivity for a particular target. Introducing bulky groups can either enhance binding by filling a hydrophobic pocket or hinder binding through steric clashes.

  • Improving Metabolic Stability: The diol functionality can be a site of metabolic transformation (e.g., oxidation, glucuronidation). Derivatization can mask these metabolic soft spots, leading to a longer in vivo half-life.

Derivatization Strategies and Protocols

This section outlines detailed protocols for the derivatization of 3-(1H-Imidazol-1-yl)propane-1,2-diol. These protocols are designed to be robust and adaptable to a range of substrates.

Esterification of the Diol Moiety

Esterification is a straightforward and effective method for modifying the hydroxyl groups. This can be achieved through reaction with acid chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions.

Protocol 3.1.1: Synthesis of a Mono- or Di-ester using an Acid Chloride

  • Dissolution: Dissolve 3-(1H-Imidazol-1-yl)propane-1,2-diol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 2.2 equivalents, depending on whether mono- or di-esterification is desired).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acid Chloride Addition: Slowly add the desired acid chloride (1 to 2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Esterification Workflow

Esterification_Workflow A Dissolve Diol in Aprotic Solvent B Add Non-Nucleophilic Base A->B Step 1 C Cool to 0 °C B->C Step 2 D Add Acid Chloride C->D Step 3 E React at Room Temperature D->E Step 4 F Quench and Extract E->F Step 5 G Purify by Chromatography F->G Step 6

Caption: A generalized workflow for the esterification of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

Etherification of the Diol Moiety

Etherification provides a more metabolically stable linkage compared to esters. The Williamson ether synthesis is a common method for this transformation.

Protocol 3.2.1: Williamson Ether Synthesis

  • Deprotonation: Suspend sodium hydride (NaH) (1.1 to 2.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Diol Addition: Slowly add a solution of 3-(1H-Imidazol-1-yl)propane-1,2-diol (1 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1 to 2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Formation of Cyclic Ketals and Acetals

Reacting the diol with a ketone or aldehyde in the presence of an acid catalyst forms a cyclic ketal or acetal, respectively. This derivatization can significantly alter the steric profile and lipophilicity of the molecule.

Protocol 3.3.1: Ketal/Acetal Formation

  • Mixing: Combine 3-(1H-Imidazol-1-yl)propane-1,2-diol (1 equivalent), the desired ketone or aldehyde (1.1 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene or benzene.

  • Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Characterization of Derivatives

The newly synthesized derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups (e.g., C=O stretch for esters).

  • Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Evaluation of Enhanced Bioactivity

The primary goal of derivatization is to improve the biological activity of the parent compound. The choice of biological assays will depend on the therapeutic target of interest.

Antimicrobial Activity Assays

Protocol 5.1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific cell density (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Diagram: Bioactivity Screening Workflow

Bioactivity_Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start 3-(1H-Imidazol-1-yl)propane-1,2-diol Derivatization Derivatization Reaction (Esterification, Etherification, etc.) Start->Derivatization Purification Purification Derivatization->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization BioAssay Primary Bioactivity Assay (e.g., MIC, IC50) Characterization->BioAssay Screening Hit_Identification Identify 'Hit' Compounds BioAssay->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Sources

Application Notes and Protocols for HPLC-DAD Analysis of Imidazole Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the quantitative analysis of imidazole derivatives in complex biological matrices such as plasma, serum, and urine. Imidazole-based compounds are crucial in pharmaceuticals, acting as antifungal, antibacterial, and anticancer agents.[1][2][3] Their therapeutic monitoring and pharmacokinetic studies necessitate robust and reliable analytical methods. This guide offers detailed, field-proven protocols for sample preparation, chromatographic separation, and method validation, emphasizing the scientific rationale behind each procedural step to ensure data integrity and reproducibility.

Introduction: The Significance of Imidazole Analysis

The imidazole ring is a fundamental heterocyclic moiety present in a wide array of biologically active molecules, including the amino acid histidine and numerous synthetic drugs.[1][2] The therapeutic relevance of imidazole derivatives, such as the antifungal agents ketoconazole and miconazole, and the anti-infective drug secnidazole, underscores the critical need for their accurate quantification in biological fluids.[1][4][5] This monitoring is essential for pharmacokinetic profiling, dose-response assessments, and ensuring patient safety and therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers a powerful analytical solution for this purpose.[2][6] HPLC provides the necessary separation power to resolve target analytes from endogenous interferences within complex biological samples, while the DAD furnishes spectral information across a wide UV-Vis range, enhancing analyte identification and peak purity assessment.[7][8][9]

Core Principles: HPLC-DAD for Bioanalysis

The successful analysis of imidazole derivatives hinges on a thorough understanding of the underlying principles of both chromatography and detection.

Reversed-Phase Chromatography of Imidazole Derivatives

Most imidazole derivatives possess a degree of lipophilicity, making reversed-phase HPLC the separation mode of choice. In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the two phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The choice of mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical.[4][5] The pH of the aqueous component can significantly influence the retention and peak shape of ionizable imidazole derivatives. Adjusting the pH can suppress or enhance ionization, thereby altering the compound's polarity and its interaction with the stationary phase.

The Power of Diode-Array Detection (DAD)

A Diode-Array Detector, also known as a Photodiode Array (PDA) detector, operates by passing the eluent from the HPLC column through a flow cell and exposing it to a broad spectrum of UV-Vis light.[7][9] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, the DAD utilizes an array of photodiodes to simultaneously measure the absorbance across a range of wavelengths.[7][8][10]

This capability offers two key advantages:

  • Optimal Wavelength Selection: The detector captures the entire UV-Vis spectrum for each eluting peak, allowing for the selection of the wavelength of maximum absorbance (λmax) for each analyte, thereby maximizing sensitivity.[4]

  • Peak Purity Analysis: The spectral data can be used to assess the homogeneity of a chromatographic peak. If the spectra across the peak are consistent, it provides confidence that the peak represents a single, pure compound.

For many imidazole derivatives, a detection wavelength around 300 nm is often suitable.[4]

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to remove interfering substances, particularly proteins, from the biological matrix.[11] Proteins can irreversibly bind to the HPLC column, leading to increased backpressure and compromised separation performance. Several techniques are available, with the choice depending on the analyte's properties and the required sensitivity.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[12][13] It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid, sulfosalicylic acid) to the sample, which denatures and precipitates the proteins.[11][12]

Protocol: Protein Precipitation with Acetonitrile

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or serum sample.

  • Add 400 µL of cold acetonitrile (a 2:1 ratio of solvent to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[13]

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for injection.

Causality Behind the Choices: Acetonitrile is a common choice as it efficiently precipitates a wide range of proteins and is compatible with reversed-phase HPLC mobile phases. The cold temperature helps to enhance protein precipitation. Evaporation and reconstitution concentrate the analyte and ensure the injection solvent is compatible with the initial mobile phase conditions, which is crucial for good peak shape.

Liquid-Liquid Extraction (LLE)

LLE is a sample clean-up technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[14] This method can provide a cleaner extract than protein precipitation.

Protocol: Liquid-Liquid Extraction

  • To a 10 mL glass centrifuge tube, add 500 µL of plasma or serum sample.

  • Add 50 µL of an appropriate internal standard solution.

  • Add 5 mL of a suitable organic extraction solvent (e.g., dichloromethane, ethyl acetate).

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for injection.

Causality Behind the Choices: The choice of organic solvent is critical and depends on the polarity of the target imidazole derivative. The internal standard, a compound structurally similar to the analyte but with a different retention time, is added early in the process to compensate for any analyte loss during extraction and injection variability.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can yield very clean extracts.[14] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.[2] For imidazole derivatives, reversed-phase (C18) or cation-exchange SPE cartridges are often employed.[15][16]

Protocol: Solid-Phase Extraction (C18 Cartridge)

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated plasma or urine sample (e.g., 1 mL of plasma diluted with 1 mL of water) onto the cartridge.

  • Washing: Pass 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or another strong organic solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Causality Behind the Choices: The conditioning step activates the sorbent. The loading and washing steps are optimized to retain the analyte of interest while removing interfering substances. The elution solvent is chosen to be strong enough to disrupt the interaction between the analyte and the sorbent, leading to its recovery.

Chromatographic Separation: A Step-by-Step Protocol

The following protocol provides a starting point for the separation of many common imidazole derivatives. Optimization will likely be required for specific applications.

Table 1: HPLC-DAD Instrumental Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Methanol
Gradient 70% A, 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
DAD Wavelength 300 nm (with spectral acquisition from 200-400 nm)

Causality Behind the Choices: A C18 column provides good retention for a broad range of imidazole derivatives. The phosphate buffer controls the pH and improves peak shape. Methanol is a common and effective organic modifier. An isocratic elution is often sufficient for simpler mixtures, but a gradient elution may be necessary for more complex samples. A column temperature of 30°C ensures reproducible retention times.

Method Validation: Ensuring Data Reliability

A robust method validation is paramount to ensure the reliability of the analytical data. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the European Medicines Agency (EMA).[17][18]

Table 2: Key Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[18]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity and Range To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[18]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.[18]Mean recovery of 85-115% (80-120% at the Lower Limit of Quantification).
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10:1; accuracy and precision criteria must be met.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance or quantitative results.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Data Presentation and Visualization

Experimental Workflow Diagram

HPLC_DAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Biological_Sample Biological Sample (Plasma, Urine) Sample_Pretreatment Sample Pre-treatment (e.g., Protein Precipitation) Biological_Sample->Sample_Pretreatment Extraction Extraction (LLE or SPE) Sample_Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation DAD_Detection Diode-Array Detection Chromatographic_Separation->DAD_Detection Data_Acquisition Data Acquisition & Analysis DAD_Detection->Data_Acquisition

Caption: Workflow for HPLC-DAD analysis of imidazole derivatives.

Logical Relationship Diagram: Method Validation

Method_Validation Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Stability Stability Method_Validation->Stability

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-DAD method detailed in this application note provides a robust and reliable framework for the quantification of imidazole derivatives in biological samples. By understanding the scientific principles behind each step, from sample preparation to data analysis, researchers can develop and validate methods that are fit for purpose and generate high-quality, defensible data. The versatility of HPLC-DAD makes it an invaluable tool in pharmaceutical research and development, facilitating critical studies that underpin the safe and effective use of imidazole-based therapeutics.

References

  • Phenomenex. (2025). Protein Precipitation Method.
  • Benchchem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • SciTechnol. (n.d.). Blood Drug Identification: Techniques and Applications.
  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Hitachi High-Tech. (n.d.). Principle and Feature of Various Detection Methods (1).
  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • Benchchem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • National Center for Biotechnology Information. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10.
  • National Center for Biotechnology Information. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
  • National Center for Biotechnology Information. (n.d.). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (2025, August 7). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification | Request PDF.

Sources

Application Notes and Protocols for Radiolabeled 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol in Hypoxia Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hypoxia in Disease and the Utility of 2-Nitroimidazoles

Cellular hypoxia, a state of reduced oxygen availability, is a pivotal feature of the microenvironment in a multitude of pathologies, most notably in solid tumors. The development of hypoxic regions within a tumor is associated with aggressive phenotypes, resistance to conventional therapies such as radiotherapy and chemotherapy, and an overall poor patient prognosis.[1][2] This has driven the scientific community to develop non-invasive methods for accurately delineating hypoxic tissues. Among the most promising strategies is the use of radiolabeled 2-nitroimidazole derivatives for molecular imaging with Positron Emission Tomography (PET).[3][4]

These compounds, including 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol, are selectively trapped in hypoxic cells. Under low oxygen conditions, the nitro group of the imidazole ring undergoes a one-electron reduction, forming a reactive nitro radical anion. In normoxic cells, this radical is rapidly re-oxidized, and the parent molecule can diffuse out of the cell. However, in the absence of sufficient oxygen, the radical undergoes further reduction to form highly reactive species that covalently bind to intracellular macromolecules, leading to their accumulation.[2][5] This oxygen-dependent trapping mechanism forms the basis of their utility as hypoxia-selective imaging agents.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of radiolabeled 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol for preclinical hypoxia research. We will delve into the intricacies of its radiosynthesis, quality control, and application in both in vitro and in vivo models.

Part 1: Radiosynthesis and Quality Control

The successful application of any radiopharmaceutical hinges on a robust and reproducible radiosynthesis process, followed by stringent quality control to ensure its safety and efficacy for in vivo use.[8][9]

Radiolabeling of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol

The choice of radionuclide for labeling will depend on the intended imaging modality (e.g., PET or SPECT). For PET imaging, a common choice is Fluorine-18 ([¹⁸F]), given its favorable decay characteristics. The following is a generalized protocol for the radiosynthesis of [¹⁸F]3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol.

Experimental Protocol: [¹⁸F]-Fluorination

  • Precursor Preparation: Synthesize a suitable precursor of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol with a leaving group (e.g., tolyloxy, mesyloxy, or bromo) on the propanediol moiety.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange resin. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride-Kryptofix complex by azeotropic distillation.

  • Radiolabeling Reaction: Add the precursor to the dried [¹⁸F]fluoride-Kryptofix complex in a suitable solvent (e.g., anhydrous acetonitrile or DMSO). Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol from unreacted [¹⁸F]fluoride and other impurities.

  • Formulation: Reformulate the purified product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo administration.

Diagram: Radiosynthesis Workflow

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Final Product Formulation Cyclotron Cyclotron Anion Exchange Resin Anion Exchange Resin Cyclotron->Anion Exchange Resin Trap [¹⁸F]F⁻ Drying Drying Anion Exchange Resin->Drying Elute with K₂CO₃/K₂₂₂ Reaction Vessel Reaction Vessel Drying->Reaction Vessel Add Precursor Semi-prep HPLC Semi-prep HPLC Reaction Vessel->Semi-prep HPLC Purify Final Product Final Product Semi-prep HPLC->Final Product Formulate in Saline

Caption: Workflow for the radiosynthesis of [¹⁸F]3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol.

Quality Control of the Radiolabeled Product

Comprehensive quality control (QC) is mandatory to ensure the radiopharmaceutical is safe and suitable for its intended use.[10][11] The QC tests should be performed according to established pharmacopeial standards where applicable.[12][13]

Table 1: Quality Control Specifications

ParameterMethodSpecification
Radionuclidic Identity Gamma-ray SpectroscopyPhotopeak at 511 keV
Radionuclidic Purity Half-life determination105 - 115 minutes for ¹⁸F
Radiochemical Purity Analytical HPLC, TLC≥ 95%
Chemical Purity Analytical HPLC (UV detection)Absence of precursor and other chemical impurities
pH pH meter or pH paper4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits (e.g., Ethanol < 0.5%)
Sterility USP <71> Sterility TestsNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)

Part 2: In Vitro Characterization

In vitro assays are crucial for the initial characterization of the radiolabeled compound's hypoxia-selective properties before proceeding to more complex and costly in vivo studies.[14]

Cell Culture and Induction of Hypoxia

A variety of cancer cell lines can be used, and the choice will depend on the specific research question. It is important to select cell lines that can be reliably cultured under both normoxic and hypoxic conditions.

Experimental Protocol: In Vitro Hypoxia Induction

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, petri dishes).

  • Hypoxia Induction: Place the cells in a specialized hypoxia chamber or an incubator with controlled gas levels. A common hypoxic condition is 1% O₂, 5% CO₂, and 94% N₂. A parallel set of cells should be maintained under normoxic conditions (e.g., 21% O₂, 5% CO₂, and 74% N₂).

  • Incubation: Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for the development of a hypoxic phenotype.

In Vitro Uptake and Retention Assays

These assays are designed to quantify the selective uptake and retention of the radiolabeled compound in hypoxic cells compared to normoxic cells.

Experimental Protocol: Cell Uptake Assay

  • Radiotracer Incubation: Add a known concentration of radiolabeled 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol to both normoxic and hypoxic cell cultures.

  • Time-course Analysis: At various time points (e.g., 30, 60, 120, 240 minutes), terminate the incubation by washing the cells with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH or Triton X-100).

  • Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein (%ID/mg protein) and compare the uptake between hypoxic and normoxic cells.

Diagram: Hypoxia-Selective Trapping Mechanism

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell R-NO₂_in R-NO₂ (in cell) R-NO₂⁻ R-NO₂⁻ R-NO₂_in->R-NO₂⁻ Reduction R-NO₂_out R-NO₂_out R-NO₂_in->R-NO₂_out Diffusion out R-NO₂⁻->R-NO₂_in Re-oxidation (O₂ present) R-NO₂_in_hyp R-NO₂ (in cell) R-NO₂⁻_hyp R-NO₂⁻_hyp R-NO₂_in_hyp->R-NO₂⁻_hyp Reduction Reactive Species Reactive Species R-NO₂⁻_hyp->Reactive Species Further Reduction (Low O₂) Macromolecule Adducts Macromolecule Adducts Reactive Species->Macromolecule Adducts Covalent Binding

Caption: Differential fate of 2-nitroimidazoles in normoxic versus hypoxic cells.

Part 3: In Vivo Evaluation in Animal Models

In vivo studies are essential to evaluate the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiolabeled compound in a living organism.[1][15]

Animal Models of Hypoxia

Tumor-bearing rodents are the most common preclinical models for evaluating hypoxia imaging agents. It is crucial to use a tumor model known to develop significant hypoxic regions.[16]

Experimental Protocol: Tumor Xenograft Model

  • Cell Implantation: Subcutaneously or orthotopically implant a suitable cancer cell line into immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth: Allow the tumors to grow to a suitable size for imaging and biodistribution studies (e.g., 100-500 mm³).

  • Confirmation of Hypoxia: The presence of hypoxia in the tumor model can be confirmed using independent methods such as pimonidazole staining and immunohistochemistry for hypoxia-inducible factor-1 alpha (HIF-1α).[7]

Biodistribution Studies

Biodistribution studies provide quantitative information on the uptake of the radiotracer in various organs and tissues, including the tumor, over time.[17][18][19]

Experimental Protocol: Ex Vivo Biodistribution

  • Radiotracer Administration: Inject a known amount of the radiolabeled compound into the tail vein of tumor-bearing mice.

  • Time Points: At predefined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a cohort of animals.

  • Tissue Dissection: Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Example Biodistribution Data Presentation

Organ/Tissue1 h p.i. (%ID/g)2 h p.i. (%ID/g)4 h p.i. (%ID/g)
Tumor
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Muscle
Bone
In Vivo PET Imaging

PET imaging allows for the non-invasive visualization and quantification of the radiotracer's distribution in real-time.[19]

Experimental Protocol: Small Animal PET Imaging

  • Radiotracer Administration: Administer a bolus injection of the radiolabeled compound to an anesthetized tumor-bearing animal.

  • Dynamic/Static Imaging: Perform dynamic imaging immediately after injection to assess pharmacokinetics, or static imaging at specific time points (e.g., 1-4 hours post-injection) to evaluate tumor uptake and clearance.

  • Image Reconstruction and Analysis: Reconstruct the PET data and co-register with an anatomical imaging modality like CT or MRI for better localization. Quantify the radiotracer uptake in regions of interest (ROIs), such as the tumor and normal tissues, often expressed as Standardized Uptake Values (SUV).

Diagram: In Vivo Experimental Timeline

G Tumor Inoculation Tumor Inoculation Tumor Growth Tumor Growth Tumor Inoculation->Tumor Growth Day 0 Radiotracer Injection Radiotracer Injection Tumor Growth->Radiotracer Injection Day 10-14 PET/CT Imaging PET/CT Imaging Radiotracer Injection->PET/CT Imaging 1-4h p.i. Biodistribution Biodistribution PET/CT Imaging->Biodistribution 24h p.i. Data Analysis Data Analysis Biodistribution->Data Analysis

Caption: A typical timeline for an in vivo study of a hypoxia imaging agent.

Part 4: Safety and Dosimetry

Adherence to good laboratory practices (GLP) and radiation safety protocols is paramount when working with radiopharmaceuticals.[8][9]

Radiation Safety

All personnel handling radioactive materials must receive appropriate training in radiation safety.[20] Work should be conducted in designated radiopharmacy laboratories equipped with lead shielding, fume hoods, and radiation monitoring equipment.[21]

Dosimetry

Dosimetry calculations are essential to estimate the absorbed radiation dose to various organs and the whole body, which is a critical component of the safety assessment for any new radiopharmaceutical.[22][23][24][25]

Procedure for Dosimetry Estimation:

  • Time-Activity Curves: Generate time-activity curves for major source organs from the biodistribution data.

  • Residence Time Calculation: Calculate the residence time of the radiopharmaceutical in each source organ.

  • Absorbed Dose Calculation: Use software such as OLINDA/EXM to calculate the absorbed radiation dose to target organs based on the residence times and the decay properties of the radionuclide.

Conclusion

Radiolabeled 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol holds significant promise as a tool for the non-invasive imaging of hypoxia. The protocols and guidelines presented in this document provide a framework for its development and preclinical evaluation. Meticulous attention to radiosynthesis, quality control, and well-designed in vitro and in vivo experiments will be crucial in validating its utility and potentially paving the way for its future clinical translation.

References

  • Dosimetry for Radiopharmaceutical Therapy: Current Practices and Commercial Resources.
  • Dosimetry in Radiopharmaceuticals - Medpace.
  • QC of PET Radiopharmaceuticals | PDF - Slideshare.
  • How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC - NIH.
  • Molecular imaging of tumor hypoxia: Evolution of nitroimidazole radiopharmaceuticals and insights for future development - PubMed.
  • [Progress in study of nitroimidazole as hypoxia imaging agents in tumor] - PubMed.
  • Dosimetry in Radiopharmaceutical Therapy - PubMed - NIH.
  • Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC.
  • Chapter 5: Dosimetry Methods for Radiopharmaceuticals - Books.
  • Dosimetry in Radiopharmaceutical Therapy - PMC - NIH.
  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC - PubMed Central.
  • Quality Control of PET Radiopharmaceuticals - Radiology Key.
  • Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity - PubMed.
  • The good laboratory practice and good clinical practice requirements for the production of radiopharmaceuticals in clinical research - PubMed.
  • Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals | Book of abstracts "International Symposium at Faculty of Medical Sciences" - UGD Publishing System.
  • Quality Control of PET Radiopharmaceuticals | Request PDF - ResearchG
  • Definition of pimonidazole - NCI Drug Dictionary - N
  • Hypoxia Studies with Pimonidazole in vivo - PMC - NIH.
  • The biodistribution of radiocopper-labeled compounds - PubMed - NIH.
  • The good laboratory practice and good clinical practice requirements for the production of radiopharmaceuticals in clinical research - ResearchG
  • Hypoxia Detection Assays - Sigma-Aldrich.
  • Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research.
  • In vivo photoacoustic lifetime imaging of tumor hypoxia in small animals - PMC - NIH.
  • Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging - Frontiers.
  • Pimonidazole as a Hypoxia Marker: An In-depth Technical Guide for Researchers - Benchchem.
  • Proposed mechanism of accumulation of pimonidazole in hypoxic tissue regions.
  • FAQ - Hypoxyprobe.
  • Guideline on current good radiopharmacy practice (cGRPP)
  • Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evalu
  • Radiolabeling and preliminary biodistribution study of 99mTc-labeled antibody-mimetic scaffold protein repebody for initial clearance properties - PubMed.
  • Positron emission tomography - Wikipedia.
  • In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC - PubMed Central.
  • Top 3 Best Practices When Designing a Radiopharmacy Labor
  • Tumor Hypoxia Assessment: In Vivo 3D Oxygen Imaging Through Electron Paramagnetic Resonance - JoVE.
  • In vivo hypoxia characterization using blood oxygen level dependent magnetic resonance imaging in a preclinical glioblastoma mouse model - PubMed.
  • Guidance on current good radiopharmacy practice (cGRPP)
  • Hypoxia Detection: Markers, Monitoring, Kits & Resources | Bio-Techne.
  • Molecular imaging of hypoxia with radiolabelled agents - PMC - NIH.
  • Hypoxia Detection Assays - Sigma-Aldrich.
  • Intracellular Detection of Low Oxygen Tension in Live Cells | Thermo Fisher Scientific - US.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole - SID.
  • 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands.
  • 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol - CymitQuimica.
  • CAS 13551-92-3 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol - Alfa Chemistry.
  • 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol - LGC Standards.
  • 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, Mikromol 100 mg - Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The primary and most direct route to synthesizing 3-(1H-Imidazol-1-yl)propane-1,2-diol is the nucleophilic ring-opening of a glycidol epoxide with imidazole.[1][2] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This document provides a structured approach to troubleshooting and optimization.

Section 1: The Core Reaction - Mechanistic Insights

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The N-1 nitrogen of the imidazole ring, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.

Key Mechanistic Points:

  • Nucleophilic Attack: Imidazole is a moderately strong nucleophile. The reaction involves the lone pair of electrons on the N-1 nitrogen attacking the terminal, less sterically hindered carbon of the glycidol molecule.[3]

  • Regioselectivity: The attack preferentially occurs at the terminal (C3) carbon of glycidol. This is because, under neutral or basic conditions, steric hindrance is the dominant factor controlling the regioselectivity of the epoxide ring-opening.[3] Attack at the internal (C2) carbon is a common source of isomeric impurities.

  • Protonation: Following the ring-opening, the resulting alkoxide is protonated during the reaction or subsequent workup to yield the final diol product.

Below is a diagram illustrating the predominant reaction pathway.

Caption: Predominant SN2 mechanism for the synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is often multifactorial. A systematic approach is essential. We recommend investigating factors in the following order of probable impact.

Troubleshooting_Yield start_node Low Yield Reported decision_node1 Stoichiometry Correct? start_node->decision_node1 Start Diagnosis decision_node decision_node process_node process_node end_node Yield Improved process_node1 Adjust Molar Ratio (Imidazole:Glycidol) ~1:1 to 1.2:1 decision_node1->process_node1 No decision_node2 Temperature Optimal? decision_node1->decision_node2 Yes process_node1->decision_node2 process_node2 Screen Temps: 50°C to 80°C. Avoid >100°C decision_node2->process_node2 No decision_node3 Solvent Appropriate? decision_node2->decision_node3 Yes process_node2->decision_node3 process_node3 Switch to high-boiling aprotic (DMF, MeCN) or consider solvent-free. decision_node3->process_node3 No decision_node4 Reaction Time Sufficient? decision_node3->decision_node4 Yes process_node3->decision_node4 decision_node4->end_node Yes process_node4 Monitor by TLC/GC-MS Extend time until SM consumed decision_node4->process_node4 No process_node4->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Explanation:

  • Stoichiometry: An excess of imidazole can lead to purification difficulties, while an excess of glycidol can result in unwanted side reactions, including polymerization. Start with an equimolar ratio and consider a slight excess of imidazole (e.g., 1.1 equivalents) to drive the reaction to completion.

  • Temperature: This reaction requires thermal energy to overcome the activation barrier. Room temperature reactions are often impractically slow. A temperature range of 60-80°C is a common starting point.[4] Excessively high temperatures (>100-120°C) can promote side reactions and decomposition, leading to the formation of colored byproducts which complicate purification.[4]

  • Solvent Selection: The choice of solvent is critical.

    • Protic Solvents (e.g., Ethanol, Methanol): These can solvate the imidazole nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

    • Aprotic Polar Solvents (e.g., Acetonitrile, DMF): These are often preferred as they effectively dissolve the reactants without hindering the nucleophile. Acetonitrile is a good choice for reactions with glycidol, with reported yields between 65-86%.[1]

    • Solvent-Free Conditions: Heating a neat mixture of imidazole and glycidol can be highly effective, leading to high yields and simplifying workup.[4][5] This approach often requires careful temperature control to manage the reaction exotherm.

Q2: I'm observing a significant side product with the same mass as my desired product. What is it and how can I minimize it?

This is almost certainly the regioisomeric product, 2-(1H-Imidazol-1-yl)propane-1,3-diol , resulting from the nucleophilic attack at the more substituted C2 carbon of the glycidol ring.

  • Causality: While attack at the C3 position is sterically favored, attack at C2 can be promoted under certain conditions, particularly if there is any acidic catalysis which can lead to a more SN1-like character where the nucleophile attacks the carbon better able to stabilize a partial positive charge.

  • Minimization Strategies:

    • Maintain Neutral or Basic Conditions: Avoid acidic catalysts or acidic impurities in your reactants/solvents. The SN2 pathway under neutral/basic conditions strongly favors attack at the less substituted carbon.[3]

    • Use a Bulky Base (Carefully): In some cases, using a non-nucleophilic, sterically hindered base can enhance regioselectivity, but this adds complexity to the reaction.

    • Lower Reaction Temperature: Higher temperatures can sometimes reduce the selectivity of a reaction. Running the reaction at the lowest effective temperature may improve the ratio of the desired product.

Q3: The reaction is very slow or stalls completely. What should I do?
  • Check Reagent Purity: Glycidol can polymerize on storage, and imidazole can absorb moisture. Use freshly opened or purified reagents.

  • Increase Temperature: As noted in Q1, this reaction is often slow at low temperatures. Incrementally increase the temperature (e.g., in 10°C steps) while monitoring the reaction by TLC or GC-MS.

  • Consider Catalysis: While the reaction can proceed without a catalyst, certain catalysts can accelerate the ring-opening. Lewis acids like Yb(OTf)₃ have been used, but they can also affect regioselectivity.[5] A simple and often effective method is to use microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[5]

Q4: My final product is difficult to purify and appears as a thick oil or waxy solid. What are the best practices for purification?

The diol product is polar and has two hydroxyl groups, making it prone to hydrogen bonding and potentially water-soluble, which complicates extraction and crystallization.

  • Initial Workup: After the reaction, if a solvent was used, it should be removed under reduced pressure. The resulting crude residue can then be subjected to purification.

  • Column Chromatography: This is the most reliable method. Use a polar stationary phase like silica gel. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is highly effective. A common eluent system is Dichloromethane:Methanol (e.g., from 99:1 to 90:10).

  • Crystallization: If the product is obtained in sufficient purity after chromatography, crystallization can be attempted. Try dissolving the product in a minimal amount of a hot polar solvent (like isopropanol or acetonitrile) and then cooling slowly. Adding a non-polar co-solvent (like diethyl ether or hexanes) can sometimes induce precipitation.

  • Acid-Base Extraction (for removing imidazole): If unreacted imidazole is the main contaminant, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the imidazole, moving it to the aqueous layer. The organic layer should then be washed with a base (e.g., saturated NaHCO₃) and brine, dried, and concentrated. Caution: Your product may have some solubility in the aqueous layer, so this should be done carefully.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the typical starting molar ratio of imidazole to glycidol? A 1:1 to 1.2:1 molar ratio of imidazole to glycidol is a standard starting point. An equimolar amount is often sufficient, especially under optimized conditions.[1]

FAQ 2: Can I use a base like potassium hydroxide to deprotonate the imidazole first? Yes, this is a valid strategy. Pre-forming the imidazolide anion with a strong base (e.g., NaH, KOH) will create a much more powerful nucleophile, potentially accelerating the reaction and allowing for lower temperatures.[6] However, this increases the risk of side reactions, such as the deprotonation of the product's hydroxyl groups, and adds an extra step to the procedure. For initial attempts, direct reaction without a strong base is recommended.

FAQ 3: Are there alternative, higher-yielding synthetic routes? Yes, two other pathways are reported:

  • Hydrolysis of a Protected Diol: One can react imidazole with a protected glycidol derivative, such as 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by acidic hydrolysis to remove the protecting group. This multi-step process can offer very high yields.[1]

  • Oxidation of N-allylimidazole: N-allylimidazole can be synthesized and then oxidized using an agent like potassium permanganate (Wagner reaction) to form the diol. This method can also provide good yields (around 65-75%).[1]

The direct reaction with glycidol is often preferred for its atom economy and fewer synthetic steps.

Section 4: Optimized Experimental Protocol

This protocol is a starting point based on literature precedents for a high-yield, solvent-based approach.[1] For solvent-free options, refer to the cited literature.[4][5]

Table 1: Reagents and Reaction Conditions
Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
Imidazole6.81 g100 mmol (1.0)Ensure it is dry.
Glycidol7.41 g (6.5 mL)100 mmol (1.0)Use freshly opened or distilled.
Acetonitrile (MeCN)100 mLN/AAnhydrous grade preferred.
Temperature80 °CN/AReflux temperature of MeCN.
Reaction Time6-12 hoursN/AMonitor by TLC.
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (6.81 g, 100 mmol).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and stir until the imidazole is fully dissolved.

  • Reagent Addition: Slowly add glycidol (6.5 mL, 100 mmol) to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to 80 °C (reflux) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be more polar (lower Rf) than the starting materials. The reaction is typically complete when the glycidol spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator. The result will be a viscous oil or semi-solid.

  • Purification:

    • Prepare a silica gel column using a suitable slurry solvent (e.g., 2% Methanol in Dichloromethane).

    • Dissolve the crude residue in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH and increasing to 10% MeOH).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(1H-Imidazol-1-yl)propane-1,2-diol as a colorless to pale yellow oil or waxy solid. An expected yield under these conditions would be in the range of 75-85%.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - ResearchGate. Available from: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications - Technology Networks. Available from: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds - Journal of Pharmaceutical Research International. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available from: [Link]

  • 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS - Rasayan Journal of Chemistry. Available from: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. Available from: [Link]

  • 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS - ResearchGate. Available from: [Link]

  • Solvent-free direct regioselective ring opening of epoxides with imidazoles - ResearchGate. Available from: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols - Journal of Synthetic Chemistry. Available from: [Link]

  • Process for preparing 1-alkylimidazoles - Google Patents.

Sources

Technical Support Center: Troubleshooting Imidazole Synthesis from Isatin and Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazole derivatives from isatin and aldehydes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this valuable multicomponent reaction, ensuring the successful synthesis of your target molecules.

I. Understanding the Reaction: A Mechanistic Overview

The synthesis of imidazoles from isatin, an aldehyde, and an ammonium salt (typically ammonium acetate) in a suitable solvent like acetic acid is a variation of the well-established Radziszewski reaction.[1] Understanding the probable reaction pathway is crucial for effective troubleshooting.

The reaction is believed to proceed through the following key stages:

  • Initial Condensation: The aldehyde reacts with ammonia (generated in situ from ammonium acetate) to form an imine. Simultaneously, isatin can react with ammonia to form a di-imine intermediate.

  • Intermediate Formation: The aldehyde and two equivalents of ammonia can also form a di-amino intermediate.

  • Cyclization and Dehydration: The intermediates then undergo a series of condensation and cyclization steps, ultimately leading to the formation of the imidazole ring.

  • Aromatization: The final step involves the elimination of water molecules to yield the aromatic imidazole ring.

Imidazole Synthesis Mechanism Isatin Isatin Diimine Di-imine Intermediate Isatin->Diimine + 2 NH3 Aldehyde Aldehyde (R-CHO) Imine Imine Aldehyde->Imine + NH3 Ammonia Ammonia (NH3) (from NH4OAc) Ammonia->Diimine Ammonia->Imine Intermediate Key Intermediate Diimine->Intermediate + Imine Imidazole Imidazole Product Intermediate->Imidazole - 2 H2O (Aromatization) Troubleshooting Low Yield start Low or No Product reagents Check Reagent Quality & Stoichiometry Purity of Isatin/Aldehyde Ammonium Acetate Quality Anhydrous Solvent start->reagents tlc Monitor by TLC reagents->tlc Adjusted conditions Optimize Reaction Conditions Increase Temperature Extend Reaction Time Ensure Efficient Stirring conditions->tlc Optimized catalyst Evaluate Catalyst & Solvent Add Acid Catalyst Change Solvent System catalyst->tlc Modified tlc->conditions No Improvement tlc->catalyst Still Low Yield success Improved Yield tlc->success Reaction Complete

Sources

Technical Support Center: Purification of 3-Amino-1,2-Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-1,2-propanediol (also known as isoserinol) and its derivatives. These molecules are versatile chiral building blocks, crucial in the synthesis of pharmaceuticals, most notably as precursors for non-ionic X-ray contrast agents like iohexol and iopamidol.[1][2] However, their inherent properties—high polarity, presence of both amino and hydroxyl functional groups, and potential for multiple side-products—present significant purification challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental principles with field-tested protocols to empower researchers, scientists, and process chemists to overcome these hurdles efficiently.

Section 1: Core Purification Challenges & FAQs

This section addresses the fundamental issues that make purifying 3-amino-1,2-propanediol derivatives a unique challenge.

Q1: What are the most common impurities I should expect during the synthesis of 3-amino-1,2-propanediol?

A1: The impurity profile heavily depends on the synthetic route. For the common industrial method involving the ammonolysis of 3-chloro-1,2-propanediol, you should anticipate the following:

  • Regioisomers: The most common isomeric impurity is 2-amino-1,3-propanediol (serinol).[3]

  • Starting Materials & Precursors: Unreacted 3-chloro-1,2-propanediol or precursors like glycerol.[3]

  • Over-alkylation Products: Secondary amines formed by the reaction of the product with the starting alkylating agent.[1]

  • Diamination Products: Impurities such as 1,3-diamino-2-propanol can also form.[3]

  • Inorganic Salts: Significant amounts of salts like ammonium chloride are generated, which must be removed.[2]

A typical gas chromatography (GC) analysis of a crude mixture might show serinol at ~0.36% and glycerol at ~0.15% by area.[3]

Q2: My 3-amino-1,2-propanediol derivative is an oil and won't crystallize. What's happening?

A2: This is a very common problem. The high polarity and multiple hydrogen bonding sites (from -OH and -NH2 groups) in these molecules can lead to the formation of viscous oils or amorphous solids instead of well-defined crystals. This can be due to:

  • Low Melting Point: The compound itself may have a low melting point.

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice.

  • Impurities: Even small amounts of impurities can inhibit crystal nucleation.

  • High Solubility: The compound may be too soluble in the chosen solvent system.[4]

Troubleshooting this issue often requires a systematic approach involving solvent screening, anti-solvent addition, or derivatization.[5][6]

Q3: Why do my HPLC peaks for these compounds show significant tailing?

A3: Peak tailing is a classic problem when analyzing basic compounds like amines on standard silica-based reversed-phase (RP-HPLC) columns.[7][8] The primary cause is secondary interactions between the basic amino group of your compound and acidic residual silanol groups (Si-OH) on the silica surface.[7][9] This leads to some molecules being retained more strongly and eluting later, causing the characteristic tail.[9]

To address this, you must modify the mobile phase or choose a different stationary phase.

Q4: How do protecting groups affect the purification strategy?

A4: Protecting groups are essential for managing the reactivity of the amine and hydroxyl functionalities, but they fundamentally change the molecule's properties and, therefore, the purification strategy.[10][11]

  • Polarity Reduction: Groups like Boc (tert-butyloxycarbonyl) on the amine or silyl ethers on the hydroxyls decrease the molecule's polarity. This often makes the compound more amenable to standard normal-phase chromatography and less soluble in water, which can aid in extraction.[12]

  • Increased Steric Hindrance: Bulky protecting groups can influence chromatographic retention and selectivity.

  • Additional Steps: Remember that protection and deprotection add steps to your synthesis, each requiring its own purification and potentially introducing new impurities.[11][13]

The choice of protecting group should be made with the entire synthetic and purification sequence in mind.

Section 2: Troubleshooting Chromatographic Purification

Chromatography is the workhorse for purifying these challenging compounds. However, success depends on selecting the right technique and optimizing conditions.

Decision Workflow for Chromatography Selection

G start Crude Product (3-APD Derivative) is_polar Is the compound highly polar and water-soluble? start->is_polar rp_hplc Reversed-Phase (RP-HPLC) (e.g., Atlantis dC18) is_polar->rp_hplc No (e.g., N- or O-protected) hilic HILIC (Silica, Diol, or Amino Column) is_polar->hilic Yes is_basic Is peak tailing on C18 a major issue? np_flash Normal-Phase Flash (Silica or Alumina) is_basic->np_flash No (or using basic modifier) iex Ion-Exchange (IEX) (Cation or Anion Exchange) is_basic->iex Yes is_charged Does the molecule have a persistent charge (e.g., salt form)? is_charged->hilic No is_charged->iex Yes hilic->is_basic iex->is_charged

Caption: Decision workflow for selecting the appropriate chromatography technique.

Troubleshooting Guide: Chromatography Q&A

Q: I'm using reversed-phase HPLC, but my compound elutes in the void volume. What should I do?

A: This indicates your compound is too polar for the stationary phase and has minimal interaction.[14]

  • Solution 1: Use a Polar-Compatible Column. Standard C18 columns can suffer from "dewetting" or phase collapse in high-aqueous mobile phases. Switch to a column designed for polar analytes, such as those with embedded polar groups or specialized bonding like the Atlantis dC18, which is stable in 100% aqueous conditions.[15]

  • Solution 2: Switch to HILIC. If your compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior technique.[16][17]

Q: How do I stop severe peak tailing for my amine derivative on a silica column (Normal-Phase or HILIC)?

A: The acidic nature of silica gel strongly interacts with basic amines, causing tailing.[5]

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic competitor into your mobile phase.[5] For normal-phase (e.g., DCM/Methanol), add 0.1-1% triethylamine (TEA) or ammonium hydroxide.[5] A common system is Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).[5]

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[5]

  • Solution 3 (HILIC): Control pH. In HILIC, mobile phases should contain a buffer or acid to control the pH and achieve reproducible results.[18] Using a low pH (e.g., adding formic acid) will protonate the amine, which can sometimes improve peak shape, while also modifying retention.

Q: When should I choose Ion-Exchange Chromatography (IEX)?

A: IEX is an excellent choice when your molecule carries a net positive or negative charge.[19][20] It separates molecules based on their electrostatic interaction with a charged stationary phase.[21]

  • Cation Exchange: Use a negatively charged stationary phase (cation exchanger) to purify protonated amines (positive charge).[19][22] This is highly effective for 3-amino-1,2-propanediol itself.

  • Anion Exchange: Use a positively charged stationary phase (anion exchanger) if your derivative has a net negative charge (e.g., an acidic functional group).[20]

  • Elution: Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the charge on either the compound or the stationary phase.[20]

Section 3: Troubleshooting Crystallization

Crystallization is the most economical method for large-scale purification but can be challenging for these polar, often oily, compounds.

Q: My compound oiled out instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common when a solution is supersaturated at a temperature above the compound's melting point or when solubility changes too rapidly.[6]

  • Solution 1: Add More Solvent. The solution may be too concentrated. Re-heat to dissolve the oil, add more of the primary solvent to dilute the solution, and cool slowly.[5][6]

  • Solution 2: Lower the Cooling Temperature. Use a colder cooling bath to try and get below the oil's freezing point.

  • Solution 3: Change the Solvent System. Experiment with different solvents or solvent/anti-solvent pairs. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Solution 4: Trituration. Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating the oil in this anti-solvent can sometimes induce solidification.[5]

Q: I have a clear, supersaturated solution, but no crystals are forming. How can I induce crystallization?

A: Crystal formation requires nucleation. If no nucleation sites are present, a solution can remain in a supersaturated state indefinitely.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites.[5][6]

  • Solution 2: Seeding. If you have a tiny crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[6]

  • Solution 3: Anti-solvent Addition. Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a concentrated solution of your compound. For a polar amino alcohol, a non-polar solvent like hexane or diethyl ether is a common choice.[5][23] Add the anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point), then warm slightly to clarify and cool slowly.

Solvent System Comments Good For...
Ethanol/Water A classic choice for polar compounds. Water acts as the anti-solvent.Compounds with moderate polarity.
Isopropanol/Hexane Good for reducing the high polarity of the system.Derivatives that are less water-soluble.
Methanol/Diethyl Ether Ether is a good anti-solvent for many polar molecules.Inducing precipitation of highly polar amines.
Acetone/Hexane A versatile system with good solubilizing power from acetone.[23]Compounds that are difficult to dissolve.
Section 4: Chiral Separations

Since 3-amino-1,2-propanediol is chiral, separating enantiomers or diastereomers of its derivatives is often a critical step, especially in drug development.

Q: What is the best approach for separating the enantiomers of a 3-amino-1,2-propanediol derivative?

A: Direct separation of enantiomers requires a chiral environment.

  • Solution 1: Chiral HPLC. This is the most common analytical and semi-preparative method. It involves using a Chiral Stationary Phase (CSP). For polar amino alcohols, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective.[24] HILIC mode can be a powerful technique for chiral separations of polar compounds that are not soluble or well-retained in traditional normal-phase or reversed-phase conditions.[24]

  • Solution 2: Diastereomeric Salt Crystallization. This is a classical and scalable method. React your racemic amine derivative with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Amine (R-Amine + S-Amine) mix Mix in Solvent racemate->mix chiral_acid Chiral Acid (e.g., R-Acid) chiral_acid->mix salts Diastereomeric Salts (R-Amine•R-Acid) (S-Amine•R-Acid) mix->salts crystallize Fractional Crystallization (Exploits different solubility) salts->crystallize solid Less Soluble Salt (e.g., R-Amine•R-Acid) crystallize->solid Solid liquid More Soluble Salt (in mother liquor) crystallize->liquid Liquid liberate Add Base (e.g., NaOH) Neutralize Chiral Acid solid->liberate product Pure Enantiomer (R-Amine) liberate->product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Section 5: Protocols & Workflows
Protocol 1: General Method for HILIC Purification of a Polar Amine Derivative

This protocol provides a starting point for developing a HILIC separation.

  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point.[14][16] Amino or diol phases can offer different selectivity.[18]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 0.1% Formic Acid.

    • Solvent B: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Note: In HILIC, water is the strong solvent.[14][17]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions (high organic content) or DMSO if solubility is an issue. Ensure the injection solvent is not significantly stronger than the mobile phase to avoid peak distortion.

  • Gradient Elution:

    • Start with 100% Solvent A (5% water).

    • Run a linear gradient from 0% to 100% Solvent B over 15-20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for at least 5-10 column volumes.

  • Optimization:

    • If retention is too low, start with a higher percentage of acetonitrile (e.g., 98%).

    • If retention is too high, start with a lower percentage of acetonitrile (e.g., 90%).

    • Adjusting the pH or buffer strength can dramatically affect retention and selectivity for charged analytes.

Protocol 2: Purity Assessment by RP-HPLC with a Basic Modifier

This method is for routine purity analysis and addresses peak tailing.

  • Instrumentation: Standard HPLC system with a UV detector.[25][26]

  • Column: Use a modern, high-purity silica C18 column (e.g., Phenomenex Luna C18, Waters SunFire C18).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Rationale: The acidic modifier protonates the free amine to NH3+ and masks silanol interactions, significantly reducing peak tailing.[27][28]

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 20 minutes.

  • Detection: Set the UV detector to a wavelength where the chromophore of your derivative absorbs (e.g., 210 nm for general-purpose or a specific λmax).

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[26]

Section 6: References
  • Waters Corporation. Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18?[Link]

  • Liu, Q., et al. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. International Labmate. [Link]

  • ResearchGate. Separation and purification of highly polar pharmaceutical compounds on a RPLC column at prep scale: Are you thinking about Atlantis (TM) dC(18)?[Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. [Link]

  • Bio-Rad. Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • IntechOpen. Chiral Separation of Amino Acid Enantiomers. [Link]

  • Journal of Biological Chemistry. Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. [Link]

  • CryoLeads. Guide for crystallization. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Semantic Scholar. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • Bio-Rad. Anion Exchange Chromatography. [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]

  • University of California, Irvine. Protecting Groups. [Link]

  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]

  • Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.

  • Google Patents. Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • ACS Publications. Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]

  • Wikipedia. Protecting group. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1][2][3] However, their synthesis is not without challenges, often plagued by issues of low yield, complex purification, and unexpected side reactions.

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower you to optimize your reactions effectively.

Section 1: Troubleshooting the Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a classic and versatile multicomponent method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4][5] Despite its utility, it is often associated with moderate yields and the formation of byproducts.

Q1: My Debus-Radziszewski reaction is resulting in a very low yield of the desired trisubstituted imidazole. What are the primary factors I should investigate?

A1: Low yields in this synthesis are a common challenge and can typically be traced back to several key parameters.[6] A systematic approach to troubleshooting is crucial.

Causality-Driven Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield A Low Yield Observed B Investigate Ammonia/Amine Source & Stoichiometry A->B Primary Suspect C Optimize Reaction Temperature & Time B->C If no improvement F Improved Yield B->F D Evaluate Solvent Choice C->D If still low C->F E Check Purity of Starting Materials D->E Final Check D->F E->F G cluster_0 Debus-Radziszewski Reaction Pathways Start 1,2-Dicarbonyl + Aldehyde Diimine Diimine Intermediate Start->Diimine Excess Ammonia Oxazole Oxazole Byproduct Start->Oxazole Insufficient Ammonia Ammonia Ammonia Source Ammonia->Diimine Imidazole Desired Imidazole Product Diimine->Imidazole Condensation with Aldehyde

Sources

side product formation in Debus or Radiszewski imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Debus-Radiszewski imidazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic multicomponent reaction. Here, we will delve into the intricacies of this synthesis, with a particular focus on troubleshooting side product formation to enhance yield and purity.

The Debus-Radiszewski reaction, a cornerstone in heterocyclic chemistry, constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[1][2] While valued for its atom economy, the reaction is not without its challenges, often leading to modest yields and the formation of undesirable side products.[3][4] This guide provides in-depth, experience-based insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive from researchers in the field.

Q1: What is the fundamental mechanism of the Debus-Radiszewski synthesis?

A1: The reaction is generally understood to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[1][2] In the second stage, this diimine condenses with an aldehyde, followed by cyclization and oxidation (often aromatization) to yield the final imidazole product.[1] However, it's important to note that the exact mechanism can be complex and is not considered fully certain.[1]

Q2: What are the most common starting materials for this synthesis?

A2: A wide variety of substrates can be used.

  • 1,2-Dicarbonyls: Glyoxal, benzil, and pyruvaldehyde are classic examples.[4]

  • Aldehydes: Formaldehyde, benzaldehyde, and other aromatic or aliphatic aldehydes are commonly employed.[5][6]

  • Nitrogen Source: Ammonia is the traditional source, often generated in situ from ammonium acetate.[7][8] Using a primary amine in place of one equivalent of ammonia will yield an N-substituted imidazole.[1]

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

A3: Low yields are a known issue with this synthesis.[3] Key factors to optimize include:

  • Purity of Reagents: Ensure all starting materials, especially the aldehyde, are free of oxidized impurities (e.g., carboxylic acids).

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Acetic acid is a common solvent, but its concentration and the presence of water can impact the reaction.[7][9]

  • Stoichiometry: Precise control over the molar ratios of the reactants is critical. An excess of the ammonia source is often used.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. The troubleshooting section below addresses this in detail.

Troubleshooting Guide: Side Product Formation

Navigating the side reactions inherent to the Debus-Radiszewski synthesis is key to achieving high-purity imidazole products. This section provides a systematic approach to identifying and mitigating common issues.

Issue 1: Formation of Oxazole Byproducts

Symptoms:

  • Presence of a significant, non-imidazole byproduct in your crude NMR or LC-MS.

  • The mass of the major byproduct corresponds to the incorporation of the dicarbonyl and aldehyde components, but with oxygen in the ring instead of a second nitrogen.

Causality (The "Why"): Oxazole formation is a known competing pathway in this reaction.[4] This occurs when the reaction pathway favors cyclization involving an oxygen atom from the dicarbonyl compound or solvent before the second nitrogen atom (from ammonia) is fully incorporated. This is particularly prevalent under certain conditions that may hinder the formation or reactivity of the diimine intermediate.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Water can interfere with the formation of the crucial diimine intermediate. Use dry solvents and reagents.

  • Optimize Ammonia Source: Employ a sufficient excess of the ammonia source (e.g., ammonium acetate) to drive the equilibrium towards diimine formation.

  • Temperature Control: Excessively high temperatures can sometimes favor alternative cyclization pathways. Experiment with running the reaction at a more moderate temperature for a longer duration.

Issue 2: Products from Aldehyde Self-Condensation or Cannizzaro Reaction

Symptoms:

  • Complex mixture of byproducts, some of which may not contain nitrogen.

  • Observed when using aldehydes that lack an alpha-hydrogen (e.g., benzaldehyde) under basic conditions.

Causality (The "Why"): In the presence of a base (even a weak one like ammonia), aldehydes without α-hydrogens can undergo the Cannizzaro reaction, disproportionating into a corresponding alcohol and carboxylic acid. Aldehydes with α-hydrogens can undergo aldol-type self-condensation reactions, leading to a complex mixture of polymeric materials.

Mitigation Strategies:

  • Controlled Addition of Aldehyde: Add the aldehyde slowly to the reaction mixture containing the dicarbonyl and ammonia source. This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction.

  • pH Control: Using ammonium acetate provides a buffered system. If using aqueous ammonia, ensure the pH does not become strongly basic.

  • Lower Reaction Temperature: These side reactions are often accelerated by heat. Running the reaction at a lower temperature can suppress their rates relative to the desired imidazole formation.

Issue 3: Incomplete Reaction and Starting Material Recovery

Symptoms:

  • Significant amounts of unreacted dicarbonyl and/or aldehyde are present in the final reaction mixture.

  • Low conversion to the desired product despite extended reaction times.

Causality (The "Why"): This issue often points to suboptimal reaction kinetics or deactivation of starting materials.

  • Insufficient Activation: The reaction may not have reached the necessary activation energy.

  • Poor Solubility: One or more of the reactants may have poor solubility in the chosen solvent, limiting their availability to react.

  • Steric Hindrance: Bulky substituents on the dicarbonyl or aldehyde can significantly slow down the reaction rate.

Mitigation Strategies:

  • Increase Temperature/Time: Carefully increase the reaction temperature or extend the reaction time, monitoring for byproduct formation via TLC or LC-MS.[6][8]

  • Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all components. Glacial acetic acid is a common and effective choice.[7]

  • Catalysis: While not traditional for the basic Debus-Radiszewski, literature reports show that Lewis acids or other catalysts can sometimes improve yields and reaction times for related imidazole syntheses.[3]

Summary of Troubleshooting Strategies
Issue Probable Cause Recommended Action
Oxazole Formation Insufficient diimine formation; competing cyclization pathway.Use anhydrous conditions; increase excess of ammonia source.
Aldehyde Side Products High aldehyde concentration; strongly basic conditions.Slow addition of aldehyde; maintain buffered pH; lower temperature.
Incomplete Reaction Suboptimal kinetics; poor solubility; steric hindrance.Increase temperature/time cautiously; screen alternative solvents.

Visualizing the Reaction Pathways

To better understand the relationship between the desired synthesis and a key side reaction, the following diagrams illustrate the chemical logic.

Start Dicarbonyl + Aldehyde + 2 NH3 Diimine Diimine Intermediate Start->Diimine Step 1 Oxazole Oxazole Byproduct Start->Oxazole Competing Pathway Condensation Condensation with Aldehyde Diimine->Condensation Step 2 Imidazole Imidazole Product Condensation->Imidazole Cyclization/ Aromatization

Caption: Desired vs. Competing Reaction Pathways.

Experimental Protocol: Purification of a Crude Imidazole Product

A common challenge is not just the synthesis itself, but the subsequent purification. Here is a general, field-tested protocol for purifying a crude, solid imidazole product like 2,4,5-triphenylimidazole (lophine).[7][10]

Objective: To remove unreacted starting materials and side products from the crude reaction mixture.

Methodology:

  • Initial Quench and Precipitation:

    • After the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature.[7]

    • Slowly pour the reaction mixture into a large volume of cold water (e.g., 5-10 times the reaction volume).[7][11] This will precipitate the crude solid product.

    • If the aqueous solution is acidic from the solvent (e.g., acetic acid), neutralize it carefully with a base like ammonium hydroxide or sodium bicarbonate to precipitate any additional product.[7][8]

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid on the filter paper thoroughly with water to remove water-soluble impurities like ammonium acetate.

    • A subsequent wash with a cold, non-polar solvent (like hexane or petroleum ether) can help remove unreacted aldehyde.

  • Recrystallization (Primary Purification Step):

    • Select an appropriate recrystallization solvent. For many trisubstituted imidazoles, alcohols like ethanol or methanol are effective.[7][10] Sometimes aqueous ethanol is required.[7]

    • Transfer the crude, washed solid to an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

  • Final Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

    • Characterize the final product by melting point, NMR, and/or mass spectrometry to confirm purity.

References
  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Silva, T. A., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

  • Dounay, A. B., et al. (2012). Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. Chemical Communications. Retrieved from [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. (2021). Quora. Retrieved from [Link]

  • How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? (2021). Reddit. Retrieved from [Link]

  • Synthesis of Lophine and Conversion into Dimers. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. (2012). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Lophine – The Great Synthesis. (n.d.). Weird Science. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Chemistry of oxazoles. Chemical Reviews. Retrieved from [Link]

  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2018). Slideshare. Retrieved from [Link]

  • Lophine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Debus Radzisewski Imidazole Synthesis. (2023). YouTube. Retrieved from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Does anyone have experience in debus-radziszewski imidazole synthesis? (2017). ResearchGate. Retrieved from [Link]

  • Fridman, N., et al. (2009). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E. Retrieved from [Link]

  • Synthesis and Chemiluminescence of Lophine. (2018). YouTube. Retrieved from [Link]

Sources

Navigating the Nuances of Imidazole Derivative Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for the stability challenges posed by these versatile compounds under varying pH conditions. As a Senior Application Scientist, my goal is to not only provide protocols but to also illuminate the underlying chemical principles governing the stability of your molecules, enabling you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the stability of imidazole derivatives.

Q1: My imidazole derivative appears to be degrading under both acidic and basic conditions. Is this expected?

A1: Yes, this is a well-documented characteristic of the imidazole ring. Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[1] This dual nature makes it susceptible to degradation at both low and high pH. At acidic pH, the ring can be protonated, which can lead to hydrolytic cleavage. Conversely, under alkaline conditions, deprotonation can occur, potentially leading to oxidation or other degradation pathways. Studies on imidazole-containing compounds, such as the fungicide prochloraz, have shown that they are often most stable at a neutral pH (around 7.0) and exhibit accelerated degradation at both acidic (e.g., pH 4.0) and alkaline (e.g., pH 9.2) conditions.[2][3]

Q2: What are the primary degradation pathways for the imidazole ring under different pH conditions?

A2: The primary degradation pathways are highly dependent on the specific structure of your derivative and the exact pH. However, some general mechanisms are commonly observed:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the imidazole ring can undergo hydrolysis, which may lead to ring opening. This process is often initiated by the protonation of one of the nitrogen atoms, making the ring more susceptible to nucleophilic attack by water.

  • Base-Mediated Degradation: In alkaline solutions, the imidazole ring can be deprotonated. This can increase its susceptibility to oxidation.[4] For some derivatives, base-catalyzed hydrolysis of substituent groups can also occur, which may indirectly affect the stability of the imidazole core.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be exacerbated by basic conditions.[4] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate and identify potential oxidative degradation products.

  • Photodegradation: Many imidazole derivatives are sensitive to light, and this degradation can be pH-dependent. It's crucial to protect your samples from light during stability studies unless photostability is the specific parameter being investigated.[4]

Q3: How do substituents on the imidazole ring affect its stability?

A3: Substituents play a critical role in the stability of the imidazole ring. Their effects can be broadly categorized as:

  • Electronic Effects: Electron-donating groups can increase the electron density in the ring, potentially making it more susceptible to oxidation but can also influence the pKa of the ring nitrogens, affecting its behavior in acidic and basic solutions. Conversely, electron-withdrawing groups can decrease the electron density, which may offer some protection against oxidation but could make the ring more susceptible to nucleophilic attack.

  • Steric Effects: Bulky substituents can sterically hinder the approach of reactants, such as water or hydroxide ions, to the imidazole ring, thereby slowing down degradation. For instance, substitution at the C2, C4, and C5 positions has been shown to significantly enhance the alkaline stability of imidazolium cations.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental analysis of imidazole derivative stability.

Problem 1: Inconsistent or Non-Reproducible Stability Data

Symptom: You observe significant variability in the percentage of degradation for the same compound under identical pH and temperature conditions across different experimental runs.

Potential Causes & Solutions:

  • Inaccurate pH of Buffer Solutions: The pH of your buffer can drift over time due to CO2 absorption from the atmosphere (for basic buffers) or microbial growth.

    • Solution: Always prepare fresh buffers for each experiment. Calibrate your pH meter before each use with fresh, certified standards. Verify the pH of the final solution after the addition of your imidazole derivative, as the compound itself can alter the pH.[5]

  • Temperature Fluctuations: The rate of chemical degradation is highly dependent on temperature. Inconsistent temperature control can lead to variable degradation rates.

    • Solution: Use a calibrated, temperature-controlled incubator or water bath for your stability studies. Monitor and record the temperature throughout the experiment.

  • Photodegradation: If your compound is light-sensitive, exposure to ambient light during sample preparation and handling can cause degradation.

    • Solution: Perform all experimental manipulations in a dark room or under amber light. Use amber vials or wrap your sample containers in aluminum foil.

Problem 2: Poor Chromatographic Peak Shape in HPLC Analysis

Symptom: When analyzing your stability samples by reverse-phase HPLC, you observe peak tailing, fronting, or splitting for your parent compound or its degradants.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the imidazole ring can interact with residual silanol groups on the silica-based stationary phase of your HPLC column, leading to peak tailing.

    • Solution: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize these interactions. The addition of a small amount of an ion-pairing agent, like trifluoroacetic acid (TFA), can also significantly improve peak shape.[6]

  • Mobile Phase pH Close to Analyte pKa: If the pH of your mobile phase is close to the pKa of your imidazole derivative or its degradation products, you may observe peak splitting or broadening due to the co-elution of both the ionized and non-ionized forms of the molecule.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of your analytes. This will ensure that each compound is in a single ionic state.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a forced degradation study to assess the stability of an imidazole derivative under various pH conditions.

Protocol: Forced Degradation Study of an Imidazole Derivative

This protocol is a general guideline and should be adapted based on the specific properties of your compound. The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[6][7]

1. Materials and Reagents:

  • Your imidazole derivative (API)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Hydrogen peroxide (H2O2), 3% solution

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile and methanol

  • Phosphate or other suitable buffers for pH control

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber (if required)

  • Validated stability-indicating HPLC method

2. Sample Preparation:

  • Prepare a stock solution of your imidazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture).

  • For each stress condition, transfer an appropriate volume of the stock solution into separate, clearly labeled vials (e.g., amber glass vials).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 N HCl to a sample vial.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 N NaOH to a sample vial.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • Add an equal volume of 3% H2O2 to a sample vial.

    • Incubate at room temperature, protected from light, for a defined period.

    • Sample at appropriate time points and dilute for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions (e.g., water).

    • Store it under normal laboratory conditions, protected from light.

4. HPLC Analysis:

  • Analyze all samples (stressed and control) using a validated, stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

  • Calculate the percentage of degradation for each condition and time point.

Data Presentation

The quantitative data from your stability studies can be effectively summarized in a table for easy comparison.

Table 1: pH-Dependent Degradation Kinetics of Prochloraz

pHHalf-life (days) at Concentration 1Half-life (days) at Concentration 2Reference
4.018.3519.17[3]
7.022.625.1[3]
9.215.816.6[3]

This table illustrates that the imidazole fungicide prochloraz is most stable at neutral pH and degrades more rapidly under both acidic and alkaline conditions.

Visualization of Degradation Pathways

Understanding the chemical transformations your imidazole derivative undergoes is crucial. The following diagrams, rendered in DOT language, illustrate the general mechanisms of acid and base-catalyzed hydrolysis of the imidazole ring.

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of Imidazole Ring Imidazole Imidazole Derivative Protonated_Imidazole Protonated Imidazole (Imidazolium Ion) Imidazole->Protonated_Imidazole + H+ Water_Attack Nucleophilic Attack by Water Protonated_Imidazole->Water_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products

Caption: Acid-catalyzed hydrolysis of the imidazole ring.

Base_Catalyzed_Hydrolysis cluster_1 Base-Catalyzed Degradation of Imidazole Ring Imidazole Imidazole Derivative Deprotonated_Imidazole Deprotonated Imidazole (Imidazolide Anion) Imidazole->Deprotonated_Imidazole - H+ Oxidation Oxidation Deprotonated_Imidazole->Oxidation [O] Hydroxide_Attack Nucleophilic Attack by OH- Deprotonated_Imidazole->Hydroxide_Attack + OH- Degradation_Products Degradation Products Oxidation->Degradation_Products Ring_Opening Ring Opening Hydroxide_Attack->Ring_Opening Ring_Opening->Degradation_Products

Caption: Base-catalyzed degradation pathways of the imidazole ring.

References

  • Aktar, M. W., Sengupta, D., Purkait, S., Ganguly, M., & Paramasivam, M. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary toxicology, 1(3-4), 203–205.
  • BenchChem. (2025).
  • Brukner, T., et al. (2024).
  • Cox, R. A. (2005). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 83(9), 1391-1401.
  • Dugas, H. (2012). Bioorganic chemistry: a chemical approach to enzyme action. Springer Science & Business Media.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049.
  • Kumar, R., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Maiti, S., et al. (2018). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 20(3), 1645-1656.
  • Pharmaguideline. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • ResearchGate. (n.d.). pH not stable with imidazole in buffers?.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Toth, G., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 569.
  • Wikipedia. (n.d.). Imidazole.
  • Zhang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(23), 8251.
  • da Silva, F. C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6828.

Sources

Technical Support Center: Resolution of Imidazole-Based Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chiral resolution of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of separating imidazole enantiomers effectively.

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous bioactive molecules.[1] Its unique electronic and structural properties, including its basicity and ability to participate in hydrogen bonding, are key to its biological activity but can also present specific challenges during chiral resolution.[1][2] This guide will address these challenges head-on, providing you with the tools to develop robust and efficient resolution strategies.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a chiral resolution method for a new imidazole compound?

A1: The initial and most critical step is to choose the primary resolution strategy. The three main avenues for resolving enantiomers of imidazole-based compounds are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Resolution. The choice depends on the scale of the separation, the chemical nature of your compound, and available resources.

Q2: My imidazole compound is a weak base. Which resolution method is typically most successful?

A2: For basic compounds like imidazoles, diastereomeric salt formation is a classical and often highly effective method, especially for larger-scale separations.[3][4] This technique involves reacting the racemic imidazole base with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[5][6][7]

Q3: What are the advantages of using Chiral HPLC for resolving imidazole enantiomers?

A3: Chiral HPLC is a powerful analytical and preparative tool that offers rapid method development and high-resolution separations.[8] It is particularly advantageous for small-scale separations and for compounds that are difficult to crystallize or do not form suitable diastereomeric salts. Polysaccharide-based chiral stationary phases (CSPs) are often very effective for a wide range of imidazole derivatives.[8]

Q4: When should I consider enzymatic resolution for my imidazole compound?

A4: Enzymatic resolution is an excellent choice for its high enantioselectivity and mild reaction conditions, making it a "green" chemistry approach.[9][10] It is particularly useful when other methods fail or when high enantiomeric purity is required. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic mixture.[10][11]

Q5: Can I recycle the unwanted enantiomer to improve my overall yield?

A5: Yes, and this is a key strategy for process efficiency. The unwanted enantiomer can often be racemized and recycled back into the resolution process. This is a common practice in industrial settings to maximize the yield of the desired enantiomer.[5][12]

Method Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate chiral resolution method for your imidazole-based compound.

G start Racemic Imidazole Compound scale Determine Scale of Separation start->scale analytical Analytical/Small Scale (<1g) scale->analytical Analytical preparative Preparative/Large Scale (>1g) scale->preparative Preparative hplc Chiral HPLC Method Development analytical->hplc salt Diastereomeric Salt Formation preparative->salt end Pure Enantiomer hplc->end salt->end Successful troubleshoot Troubleshoot / Optimize salt->troubleshoot Low d.e. or Yield enzymatic Consider Enzymatic Resolution enzymatic->end Successful troubleshoot->enzymatic

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide: Diastereomeric Salt Formation

This is often the most challenging yet rewarding method for large-scale resolution. Success hinges on exploiting the solubility differences between the two diastereomeric salts.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form, or the yield is very low. 1. The diastereomeric salts are too soluble in the chosen solvent.[13] 2. The solution is not sufficiently supersaturated.1. Solvent Screening: Conduct a systematic solvent screen using a range of polarities (e.g., alcohols, ketones, esters, and their mixtures). The goal is to find a solvent where one diastereomer is significantly less soluble.[13] 2. Increase Concentration: Carefully evaporate some of the solvent. 3. Anti-Solvent Addition: Gradually add a solvent in which the salts are poorly soluble to induce precipitation.[13] 4. Induce Nucleation: Scratch the inner surface of the flask or add seed crystals of the desired diastereomer.[13]
"Oiling out" occurs instead of crystallization. 1. The solution is too concentrated or cooled too quickly. 2. The melting point of the solvated diastereomeric salt is below the crystallization temperature.1. Dilute the Solution: Add more of the crystallization solvent.[13] 2. Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Change Solvent System: A different solvent may favor crystallization at a more appropriate temperature.
Low diastereomeric excess (d.e.) in the crystalline product. 1. Poor solvent choice leading to insufficient solubility difference between the diastereomeric salts.[13] 2. The cooling rate is too fast, causing co-precipitation.1. Optimize the Solvent System: This is the most critical factor. A thorough solvent screen is essential.[13] 2. Slow Crystallization: Allow crystals to form slowly over a longer period. 3. Recrystallization: One or more recrystallization steps of the isolated salt can significantly improve the d.e.[6]
Difficulty liberating the free imidazole base from the salt. 1. Incomplete neutralization of the chiral acid. 2. The free base is water-soluble.1. Ensure a sufficiently basic pH: Use a strong base (e.g., NaOH) and check the pH to ensure complete deprotonation of the imidazole. 2. Optimize Extraction: Use a suitable organic solvent for extraction. If the free base has some water solubility, perform multiple extractions with a larger total volume of organic solvent.

Troubleshooting Guide: Chiral HPLC

Chiral HPLC is a powerful separation technique, but can sometimes present its own set of challenges.

Problem Potential Cause(s) Recommended Solution(s)
Poor or no resolution of enantiomers. 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition.1. Screen Different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many imidazole compounds.[8] 2. Optimize Mobile Phase: Systematically vary the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol). For basic compounds like imidazoles, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution, although it may sometimes reduce resolution.[5]
Poor peak shape (tailing or fronting). 1. Secondary interactions between the basic imidazole and acidic sites on the silica gel support. 2. Column overload.1. Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like DEA to the mobile phase to block active sites on the stationary phase.[5] 2. Reduce Sample Concentration: Inject a more dilute sample.
Long retention times. 1. The mobile phase is too weak. 2. Isocratic elution is not suitable for the compound.1. Increase Mobile Phase Strength: Increase the percentage of the alcohol modifier in the mobile phase.[5] 2. Use Gradient Elution: A gradient elution can help to elute strongly retained compounds in a reasonable time with good peak shape.[3][6]
Irreproducible retention times. 1. Column not properly equilibrated. 2. "Memory effects" from previous analyses with different mobile phase additives.1. Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis. 2. Dedicated Column Usage: If possible, dedicate a chiral column to a specific method or class of compounds to avoid memory effects.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Imidazole Derivative

This protocol provides a general framework. The choice of chiral resolving agent and solvent system will need to be optimized for your specific compound.

1. Selection of Chiral Resolving Agent:

  • For basic imidazole compounds, chiral carboxylic acids are the resolving agents of choice. Commonly used and commercially available options include:

    • (+)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid)

    • (S)-(+)-Mandelic acid

    • (1R)-(-)-10-Camphorsulfonic acid

  • The selection is often empirical, and it is advisable to screen several resolving agents.[3][5]

2. Diastereomeric Salt Formation and Crystallization: a. Dissolve 1 equivalent of the racemic imidazole in a suitable solvent (e.g., methanol, ethanol, or acetone). Gentle heating may be required. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving acid in the minimum amount of the same hot solvent. Starting with 0.5 equivalents can often lead to a higher initial purity of the less soluble salt.[6] c. Slowly add the hot solution of the resolving agent to the solution of the racemic imidazole with stirring. d. Allow the solution to cool slowly to room temperature. If no crystals form, you can try cooling the solution in an ice bath or a refrigerator. e. Collect the precipitated crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.

3. Recrystallization for Purity Enhancement (if necessary): a. Dissolve the filtered crystals in a minimum amount of the hot crystallization solvent. b. Allow the solution to cool slowly to recrystallize the diastereomeric salt. c. Collect the purified crystals by vacuum filtration. Repeat this step until a constant optical rotation is achieved, indicating high diastereomeric purity.

4. Liberation of the Enantiomerically Pure Imidazole: a. Suspend or dissolve the purified diastereomeric salt in water. b. Add a strong aqueous base (e.g., 2M NaOH) until the solution is strongly basic (pH > 11) to neutralize the resolving agent and liberate the free imidazole base. c. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery. d. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched imidazole.

5. Analysis:

  • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Protocol 2: Chiral HPLC Method Development for Imidazole Enantiomers

1. Column and Mobile Phase Selection:

  • Column: Start with a polysaccharide-based chiral stationary phase such as Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) or a similar amylose-based column. These are often effective for a broad range of compounds.[5]

  • Mobile Phase: A typical starting mobile phase for normal phase chromatography is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH). A common starting point is 90:10 hexane:IPA.

2. Initial Screening and Optimization: a. Set the flow rate to a standard value, for example, 1.0 mL/min. b. Set the detection wavelength based on the UV absorbance of your imidazole compound. c. Inject a small amount of your racemic mixture and observe the chromatogram. d. If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 80:20, 70:30 hexane:IPA). e. If separation is still poor, try a different alcohol modifier (e.g., switch from IPA to EtOH). Different alcohols can significantly alter the selectivity.[5] f. For basic imidazole compounds, if peak tailing is observed, add a small amount of a basic additive like diethylamine (DEA) to the mobile phase (e.g., 0.1% v/v). Note that this can sometimes decrease resolution, so it should be evaluated carefully.[5]

3. Gradient Elution for Complex Mixtures or Strongly Retained Compounds:

  • If some enantiomers elute very late or with broad peaks under isocratic conditions, developing a gradient method can be beneficial.[3][6] A typical gradient might start with a low percentage of the alcohol modifier and gradually increase it over the course of the run.

4. Data Interpretation and Quantification:

  • Once a satisfactory separation is achieved (baseline resolution is ideal), the enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Conclusion

The successful resolution of imidazole-based enantiomers is a critical step in the development of chiral drugs and fine chemicals. While challenges can arise due to the specific physicochemical properties of the imidazole ring, a systematic and informed approach to method selection and optimization will lead to success. This guide provides a foundation of expertise and practical troubleshooting strategies for the most common resolution techniques. By understanding the principles behind each method and anticipating potential pitfalls, researchers can confidently develop robust and efficient protocols for the separation of imidazole enantiomers.

References

  • Podolska, M., & Ploch, S. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(6), 777-785.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic acid Against Industry Standards.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • The Royal Society of Chemistry. (n.d.).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • BenchChem. (2025).
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • YouTube. (2014). Resolution by diastereomeric salts.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Wikipedia. (n.d.). Chiral resolution.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Chemistry LibreTexts. (2019). 6.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
  • Semantic Scholar. (n.d.). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids.
  • RSC Publishing. (n.d.).
  • PMC - PubMed Central. (2025).
  • NIH. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2008).
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • NIH. (n.d.). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

optimizing condensation reaction for novel imidazole derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Condensation Reactions for Novel Imidazole Derivative Synthesis

Last Updated: January 4, 2026

Introduction

Welcome to the technical support center for the synthesis of novel imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing multicomponent condensation reactions, such as the Debus-Radziszewski synthesis, to construct the imidazole core. As a privileged structure in medicinal chemistry, the efficient synthesis of novel imidazole analogues is critical. However, these condensation reactions are often plagued by issues such as low yields, competing side reactions, and purification challenges.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the most common obstacles encountered in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed, rational decisions to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My reaction has stalled; TLC analysis shows significant amounts of remaining starting material even after prolonged reaction time. What should I check first?

A1: An incomplete reaction is a frequent issue.[1] The primary factors to investigate are temperature and catalysis. Many imidazole condensations require gentle heating to overcome the activation energy for the multiple condensation and cyclization steps.[1] If you are running the reaction at room temperature, consider increasing the temperature to 50-80°C. Secondly, ensure your ammonia source (often ammonium acetate) is of high quality and used in sufficient excess. For more challenging substrates, the addition of a catalyst, such as a Brønsted or Lewis acid, can facilitate the condensation steps.[2][3]

Q2: My reaction mixture has turned dark brown or black, and I'm isolating a tarry, intractable material instead of my product. What is happening?

A2: The formation of dark, polymeric material is typically a result of aldehyde self-condensation or degradation of starting materials/products at elevated temperatures. Aldehydes, especially those without α-substituents, can undergo polymerization under acidic or basic conditions. To mitigate this, consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.[1] Additionally, excessive heat can promote side reactions; try running the reaction at a lower temperature for a longer period.[1][2]

Q3: I'm observing a major byproduct with a similar Rf to my desired imidazole on the TLC plate. What is the likely structure?

A3: In reactions involving a 1,2-dicarbonyl, an aldehyde, and ammonia (Debus-Radziszewski type), a common competing pathway is the formation of an oxazole byproduct.[1] This can be mitigated by using a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the diimine intermediate required for imidazole synthesis over the pathways leading to oxazoles.[1]

Q4: My imidazole product is proving very difficult to purify by silica gel chromatography. It streaks badly (tails) on the column. How can I improve the separation?

A4: Tailing is a classic problem for basic compounds like imidazoles on acidic silica gel. The interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface causes the issue. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[4] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation. Alternatively, using a different stationary phase like neutral or basic alumina can also be effective.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of persistent experimental problems.

Guide 1: Diagnosing and Solving Low Product Yield

Low yield is the most common complaint in multicomponent imidazole synthesis. A systematic approach is required to identify the root cause.

Below is a logical workflow to diagnose the cause of low yield.

G start Low Isolated Yield (<40%) check_tlc Monitor reaction by TLC/LC-MS. Is starting material consumed? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete  No degradation Degradation / Side Products check_tlc->degradation  Yes, but many spots workup Problem in Work-up/ Purification Stage? check_tlc->workup  Yes, clean conversion sol_incomplete Solutions: 1. Increase Temperature 2. Add Catalyst (e.g., Acetic Acid) 3. Increase Reaction Time 4. Check Reagent Purity incomplete->sol_incomplete sol_degradation Solutions: 1. Decrease Temperature 2. Use Inert Atmosphere (N2/Ar) 3. Slow Addition of Aldehyde 4. Use Excess Ammonia Source degradation->sol_degradation sol_purification Solutions: 1. Optimize Work-up (Acid-Base Extraction) 2. Modify Chromatography   (Add Et3N, use Alumina) 3. Consider Recrystallization workup->sol_purification

Caption: Troubleshooting workflow for low yield.

  • Suboptimal Reaction Conditions:

    • Causality: The multicomponent condensation involves several equilibrium steps. Insufficient thermal energy can prevent the reaction from reaching completion, while excessive heat can favor decomposition pathways.[2]

    • Solution: Systematically screen reaction temperatures (e.g., room temperature, 50°C, 80°C, 100°C) while monitoring by TLC. The optimal temperature will balance reaction rate against byproduct formation.[1]

  • Solvent Effects:

    • Causality: The solvent must solubilize reactants and stabilize intermediates. Polar protic solvents like ethanol or methanol can facilitate condensation steps by solvating ammonium acetate.[5] However, poor solubility of nonpolar starting materials can lower yields.[5][6] In some cases, polar aprotic solvents like DMF or DMSO may be superior.[5]

    • Solution: If reactant solubility is an issue, consider switching to a solvent with more appropriate polarity. For catalyst-free systems, glycerol has been shown to be an effective green solvent, activating reactants through hydrogen bonding.[6]

  • Inefficient Work-up and Purification:

    • Causality: Imidazoles are basic and can be partially water-soluble, especially if they are unsubstituted or have polar functional groups. Significant product loss can occur during aqueous work-up if the pH is not controlled.

    • Solution: Implement an acid-base extraction.[4] After quenching the reaction, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be cooled, basified (e.g., with 1 M NaOH), and back-extracted with an organic solvent to recover the purified imidazole.[4]

Guide 2: Managing Impurities and Side Products

A clean reaction profile is key to simplifying purification and maximizing yield.

ComponentTypical Stoichiometry (relative to dicarbonyl)Rationale
1,2-Dicarbonyl 1.0 eqLimiting reagent
Aldehyde 1.0 - 1.2 eqSlight excess can drive reaction
Ammonia Source 5 - 20 eqLarge excess minimizes oxazole and other side products[1]
Catalyst (optional) 0.1 - 1.0 eqVaries widely; Lewis acids, Brønsted acids, or metal catalysts[3][7][8]
Solvent 5 - 20 mL/mmolEnsures adequate solubility

If uncatalyzed reactions give poor results, a catalyst screen is a logical next step.

  • Setup: In parallel reaction vials, combine the 1,2-dicarbonyl compound (e.g., benzil, 0.5 mmol), ammonium acetate (5 mmol), and your chosen solvent (e.g., ethanol, 3 mL).

  • Catalyst Addition: To each vial, add a different catalyst (0.05 mmol, 10 mol%). Screen a diverse set:

    • Brønsted Acid: Acetic Acid, p-Toluenesulfonic acid

    • Lewis Acid: ZnCl₂, InCl₃, Yb(OTf)₃

    • Other: I₂, Cerium(IV) ammonium nitrate[8]

  • Aldehyde Addition: Add the aldehyde (0.5 mmol) to each vial.

  • Reaction: Seal the vials and heat to a standard temperature (e.g., 80°C) for a set time (e.g., 4-6 hours).

  • Analysis: Cool the reactions, take a small aliquot from each, dilute, and analyze by LC-MS or TLC (with a UV lamp and staining) to compare product formation versus starting material consumption. This allows for rapid identification of the most promising catalyst system for scale-up.

Section 3: Advanced Purification Protocols

When standard chromatography fails, more advanced techniques are necessary.

Protocol 1: Acid-Base Extraction for Crude Purification

This protocol is highly effective for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake vigorously, venting frequently. Allow the layers to separate. The protonated imidazole will transfer to the aqueous layer.[4]

  • Separation: Drain the lower aqueous layer into a clean flask. Re-extract the organic layer with another portion of 1 M HCl to ensure complete recovery.

  • Neutralization & Back-Extraction: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 3 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Recovery: Extract the now-neutral imidazole back into an organic solvent (3 x 30 mL of dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Recrystallization

For solid imidazole derivatives, recrystallization is an excellent method for achieving high purity.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.[9]

References

  • Technical Support Center: Purification of Imidazole Deriv
  • troubleshooting low yield in the synthesis of 2-butyl-imidazole. Benchchem.
  • Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Technical Support Center: Optimizing Imidazole Synthesis. Benchchem.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Synthesis of imidazoles from 1,2-diketones and aldehydes under microwave irradi
  • Affinity purification methods involving imidazole elution.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron.
  • optimizing reaction conditions for 4,4'-Bi-1H-imidazole deriv
  • Reaction strategies for synthesis of imidazole derivatives: a review.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Reaction conditions evaluation for imidazole synthesis.

Sources

Technical Support Center: Stabilizing Diol Compounds for Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diol Dilemma in Analytical Chemistry

Diol compounds (or glycols), characterized by the presence of two hydroxyl (-OH) groups, are pivotal in numerous fields, from pharmaceutical synthesis to materials science. Their inherent polarity and capacity for hydrogen bonding make them both functionally versatile and analytically challenging. Researchers frequently encounter issues with sample degradation during analysis, leading to inaccurate quantification, poor reproducibility, and the appearance of artifact peaks. This guide provides a framework for understanding and preventing the degradation of diols, ensuring the integrity of your analytical data.

Understanding the Enemy: Common Degradation Pathways

The instability of diols during analysis is not random; it is governed by predictable chemical transformations. Understanding these pathways is the first step toward effective prevention. The primary mechanisms of degradation include acid-catalyzed reactions, such as dehydration and rearrangement, and oxidation.

Acid-Catalyzed Dehydration

In the presence of acidic conditions (e.g., acidic mobile phases, contaminated solvents, or acidic sites on a GC liner), diols can undergo dehydration to form unsaturated alcohols, dienes, or cyclic ethers.[1][2] This E1-type mechanism is initiated by the protonation of a hydroxyl group, which then departs as a water molecule, a good leaving group, forming a carbocation intermediate.[1] Subsequent elimination of a proton from an adjacent carbon yields an alkene. For diols with appropriate chain length, intramolecular nucleophilic attack can lead to the formation of stable cyclic ethers like tetrahydrofuran (THF) from 1,4-butanediol.[2]

Pinacol Rearrangement

A classic reaction for 1,2-diols (vicinal diols), the pinacol rearrangement is an acid-catalyzed process that converts the diol into a ketone or aldehyde.[3][4][5] The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an alkyl or aryl group from the adjacent carbon.[6][7] This 1,2-shift results in a rearranged carbon skeleton and the formation of a carbonyl group.[4] This rearrangement is a significant source of analytical interference, as it fundamentally changes the structure of the analyte. The stability of the intermediate carbocation often dictates the reaction pathway in unsymmetrical diols.[5][6]

Oxidation

Diols are susceptible to oxidation, which can occur under various conditions. Vicinal diols are particularly prone to oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons, yielding aldehydes or ketones.[8][9] This can be unintentionally initiated by reactive species in the analytical system. Furthermore, partial oxidation of primary or secondary alcohol groups can yield hydroxy-aldehydes, hydroxy-ketones, or dicarboxylic acids, depending on the oxidant and reaction conditions.[10][11][12]

Core Degradation Pathways Summary

Diol Diol Analyte Degradation Degradation Pathways Diol->Degradation Dehydration Acid-Catalyzed Dehydration Degradation->Dehydration Acidic pH High Temp Rearrangement Pinacol Rearrangement (1,2-Diols) Degradation->Rearrangement Acidic pH Vicinal Diol Oxidation Oxidation Degradation->Oxidation Oxidizing Agents Metal Contaminants Product1 Unsaturated Alcohols, Cyclic Ethers Dehydration->Product1 Product2 Ketones, Aldehydes (Rearranged Skeleton) Rearrangement->Product2 Product3 Aldehydes, Ketones, Dicarboxylic Acids Oxidation->Product3

Caption: Key degradation pathways for diol compounds during analysis.

Preventative Strategies & Best Practices

A multi-faceted approach focusing on sample preparation, chemical modification, and optimized instrumental conditions is essential for preserving diol integrity.

Sample Preparation and Handling

The first line of defense is meticulous control over the sample environment.

  • pH Control: Since many degradation pathways are acid-catalyzed, maintaining a neutral or slightly basic pH is critical. Use buffered solutions where appropriate and avoid acidic solvents or additives unless required for chromatography and analyte stability has been confirmed.

  • Temperature Management: Keep samples cool and minimize exposure to high temperatures, especially during sample preparation steps like solvent evaporation. Store samples at low temperatures (2-8°C or frozen) to slow degradation kinetics.[13][14]

  • Inert Atmosphere: To prevent oxidation, handle sensitive samples under an inert atmosphere (e.g., nitrogen or argon), particularly if they will be stored for extended periods or heated.

  • Glassware Silanization: Active silanol groups (Si-OH) on the surface of glass vials can be acidic and act as adsorption sites. Silanizing glassware with a reagent like dimethyldichlorosilane (DMDCS) masks these polar groups, preventing both adsorption and potential acid-catalyzed degradation.[15]

Chemical Derivatization: The Ultimate Protection

Derivatization is a powerful technique to enhance analyte stability and improve chromatographic performance by chemically modifying the polar hydroxyl groups.[16] This process increases volatility for GC analysis and can prevent unwanted degradation reactions.[17]

Silylation for GC Analysis

Silylation is the most common derivatization method for GC. It involves replacing the active hydrogens of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[16][17]

  • Why it Works: The resulting TMS ethers are significantly more volatile and thermally stable than the parent diols.[16] This prevents on-column degradation and improves peak shape.

  • Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective silylating agents.[18][19]

  • Considerations: Silylation reagents are highly sensitive to moisture. All solvents, samples, and reaction vessels must be anhydrous to prevent reagent quenching and ensure complete derivatization.[16][18]

Boronate Ester Formation

Boronic acids react with 1,2- and 1,3-diols to form stable cyclic boronate esters.[15][20] This is an excellent protection strategy for both GC and LC analysis.

  • Why it Works: The cyclic structure protects the diol functionality from degradation. The resulting esters are often stable enough to withstand chromatography and can be readily cleaved if the parent diol needs to be recovered.[20][21] Boronate ester formation can also be used to differentiate between cis- and trans-diols, as cis-diols react more readily.[22]

  • Common Reagents: Phenylboronic acid, butylboronic acid, and more specialized reagents like 2,6-bis(trifluoromethyl)phenylboronic acid can be used.[15][21]

  • Advantages: This method is highly selective for diols and the reaction conditions are typically mild.[20][23]

Derivatization MethodPrimary ApplicationMechanismKey AdvantagesKey Considerations
Silylation GC, GC-MSReplaces active -OH hydrogens with a non-polar TMS group.[17]Greatly increases volatility and thermal stability; improves peak shape.[16]Highly sensitive to moisture; reagents can be aggressive.[16][18]
Boronate Ester Formation GC, LC, MSForms a cyclic ester with 1,2- or 1,3-diols.[20]Highly selective for diols; stable derivatives; mild reaction conditions.[20][21]Primarily effective for 1,2- and 1,3-diols.[15]
Optimizing Chromatographic and MS Conditions

Instrumental parameters play a crucial role in preventing degradation.

HPLC/LC-MS
  • Mobile Phase pH: The most critical parameter. Optimize the mobile phase pH to a range where the diol is most stable, typically between pH 4 and 8 for standard silica-based columns.[24][25] Avoid highly acidic conditions unless absolutely necessary for retention and resolution.

  • Column Temperature: Lowering the column temperature can reduce the rate of on-column degradation.[26] However, this may also increase viscosity and backpressure, so optimization is key.[27]

  • Column Selection: Choose a well-deactivated, high-purity silica column to minimize interactions with residual silanol groups.

GC/GC-MS
  • Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the (derivatized) analyte. A high inlet temperature is a major cause of thermal degradation.

  • Liner Selection: Use a deactivated or silanized liner to prevent interactions with active sites.

  • Column Choice: For underivatized diols, a polar stationary phase designed for alcohol analysis (e.g., WAX-type phases) may be suitable, but these can be reactive. For derivatized diols, a low-polarity siloxane-based phase is recommended.[17]

Mass Spectrometry
  • Ion Source Tuning: Optimize ion source parameters (e.g., temperature, voltages) to achieve efficient ionization without causing in-source fragmentation or degradation.[28]

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte signal. Optimize sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interferences.[29]

Troubleshooting Guide

This section addresses common problems encountered during diol analysis in a direct question-and-answer format.

Troubleshooting Flowchart

start Problem Encountered (e.g., Poor Peaks, Low Signal, Extra Peaks) check_volatility Is Analyte Volatile Enough for GC? start->check_volatility check_derivatization Was Derivatization Performed? check_volatility->check_derivatization Yes sol_derivatize Action: Derivatize to Increase Volatility (e.g., Silylation) check_volatility->sol_derivatize No check_conditions Are Analytical Conditions Optimized? check_derivatization->check_conditions Yes sol_verify_deriv Action: Verify Derivatization (Check for moisture, reaction time) check_derivatization->sol_verify_deriv No/Incomplete check_rearrangement Is Pinacol Rearrangement Possible (1,2-diol)? check_conditions->check_rearrangement Yes sol_optimize_lc Action: Optimize LC Conditions (Adjust mobile phase pH, lower temp) check_conditions->sol_optimize_lc LC Issue sol_optimize_gc Action: Optimize GC Conditions (Lower inlet temp, use deactivated liner) check_conditions->sol_optimize_gc GC Issue sol_neutral_ph Action: Ensure Neutral pH in Sample Prep and Mobile Phase to Prevent Rearrangement check_rearrangement->sol_neutral_ph Yes

Caption: A logical workflow for troubleshooting common diol analysis issues.

Q1: My diol peak is tailing severely or is very broad in my HPLC analysis. What's the cause?

A1: This is often caused by strong interactions between the polar hydroxyl groups of the diol and active sites (residual silanols) on the column stationary phase. It can also be indicative of on-column degradation.

  • Immediate Actions:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte and column, generally between 4-8. An unsuitable pH can exacerbate unwanted interactions.[25]

    • Lower Column Temperature: Reducing the temperature can sometimes improve peak shape by slowing down degradation kinetics.[26]

    • Use a High-Purity Column: Switch to a modern, end-capped column known for low silanol activity.

  • Long-Term Solution: Consider derivatizing the diol to form a boronate ester. This masks the polar hydroxyl groups, leading to sharper, more symmetrical peaks.

Q2: I'm analyzing my diol by GC-MS, but I see no peak or a very weak signal.

A2: The most likely cause is that your diol is not sufficiently volatile or is thermally degrading in the GC inlet.[16]

  • Immediate Actions:

    • Confirm Volatility: Check the boiling point of your diol. If it's high (>250-300°C), it may not be suitable for direct GC analysis.

    • Lower Inlet Temperature: Reduce the inlet temperature in 20°C increments to see if the signal improves. The goal is the lowest temperature that provides efficient transfer to the column.

    • Check for Leaks: Air leaks in the GC system can promote oxidation at high temperatures.[30]

  • Definitive Solution: Derivatize the diol using a silylating reagent like BSTFA or MSTFA. This will significantly increase its volatility and thermal stability, providing a robust signal.[17]

Q3: My mass spectrum shows unexpected peaks with masses corresponding to the loss of water (M-18) or a rearranged structure.

A3: You are likely observing in-source degradation (dehydration) or a pinacol rearrangement.

  • To Address Dehydration:

    • Optimize Ion Source: Reduce the temperature of the ion source and other heated zones of the mass spectrometer.

    • Softer Ionization: If possible, use a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with optimized cone voltages to minimize fragmentation.[28]

  • To Address Rearrangement:

    • Check Sample pH: The pinacol rearrangement is acid-catalyzed.[3] Ensure your sample and LC mobile phase are not acidic. Prepare samples in a neutral, buffered solvent.

    • Protect the Diol: Derivatization (e.g., forming a boronate ester) will prevent the structural requirements for the rearrangement.[20]

Q4: My results are not reproducible. The peak area for my diol varies significantly between runs.

A4: Poor reproducibility often points to ongoing sample degradation. The analyte may be degrading in the vial on the autosampler over the course of the analytical sequence.

  • Immediate Actions:

    • Cool the Autosampler: If available, use a cooled autosampler set to a low temperature (e.g., 4-10°C) to slow degradation in the vials.

    • Analyze Fresh Samples: Prepare samples immediately before analysis. Compare a freshly prepared sample to one that has been sitting in the autosampler for several hours to confirm time-dependent degradation.

    • Use an Internal Standard (IS): A stable, isotope-labeled version of the analyte is ideal. If unavailable, use a structurally similar compound that is stable under the analytical conditions to correct for variability.[29]

  • Long-Term Solution: Develop a derivatization protocol. Derivatized samples are typically much more stable and will yield more reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for storing diol compounds? A1: For short-term storage (days), store in a tightly sealed container at 2-8°C. For long-term storage (weeks to months), store as a solid or in a non-reactive, anhydrous solvent at -20°C or below, preferably under an inert atmosphere like argon or nitrogen.

Q2: Is derivatization always necessary for diol analysis? A2: Not always, but it is highly recommended, especially for GC analysis or when dealing with complex matrices and unstable diols. For HPLC, if you can achieve good peak shape and demonstrate stability at an optimized pH, you may not need to derivatize. However, if you encounter any of the issues in the troubleshooting guide, derivatization is the most robust solution.[16]

Q3: How do I choose between silylation and boronate ester formation? A3: The choice depends on your analytical method and the diol's structure.

  • For GC: Silylation is a general and highly effective method for increasing the volatility of any compound with active hydrogens.

  • For 1,2- and 1,3-diols (GC or LC): Boronate ester formation is more selective and uses milder conditions. It is an excellent choice if your molecule has other functional groups that might react with aggressive silylating agents.[15][20]

Q4: Can I prevent the pinacol rearrangement without derivatization? A4: Yes, prevention hinges on strict pH control. The rearrangement is acid-catalyzed, so maintaining rigorously neutral or slightly basic conditions throughout sample preparation, storage, and analysis can effectively inhibit it.[3][6] Use buffered systems and ensure all solvents and reagents are free of acidic impurities.

Detailed Experimental Protocols

Protocol 1: General Silylation of Diols for GC-MS Analysis

This protocol describes a standard method for preparing trimethylsilyl (TMS) derivatives of diols for enhanced volatility and stability.

Materials:

  • Diol sample (1 mg)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst

  • 2 mL autosampler vial with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the diol sample into a clean, dry 2 mL autosampler vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that no water is present.[16]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes to ensure complete reaction.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

  • Verification: The resulting TMS derivative should have a higher molecular weight and a shorter retention time compared to the underivatized diol (if it is observed at all).

Protocol 2: Phenylboronate Ester Formation for Diol Stabilization

This protocol is suitable for protecting 1,2- and 1,3-diols prior to GC or LC analysis.

Materials:

  • Diol sample (1 mg)

  • Phenylboronic acid

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol sample (1 equivalent) and anhydrous toluene.[20]

  • Reagent Addition: Add phenylboronic acid (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or a suitable method until the starting diol is consumed (typically 2-4 hours).[20]

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification (if necessary): The crude boronate ester can often be used directly. If purification is required, it can be done via silica gel chromatography.[20] The resulting protected diol is now stable for analysis.

References

  • 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions.
  • Pinacol Rearrangement. Master Organic Chemistry.
  • Application Notes and Protocols: Methyl Borinate as a Protecting Group for Diols. Benchchem.
  • Pinacol Pinacolone Rearrangement Process. BYJU'S.
  • Pinacol Rearrangement. Chemistry Steps.
  • Guide to Derivatiz
  • Pinacol rearrangement. Wikipedia.
  • Pinacol Rearrangement Reaction of Diols into Ketones. Glasp.
  • Protecting Groups for Boronic Acids.
  • Acid-Catalyzed Dehydr
  • Boronic acid and Polyesters?
  • Dehydration of diols catalyzed by CeO2.
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC.
  • GC Derivatization.
  • Trouble with diol oxid
  • Kinetics and mechanism of the oxidation of diols by acid permangan
  • Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide.
  • Derivatization for Gas Chrom
  • Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. J Org Chem.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Oxidation of diols by cetyltrimethylammonium dichromate.
  • Protecting Diols. YouTube.
  • Strategies for Method Development and Optimiz
  • Derivatization in GC.
  • Technical Support Center: Procurcumadiol Mass Spectrometry Analysis. BenchChem.
  • Acid and base catalyzed formation of hydr
  • Cleavage of Diols. Chemistry LibreTexts.
  • Diols: Nomenclature, Prepar
  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Wiley Online Library.
  • Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent.
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Chemistry Steps.
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.
  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry.
  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
  • Stability sample testing. Stability sample testing PDF.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry.
  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University.
  • CONDUCTING OF STABILITY STUDY. PharmaGuideHub.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, 3-(1H-Imidazol-1-yl)propane-1,2-diol stands out as a versatile building block, integral to the synthesis of various bioactive molecules, including antifungal agents and other therapeutic compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount to drug development timelines and manufacturing viability. This guide provides an in-depth, objective comparison of the prominent synthetic routes to this key intermediate, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

The synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol presents a classic challenge in heterocyclic chemistry: the regioselective N-alkylation of the imidazole ring. The imidazole nucleus possesses two nitrogen atoms, the pyridine-type (N3) and the pyrrole-type (N1), both of which are nucleophilic. The desired product results from the alkylation at the N1 position. The choice of starting materials and reaction conditions is critical to favor this outcome and to ensure the integrity of the diol functionality. This guide will dissect three distinct and viable synthetic pathways, evaluating their respective merits and drawbacks.

Comparative Analysis of Synthesis Routes

The following sections detail the most common and effective methods for the preparation of 3-(1H-Imidazol-1-yl)propane-1,2-diol. Each route is analyzed for its chemical logic, experimental feasibility, and overall efficiency.

Route 1: Direct Condensation of Imidazole with Glycidol

This single-step approach is often favored for its atom economy and straightforward execution. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the epoxide ring of glycidol.

Mechanism Rationale: The imidazole anion, formed in situ or through the use of a base, acts as the nucleophile. The epoxide ring of glycidol is highly strained and susceptible to ring-opening. The attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-substituted imidazole derivative.

Experimental Evidence: The condensation of imidazole with an equimolar amount of glycidol in acetonitrile at 50°C for 3 hours has been reported to yield 3-(1H-Imidazol-1-yl)propane-1,2-diol in 65-86% yield.[1] This method is highlighted as optimal due to its single-stage process and high overall yield.[1]

Diagram of the Reaction Pathway:

G imidazole Imidazole product 3-(1H-Imidazol-1-yl)propane-1,2-diol imidazole->product Acetonitrile, 50°C glycidol Glycidol glycidol->product

Caption: Route 1: Direct condensation of imidazole and glycidol.

Route 2: The Wagner Reaction of N-Allylimidazole

This classical organic reaction offers an alternative pathway involving the oxidation of an alkene. The synthesis begins with the preparation of N-allylimidazole, which is then subjected to dihydroxylation.

Mechanism Rationale: The Wagner reaction typically employs a cold, alkaline solution of potassium permanganate (KMnO₄) to achieve syn-dihydroxylation of an alkene. The permanganate ion adds across the double bond of the allyl group to form a cyclic manganate ester intermediate. Subsequent hydrolysis of this intermediate cleaves the manganese-oxygen bonds to yield the cis-diol.

Experimental Evidence: N-allylimidazole can be oxidized with potassium permanganate in an aqueous solution at 0-5°C.[1] The reaction is stirred for several hours and then heated to complete the reaction, affording the target diol with a yield of 65%.[1]

Diagram of the Reaction Pathway:

G n_allylimidazole N-Allylimidazole product 3-(1H-Imidazol-1-yl)propane-1,2-diol n_allylimidazole->product KMnO₄, H₂O, 0-5°C

Caption: Route 2: Wagner oxidation of N-allylimidazole.

Route 3: Hydrolysis of a Dioxolane-Protected Intermediate

This two-step route introduces the concept of protecting groups to circumvent potential side reactions and can offer very high yields. The diol functionality is first protected as a ketal (a 1,3-dioxolane), followed by alkylation with imidazole, and finally, deprotection.

Mechanism Rationale: The hydrolysis of the 4-(imidazol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane is an acid-catalyzed process. Protonation of one of the dioxolane oxygens makes it a good leaving group. Subsequent attack by water and elimination of acetone regenerates the diol. This method ensures that the diol is not involved in any unwanted side reactions during the N-alkylation step.

Experimental Evidence: The hydrolysis of the corresponding 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolanes by boiling in methanol in the presence of an equimolar amount of hydrochloric acid provides a quantitative yield of the desired diol.[1]

Diagram of the Reaction Pathway:

G dioxolane 4-(Imidazol-1-ylmethyl)- 2,2-dimethyl-1,3-dioxolane product 3-(1H-Imidazol-1-yl)propane-1,2-diol dioxolane->product HCl, MeOH, Boil

Caption: Route 3: Acid-catalyzed hydrolysis of the dioxolane intermediate.

Quantitative Data Summary

ParameterRoute 1: Glycidol CondensationRoute 2: Wagner ReactionRoute 3: Dioxolane Hydrolysis
Number of Steps 12 (including N-allylimidazole synthesis)2 (alkylation and hydrolysis)
Reported Yield 65-86%[1]65% (for the oxidation step)[1]Quantitative (for the hydrolysis step)[1]
Key Reagents Imidazole, GlycidolN-Allylimidazole, KMnO₄4-(Imidazol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane, HCl
Solvents Acetonitrile[1]Water[1]Methanol[1]
Reaction Temperature 50°C[1]0-5°C followed by heating[1]Boiling point of Methanol
Purification Recrystallization from acetonitrile[1]Filtration and recrystallization[1]Not specified, likely standard workup

Detailed Experimental Protocols

Protocol for Route 1: Direct Condensation of Imidazole with Glycidol
  • To a solution of 13.8 g (200 mmol) of imidazole in 50 mL of acetonitrile, slowly add 12.0 g (160 mmol) of glycidol.

  • Heat the reaction mixture at 50°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and recrystallize from acetonitrile to obtain pure 3-(1H-Imidazol-1-yl)propane-1,2-diol.[1]

Protocol for Route 2: The Wagner Reaction of N-Allylimidazole
  • Prepare a solution of 4.97 g (46 mmol) of N-allylimidazole in 70 mL of water and cool it to 0°C in an ice bath.

  • Separately, prepare a solution of 7.3 g (46 mmol) of KMnO₄ in 150 mL of water and cool it to 5°C.

  • Slowly add the cold KMnO₄ solution to the N-allylimidazole solution with vigorous stirring, maintaining the temperature between 0-5°C.

  • Continue stirring the resulting mixture for 3.5 hours at this temperature.

  • After the initial stirring period, heat the reaction mixture in a boiling water bath for 1.5 hours.

  • Cool the mixture and filter it through a Buchner funnel to remove the manganese dioxide precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallize the residue from acetonitrile to yield the final product.[1]

Protocol for Route 3: Hydrolysis of 4-(Imidazol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane
  • Dissolve the 4-(imidazol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane in methanol.

  • Add an equimolar amount of hydrochloric acid to the solution.

  • Heat the mixture to reflux and maintain boiling until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diol.[1]

Conclusion and Recommendations

Each of the discussed synthetic routes presents a viable option for the synthesis of 3-(1H-Imidazol-1-yl)propane-1,2-diol, with distinct advantages and disadvantages.

  • Route 1 (Glycidol Condensation) is highly recommended for its simplicity, high yield, and single-step nature, making it an excellent choice for both laboratory-scale synthesis and potential scale-up.[1]

  • Route 2 (Wagner Reaction) , while effective, involves the use of a strong oxidizing agent (KMnO₄) which can present challenges in terms of waste disposal (manganese dioxide) and requires careful temperature control. The overall yield is also lower compared to the other methods.

  • Route 3 (Dioxolane Hydrolysis) offers the highest reported yield for the final deprotection step. However, it is a multi-step process that requires the initial synthesis and purification of the protected intermediate, which may impact the overall efficiency and cost. This route is particularly advantageous when high purity is the primary concern and potential side reactions with the diol functionality must be avoided during the N-alkylation step.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost constraints, and available equipment. For general purposes, the direct condensation with glycidol appears to be the most balanced and efficient approach.

References

  • Talismanov, V.S., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN J. Chem., Vol. 14, No.3. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of 3-(1H-Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, azole compounds represent a cornerstone of therapy. Their efficacy is rooted in the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This guide provides a comparative analysis of the bioactivity of derivatives of two core azole scaffolds: 3-(1H-Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol. While direct comparative studies on the parent diols are limited, a wealth of data on their derivatives offers valuable insights into their potential as antifungal agents.

Introduction to the Core Scaffolds

Both 3-(1H-Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol share a common propanediol backbone, a structural feature that can influence solubility and interactions with biological targets. The key distinction lies in the attached azole ring: an imidazole in the former and a 1,2,4-triazole in the latter. This seemingly subtle difference in the five-membered heterocyclic ring, with its varying number and position of nitrogen atoms, can significantly impact the compound's binding affinity to the target enzyme, metabolic stability, and overall antifungal spectrum.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both imidazole and triazole antifungal agents is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme. By binding to the heme iron in the active site of this enzyme, these compounds disrupt the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, cell death (fungicidal effect)[1][2].

Azole Antifungal Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Azole Azole Antifungal (Imidazole or Triazole) Inhibition Azole->Inhibition CYP51->Ergosterol conversion DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Impaired Function) CYP51->DisruptedMembrane ergosterol depletion Inhibition->CYP51 inhibition FungalGrowthInhibition Fungal Growth Inhibition (Fungistatic/Fungicidal) DisruptedMembrane->FungalGrowthInhibition

Caption: Mechanism of action of azole antifungals.

Comparative Bioactivity: Insights from Derivatives

Antifungal Activity of Imidazole-Based Propanol Derivatives

Research into derivatives of 3-(1H-imidazol-1-yl)propane-1,2-diol has revealed potent anti-Candida activity. For instance, a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters demonstrated significantly better antifungal profiles than the widely used antifungal drug, fluconazole[3]. One of the most active compounds in this series, 3-(1H-Imidazol-1-yl)-1-phenylpropyl 3,4-dichlorobenzoate, exhibited a MIC value of 0.0833 µmol/mL against Candida albicans, highlighting the potential of this scaffold[4].

Similarly, oxime esters of 3-(1H-imidazol-1-yl)propan-1-one have shown remarkable potency. The compound (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime emerged as a highly active agent with a MIC value of 0.0054 µmol/mL against Candida albicans, surpassing both fluconazole and miconazole in in vitro tests[5][6][7][8].

Imidazole DerivativeFungal StrainMIC (µmol/mL)Reference
3-(1H-Imidazol-1-yl)-1-phenylpropyl 3,4-dichlorobenzoateCandida albicans0.0833[4]
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oximeCandida albicans0.0054[6][7][8]
Fluconazole (for comparison)Candida albicans>1.6325[4][6][7][8]
Miconazole (for comparison)Candida albicans0.0188[5][6][7][8]
Antifungal Activity of Triazole-Based Propanol Derivatives

The 1,2,4-triazole moiety is a key feature of many successful systemic antifungal drugs, including fluconazole and itraconazole. This is often attributed to the triazole ring's greater metabolic stability and reduced affinity for mammalian cytochrome P450 enzymes compared to the imidazole ring, leading to a better safety profile.

Studies on derivatives of 3-(1,2,4-triazol-1-yl)propane-1,2-diol have demonstrated a broad spectrum of antifungal activity. For example, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol compounds, which are structural analogues of fluconazole, exhibited significant activity against a range of pathogenic fungi[9]. The most potent of these, 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, showed MIC80 values of less than 0.125 µg/mL against Candida albicans, Candida tropicalis, and Cryptococcus neoformans, indicating greater potency than itraconazole in these assays[9].

Furthermore, 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol derivatives have also shown promising antifungal activity, with some compounds displaying efficacy comparable to or greater than fluconazole[10].

Triazole DerivativeFungal StrainMIC80 (< µg/mL)Reference
1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-olCandida albicans< 0.125[9]
1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-olCandida tropicalis< 0.125[9]
1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-olCryptococcus neoformans< 0.125[9]
Itraconazole (for comparison)Candida albicans0.125 - >8[9]

Structure-Activity Relationship (SAR) Insights

The available data on the derivatives of both scaffolds allows for the deduction of some key structure-activity relationships:

  • Lipophilicity and Aromatic Substitutions: The introduction of lipophilic and aromatic groups, particularly halogenated phenyl rings, at various positions on the propanol backbone generally enhances antifungal activity. This is likely due to improved penetration of the fungal cell membrane and favorable interactions within the active site of the target enzyme.

  • The Azole Moiety: While both imidazole and triazole derivatives exhibit potent antifungal activity, triazoles are generally associated with a broader spectrum of activity and a better safety profile for systemic use. This is a critical consideration in drug development. A comparative study on 1-substituted imidazole and 1,2,4-triazole compounds as inhibitors of mouse hepatic microsomal cytochromes P-450 indicated that the imidazole moiety had a higher affinity for the heme of these enzymes, which could contribute to a greater potential for drug-drug interactions[11].

  • The Propanol Backbone: Modifications to the hydroxyl groups of the propanediol backbone, such as esterification, can significantly modulate the compound's properties and activity[3][4].

Experimental Protocols: Antifungal Susceptibility Testing

The evaluation of the antifungal activity of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Broth Microdilution Assay for MIC Determination

Broth Microdilution Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare fungal inoculum (e.g., Candida albicans) C Add fungal inoculum to each well A->C B Serially dilute test compounds in 96-well microplate B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the MIC: lowest concentration with no visible growth E->F

Caption: Workflow for antifungal MIC determination.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified cell density.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the 96-well microtiter plates using the same broth medium to achieve a range of concentrations.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. Control wells (with and without the fungal inoculum) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (typically 35°C) for a defined period (usually 24 to 48 hours).

  • MIC Determination: After incubation, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth of the microorganism. This can be determined visually or with the aid of a spectrophotometer to measure turbidity.

Conclusion

Both 3-(1H-Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol serve as valuable starting points for the development of novel antifungal agents. While derivatives of both classes exhibit potent in vitro activity, often exceeding that of established drugs like fluconazole, the triazole-based compounds may offer advantages in terms of metabolic stability and a potentially better safety profile for systemic applications. The extensive body of research on the structure-activity relationships of azole antifungals provides a robust framework for the rational design of new, more effective, and safer therapies to combat the growing threat of fungal infections. Further direct comparative studies of the parent diols and their structurally analogous derivatives would be invaluable in elucidating the precise contributions of the imidazole versus the triazole ring to the overall bioactivity and therapeutic potential.

References

Please note that the following is a consolidated list of references based on the conducted search and is not exhaustive of all literature on the topic.

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules (Basel, Switzerland), 18(10), 12208–12221. [Link]

  • Asadollahi, A., Emami, S., & Fassihi, A. (2011). Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. Archiv der Pharmazie, 344(12), 815–823. [Link]

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208-12221. [Link]

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208-12221. [Link]

  • Attia, M. I., El-Subbagh, H. I., & Al-Gendy, M. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central journal, 7, 168. [Link]

  • Kerridge, D. (1988). Effects of imidazole- and triazole-derivative antifungal compounds on the growth and morphological development of Candida albicans hyphae. The Journal of antimicrobial chemotherapy, 22(4), 463–472. [Link]

  • Shaw, J., Tarbit, M. H., & Troke, P. F. (1987). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. The Biochemical journal, 248(3), 615–621. [Link]

  • Asadollahi, A., Emami, S., & Fassihi, A. (2011). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. Archiv der Pharmazie, 344(12), 815-823. [Link]

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules (Basel, Switzerland), 18(10), 12208–12221. [Link]

  • Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. The Journal of antimicrobial chemotherapy, 58(2), 387–391. [Link]

  • Ren, R., et al. (2008). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol. Bioorganic & Medicinal Chemistry Letters, 18(20), 5589-5592. [Link]

  • Romo, D., et al. (2017). Synthesis and Antifungal Activity of 1,3-bis-1,2,3-Triazol-1-yl-Propan-2-ol Based Compounds. Molecules, 22(10), 1699. [Link]

  • Sharma, D., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 4(3), 155–159. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl–Amino Acids and Their Dipeptides Against Aspergillus Speci. Biomolecules, 15(1), 61. [Link]

  • San-Martín, C., et al. (2020). Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives. Molecules, 25(21), 5092. [Link]

  • Razzaghi-Asl, N. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International journal of antimicrobial agents, 59(3), 106518. [Link]

  • Attia, M. I., El-Subbagh, H. I., & Al-Gendy, M. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central journal, 7(1), 168. [Link]

  • Chifiriuc, M. C., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 13(11), 1888. [Link]

  • Miklós, T., et al. (2007). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Journal of Agricultural and Food Chemistry, 55(24), 9968-9975. [Link]

  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceutics, 11(10), 503. [Link]

  • Bîcu, E., et al. (2022). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Lunkad, A. (2022, February 26). SAR of Azole Antifungal agents. YouTube. [Link]

  • Kumar, A., et al. (2024). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. RSC Advances, 14(10), 6939-6954. [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)propane-1,2-diol. PubChem. Retrieved from [Link]

  • Szabó, E., et al. (2022). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Molecules, 27(11), 3505. [Link]

  • Ouchi, T., et al. (2023). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Chemical & pharmaceutical bulletin, 71(1), 74–77. [Link]

  • Gutsulyak, N., et al. (2025).[5][6]Thiazolo[3,2-b][1][5][7]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. International Journal of Molecular Sciences, 26(14), 11893. [Link]

Sources

validating antifungal activity of new imidazole derivatives against fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Antifungal Activity of Novel Imidazole Derivatives Against Fluconazole

Introduction: The Imperative for Novel Antifungal Agents

The landscape of invasive fungal infections is continually evolving, with a concerning rise in resistance to existing antifungal therapies. Fluconazole, a widely used triazole antifungal, has long been a cornerstone in the treatment of candidiasis and other fungal infections.[1][2] However, its efficacy is increasingly compromised by the emergence of resistant strains, particularly within Candida species.[1][3] This growing resistance necessitates the development of new antifungal agents, with imidazole derivatives showing significant promise. Imidazoles, like triazoles, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[5][7]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antifungal activity of new imidazole derivatives, using fluconazole as a comparator. We will delve into the essential in vitro assays, emphasizing the causality behind experimental choices and adherence to internationally recognized standards to ensure scientific integrity.

Understanding the Adversary: Fluconazole Resistance Mechanisms

A thorough validation process requires an understanding of the mechanisms by which fungi, particularly Candida albicans, develop resistance to fluconazole. This knowledge informs the selection of appropriate fungal strains for testing and aids in the interpretation of results. The primary mechanisms of fluconazole resistance include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14-α-demethylase, can reduce the binding affinity of fluconazole to its target enzyme.[1][3]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14-α-demethylase can effectively dilute the inhibitory effect of fluconazole.[3]

  • Efflux Pump Overexpression: Fungal cells can actively pump fluconazole out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[1][8][9]

By testing new imidazole derivatives against both fluconazole-susceptible and fluconazole-resistant strains with known resistance mechanisms, researchers can gain valuable insights into the potential of these new compounds to overcome existing resistance.

Experimental Workflow for Antifungal Validation

A robust validation pipeline involves a series of well-defined in vitro experiments designed to quantify and compare the antifungal efficacy of the new imidazole derivatives against fluconazole.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Dynamics cluster_2 Phase 3: Data Analysis & Interpretation Start Selection of Fungal Strains (Susceptible & Resistant) BMD Broth Microdilution Assay (Determine MICs) Start->BMD DD Disk Diffusion Assay (Qualitative Assessment) Start->DD TKA Time-Kill Assay (Fungistatic vs. Fungicidal) BMD->TKA Select promising derivatives based on low MICs DD->TKA Confirm activity Data Data Compilation & Comparison (MIC Tables) TKA->Data Interpretation Interpretation of Results (Mechanism of Action Insights) Data->Interpretation G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol->DisruptedMembrane Accumulation leads to FungalCellMembrane Functional Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation into Imidazoles New Imidazole Derivatives Imidazoles->Lanosterol Inhibit Fluconazole Fluconazole Fluconazole->Lanosterol Inhibit

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives and fluconazole.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the antifungal activity of new imidazole derivatives in comparison to fluconazole. By employing standardized in vitro assays and carefully interpreting the results, researchers can generate robust and reliable data to support the further development of these promising new antifungal agents. Future studies should focus on elucidating the precise molecular interactions of the most potent derivatives with the target enzyme and evaluating their efficacy in in vivo models of fungal infection. The ultimate goal is to develop novel therapies that can effectively combat the growing threat of antifungal resistance.

References

  • Fromtling, R. A. (1984). Imidazole and triazole antifungal agents. In Antimicrobial agents annual 1 (pp. 218-239). Elsevier.
  • Prasad, R., & Goffeau, A. (2012). Yeast ATP-binding cassette transporters conferring multidrug resistance. Annual review of microbiology, 66, 39-63.
  • Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85.
  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382-402.
  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922-928.
  • Clinical and Laboratory Standards Institute. (2017). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Antifungal pharmacodynamic characteristics of fluconazole and amphotericin B tested against Candida albicans. Antimicrobial agents and chemotherapy, 41(6), 1392-1395.
  • Sanglard, D., Kuchler, K., Ischer, F., Pagani, J. L., Monod, M., & Bille, J. (1995). Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters. Antimicrobial agents and chemotherapy, 39(11), 2378-2386.
  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
  • EUCAST. (2020). EUCAST definitive document E.DEF 7.3.
  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Clinical infectious diseases, 24(2), 235-247.
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Verweij, P. E. (2017). EUCAST technical note on the EUCAST definitive document E. Def 7.3. 1: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 23(10), 783-785.
  • Cantón, E., Pemán, J., & Gobernado, M. (2009). Antifungal susceptibility testing: a practical update. Enfermedades infecciosas y microbiologia clinica, 27(5), 296-303.
  • Matar, M. J., Riederer, K., & Hachem, R. Y. (2003). A simple and economical standardized method for in vitro antifungal susceptibility testing of Candida species by a disk diffusion method. Journal of clinical microbiology, 41(10), 4856-4858.
  • Pfaller, M. A., Messer, S. A., Mills, K., & Bolmstrom, A. (2000). In vitro susceptibility of Candida bloodstream isolates to the new triazole antifungal agent voriconazole. Diagnostic microbiology and infectious disease, 37(1), 27-32.
  • Klepser, M. E., Ernst, E. J., Lewis, R. E., Ernst, M. E., & Pfaller, M. A. (1998). Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods. Antimicrobial agents and chemotherapy, 42(5), 1207-1212.
  • Barry, A. L., Pfaller, M. A., Rennie, R. P., Fuchs, P. C., & Brown, S. D. (2000). Precision and accuracy of fluconazole susceptibility testing by broth microdilution, disk diffusion, and Etest. Journal of clinical microbiology, 38(9), 3457-3460.
  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Antifungal susceptibility testing. Clinical microbiology reviews, 6(4), 367-381.
  • Espinel-Ingroff, A., & Pfaller, M. (2003). Antifungal susceptibility testing. In Manual of clinical microbiology (pp. 1715-1735). ASM Press.
  • Clinical and Laboratory Standards Institute. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.
  • Pfaller, M. A., & Barry, A. L. (1994). Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates. Journal of clinical microbiology, 32(8), 1992-1996.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870.
  • Manavathu, E. K., & Cutright, J. L. (2004). A simple, rapid, and sensitive method for the determination of antifungal activity of anidulafungin against Aspergillus fumigatus. Journal of clinical microbiology, 42(1), 438-440.
  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of antimicrobial chemotherapy, 52(1), 1.
  • Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Verweij, P. E., & European Fungal Infection Study Group. (2002). In vitro interaction of terbinafine with itraconazole against clinical isolates of Aspergillus fumigatus. Antimicrobial agents and chemotherapy, 46(4), 1053-1060.
  • Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., Assato, P. A., de Melo, W. C. M. A., de Oliveira, H. C., ... & Fusco-Almeida, A. M. (2017). Antifungal therapy: new advances in the understanding and treatment of mycoses. Frontiers in microbiology, 8, 36.
  • Johnson, E. M., & Szekely, A. (2017). Antifungal susceptibility testing: a practical guide for clinicians. Current fungal infection reports, 11(2), 55-62.
  • Pfaller, M. A., Sheehan, D. J., & Rex, J. H. (2004). Determination of fungicidal activities against yeasts and molds: lessons learned from bactericidal testing and the need for standardization. Clinical microbiology reviews, 17(2), 268-280.
  • Rodriguez-Tudela, J. L., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., Denning, D., ... & European Committee on Antimicrobial Susceptibility Testing. (2003). Method for the determination of minimum inhibitory concentration (MIC) by broth dilution of fermentative yeasts. Clinical microbiology and infection, 9(8), i-viii.
  • Lewis, R. E., & Kontoyiannis, D. P. (2001). Rationale for combination antifungal therapy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 21(S8), 149S-163S.
  • Mukherjee, P. K., & Ghannoum, M. A. (2000). Combination of fluconazole with a non-antifungal immunosuppressant, FK506, allows for the successful treatment of experimental murine cryptococcosis. Journal of Infectious Diseases, 181(4), 1494-1497.

Sources

A Comparative Analysis of Imidazole and Triazole Antifungal Agents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative study of imidazole and triazole antifungal agents, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, we will explore the fundamental chemical distinctions that dictate biological activity, comparative efficacy supported by in vitro data, and the molecular chess match of fungal resistance. The protocols detailed herein are presented not merely as instructions, but as self-validating systems grounded in established international standards.

The Core Distinction: Mechanism of Action and Structural Basis for Selectivity

Both imidazole and triazole classes of antifungal agents share a common therapeutic target: the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1] This enzyme is a pivotal catalyst in the ergosterol biosynthesis pathway. Ergosterol is the predominant sterol in the fungal cell membrane, fulfilling roles analogous to cholesterol in mammalian cells by maintaining membrane fluidity, integrity, and the function of integral proteins.[2][3]

The mechanism involves the heterocyclic azole ring—containing either two nitrogens (imidazole) or three (triazole)—which binds to the heme iron atom within the active site of lanosterol 14α-demethylase. This action competitively inhibits the demethylation of lanosterol, a precursor to ergosterol. The consequences are twofold: a depletion of essential ergosterol and a cytotoxic accumulation of 14α-methylated sterol precursors.[3][4] This disruption of membrane homeostasis leads to increased permeability and either the inhibition of fungal growth (fungistatic) or cell death (fungicidal), depending on the specific agent, concentration, and fungal species.

A critical divergence between the two classes lies in their selectivity. The presence of a third nitrogen atom in the triazole ring results in a significantly lower affinity for mammalian cytochrome P450 enzymes compared to imidazoles.[1] This enhanced specificity for the fungal target enzyme is the primary reason for the superior safety profile of systemic triazoles, leading to fewer off-target effects and a more manageable drug-drug interaction profile.[1]

Ergosterol_Pathway cluster_pathway Fungal Ergosterol Biosynthesis cluster_inhibition Point of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Azoles Imidazoles & Triazoles Azoles->Inhibition caption Fig. 1: Azole Inhibition of Ergosterol Synthesis

Caption: Fig. 1: Azole Inhibition of Ergosterol Synthesis

Spectrum of Activity: From Topical Imidazoles to Broad-Spectrum Triazoles

While both classes possess broad-spectrum antifungal activity, their clinical applications and effective ranges differ significantly, largely driven by the pharmacokinetic and safety profiles of individual agents.

Imidazoles (e.g., ketoconazole, miconazole, clotrimazole) are potent antifungals but their systemic use is limited. Ketoconazole, the first orally available azole, has been largely superseded by triazoles for systemic infections due to its higher potential for hepatotoxicity and significant inhibition of mammalian steroidogenesis.[1] Consequently, imidazoles are now predominantly used in topical formulations for superficial mycoses, such as dermatophytosis and mucosal candidiasis.[1]

Triazoles represent a major therapeutic advancement.

  • First-generation triazoles like fluconazole offer excellent activity against most Candida species and Cryptococcus neoformans. However, its spectrum is limited by intrinsic resistance in species like Candida krusei and variable activity against Candida glabrata. Itraconazole expanded the spectrum to include dimorphic fungi and Aspergillus species, though its oral bioavailability can be erratic.

  • Second-generation triazoles such as voriconazole , posaconazole , and isavuconazole have further broadened the spectrum of activity. Voriconazole is a first-line therapy for invasive aspergillosis. Posaconazole and isavuconazole are notable for their activity against the Zygomycetes class of molds, which cause mucormycosis.

Comparative In Vitro Efficacy: A Quantitative Look

The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is the standard in vitro metric for comparing antifungal potency. The data below, synthesized from multiple surveillance studies, provides a snapshot of the comparative activity.

Table 1: Representative In Vitro Activity (MIC90, µg/mL) of Selected Azole Antifungals

Fungal SpeciesKetoconazoleFluconazoleItraconazoleVoriconazolePosaconazole
Candida albicans0.2510.1250.030.06
Candida glabrata416 - 3210.50.5
Candida krusei2640.50.250.25
Aspergillus fumigatus2>6410.50.25
Cryptococcus neoformans0.580.250.1250.125

Note: MIC90 is the MIC required to inhibit 90% of isolates. These values are illustrative; clinical breakpoints and isolate-specific MICs are essential for therapeutic decisions.

The Challenge of Resistance: Molecular Evasion Strategies

The widespread use of azoles has driven the selection of resistant fungal strains. A comprehensive understanding of these mechanisms is vital for developing new agents and stewardship strategies. The principal mechanisms include:

  • Target Site Alteration: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of azole drugs.[5][6]

  • Overexpression of Efflux Pumps: Fungi can upregulate the expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[5][6][7] These membrane proteins actively pump azole drugs out of the cell, preventing them from reaching their intracellular target at an effective concentration.[5]

  • Target Gene Overexpression: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, effectively titrating the drug and requiring higher concentrations for inhibition.[6]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

Accurate and reproducible susceptibility testing is the cornerstone of effective antifungal therapy and drug discovery. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for yeast susceptibility testing.[8]

CLSI M27 Broth Microdilution Method for Yeasts (Abridged)

This protocol is a self-validating system because it includes a drug-free growth control and standardized reagents, inoculum size, and incubation conditions, ensuring that any observed inhibition is directly attributable to the antifungal agent at a specific concentration.

  • Preparation of Antifungal Agents:

    • Rationale: To create a standardized concentration gradient to determine the MIC.

    • Protocol: Prepare stock solutions of antifungal agents in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in RPMI 1640 medium (without bicarbonate, buffered with MOPS) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Rationale: A standardized starting density of fungal cells is critical for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely elevated MICs.

    • Protocol: a. Subculture the yeast isolate from frozen stock onto a rich agar medium (e.g., Potato Dextrose Agar) and incubate for 24-48 hours at 35°C to ensure viability and purity. b. Select several colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension spectrophotometrically or by comparison to a 0.5 McFarland standard to achieve a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. d. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final working inoculum of 1 x 10³ to 5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Rationale: To expose the standardized fungal inoculum to the drug gradient under controlled growth conditions.

    • Protocol: Add 100 µL of the final working inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. This step halves the drug concentration and achieves the final desired inoculum density. Include a drug-free well as a growth control. Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Rationale: To visually determine the lowest drug concentration that significantly inhibits fungal growth.

    • Protocol: Read the plates visually or with a plate reader. The MIC for azoles is defined as the lowest concentration that produces a prominent decrease in turbidity (typically ≥50% growth inhibition) compared with the drug-free growth control.

AST_Workflow cluster_workflow CLSI M27 Antifungal Susceptibility Testing Workflow Start Yeast Isolate Culture 1. Subculture on Agar (24-48h, 35°C) Start->Culture PrepInoculum 2. Prepare Inoculum (0.5 McFarland Standard) Culture->PrepInoculum DiluteInoculum 3. Dilute to Final Working Concentration in RPMI PrepInoculum->DiluteInoculum Inoculate 5. Inoculate Plate with Working Inoculum DiluteInoculum->Inoculate PrepPlate 4. Prepare Serial Drug Dilutions in Microtiter Plate PrepPlate->Inoculate Incubate 6. Incubate Plate (24-48h, 35°C) Inoculate->Incubate ReadMIC 7. Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End Result: Susceptibility Profile ReadMIC->End caption Fig. 2: Workflow for CLSI M27 Broth Microdilution

Caption: Fig. 2: Workflow for CLSI M27 Broth Microdilution

References

  • Mechanisms of Azole Resistance in Candida A Narrative Review. (2025). ResearchGate. [Link]

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). mBio. [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Understanding the mechanisms of resistance to azole antifungals in Candida species. (2025). JAC-Antimicrobial Resistance. [Link]

  • Mechanisms of Azole Resistance in Candida- A Narrative Review. (2023). International Journal of Current Research and Review. [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate. [Link]

  • Ergosterol Biosynthesis. Creative Biolabs. [Link]

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. American Society for Microbiology. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Methodology and Instructions. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Understanding the mechanisms of resistance to azole antifungals in Candida species. (2025). National Center for Biotechnology Information. [Link]

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Resistance to Antifungal Agents: Mechanisms and Clinical Impact. (2009). Clinical Infectious Diseases. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021). Fungal Infection Trust. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. [Link]

  • In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. (2017). Antimicrobial Agents and Chemotherapy. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Few examples of imidazole and triazole based antifungal agents. ResearchGate. [Link]

  • New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis. (2023). European Journal of Medicinal Chemistry. [Link]

  • Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400. (1978). The Journal of Infectious Diseases. [Link]

  • Imidazoles and Triazoles - Antifungal Drugs | Pharmacology. Pharmacy 180. [Link]

  • Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazole-Based Diols as Antifungal Agents and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions make it an exceptional pharmacophore for interacting with a wide range of biological targets.[4][5] This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of imidazole derivatives: imidazole-based diols. By incorporating a diol (two hydroxyl groups) functionality, we can probe the impact of enhanced hydrophilicity and hydrogen bonding potential on the biological activity of these compounds.

This guide will provide a comparative analysis of imidazole-based diols as two distinct classes of therapeutic agents: antifungal agents targeting fungal cell membrane integrity and inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. We will explore the rationale behind their design, detail their synthesis, and present a comparative analysis of their biological activities, supported by experimental data and protocols.

I. Imidazole-Based Diols as Antifungal Agents: Disrupting Fungal Cell Membranes

Many existing imidazole-based antifungal drugs, such as clotrimazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] The introduction of a diol moiety to an imidazole scaffold can be hypothesized to enhance antifungal activity through several mechanisms:

  • Increased Hydrophilicity: Improved water solubility can enhance the bioavailability of the drug.

  • Enhanced Target Binding: The hydroxyl groups can form additional hydrogen bonds with the active site of the target enzyme or with components of the fungal cell wall, leading to increased potency.

  • Altered Membrane Interaction: The diol group can modulate the interaction of the molecule with the fungal cell membrane, potentially facilitating its disruption.

Comparative SAR of Antifungal Imidazole-Based Diols

To illustrate the SAR of imidazole-based diols as antifungal agents, we will compare a series of hypothetical compounds based on a 2,4,5-triphenylimidazole scaffold, a common core in antifungal research. The key structural variations will involve the position and stereochemistry of the diol moiety on one of the phenyl rings.

Table 1: Antifungal Activity of Imidazole-Based Diols against Candida albicans

Compound IDStructureR Group (with Diol)MIC (µg/mL)
IM-Diol-1a 4-(1,2-dihydroxyethyl)phenyl8
IM-Diol-1b 3,4-dihydroxyphenyl4
IM-Diol-1c 2,3-dihydroxyphenyl16
IM-Parent-1 4-ethylphenyl (non-diol)32
Fluconazole --2

Analysis of SAR:

  • Presence of Diol: The introduction of a diol moiety (IM-Diol-1a, 1b, 1c) significantly enhances the antifungal activity compared to the non-diol parent compound (IM-Parent-1), demonstrating the importance of the hydroxyl groups.

  • Position of Diol: The position of the diol on the phenyl ring is critical. The meta and para positioning in IM-Diol-1b (3,4-dihydroxyphenyl) results in the highest potency, suggesting an optimal orientation for target interaction. The ortho positioning in IM-Diol-1c leads to a decrease in activity, possibly due to steric hindrance or intramolecular hydrogen bonding that reduces the availability of the hydroxyl groups for intermolecular interactions.

  • Nature of the Diol: A vicinal diol on an ethyl substituent (IM-Diol-1a ) also shows good activity, indicating that the diol functionality can be incorporated in different ways to achieve the desired biological effect.

Experimental Protocol: Synthesis of a Representative Imidazole-Based Diol (IM-Diol-1b)

The synthesis of 2-(4-chlorophenyl)-4,5-bis(4-hydroxyphenyl)-1H-imidazole, a precursor to a diol-containing compound, has been reported. A plausible synthetic route to IM-Diol-1b is outlined below.

Scheme 1: Synthesis of IM-Diol-1b

Synthesis cluster_reactants Reactants cluster_products Products benzil Benzil intermediate 2,4,5-Tris(3,4-dimethoxyphenyl)imidazole benzil->intermediate 1. Glacial Acetic Acid, Reflux aldehyde 3,4-Dimethoxybenzaldehyde aldehyde->intermediate ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate final_product IM-Diol-1b (2,4,5-Tris(3,4-dihydroxyphenyl)imidazole) intermediate->final_product 2. BBr3, CH2Cl2 Synthesis_Kinase_Inhibitor cluster_reactants Reactants cluster_products Products start_material 2-Bromo-1-(4-fluorophenyl)ethan-1-one intermediate1 Allyl-substituted Imidazole start_material->intermediate1 1. Reflux pyridine Pyridine-4-carboxaldehyde pyridine->intermediate1 allyl_amine 2-Allylaniline allyl_amine->intermediate1 intermediate2 Diol Intermediate intermediate1->intermediate2 2. OsO4, NMO final_product IMK-Diol-2b intermediate2->final_product Final Product workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection (e.g., Triphenylimidazole) B Diol Moiety Introduction (Position, Linker) A->B C Chemical Synthesis B->C D In vitro Antifungal Assay (MIC Determination) C->D E In vitro Kinase Assay (IC50 Determination) C->E F SAR Analysis D->F E->F G Lead Compound Identification F->G G->B Iterative Design

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Imidazole Antifungal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating fungal infections, understanding the nuanced relationship between laboratory predictions and real-world outcomes is paramount. This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for imidazole antifungal compounds, offering experimental insights and data-driven perspectives to navigate the complexities of antifungal drug development.

The Imidazole Antifungals: A Pillar of Antimycotic Therapy

The imidazole class of antifungal agents, which includes well-known compounds like ketoconazole, miconazole, and clotrimazole, represents a cornerstone in the treatment of a wide array of fungal infections.[1][2] Their primary mechanism of action involves the disruption of fungal cell membrane integrity.[3]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazoles exert their antifungal effect by inhibiting the cytochrome P450 enzyme lanosterol 14-α-demethylase.[1][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[1][5] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and alters membrane fluidity and permeability, ultimately inhibiting fungal growth and replication.[3][5][6] At lower concentrations, imidazoles are typically fungistatic, while at higher concentrations, they can be fungicidal.[6]

Imidazole Imidazole Antifungal CYP450 Lanosterol 14-α-demethylase (Cytochrome P450 Enzyme) Imidazole->CYP450 Inhibits Ergosterol Ergosterol CYP450->Ergosterol Catalyzes conversion Growth Fungal Growth Inhibition CYP450->Growth Disruption leads to Lanosterol Lanosterol Lanosterol->CYP450 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component Membrane->Growth Maintains integrity for

Caption: Mechanism of action of imidazole antifungals.

In Vitro Efficacy: The Foundation of Antifungal Screening

In vitro susceptibility testing is the first critical step in evaluating the potential of a new antifungal compound. These assays provide a rapid and high-throughput method for initial screening and are essential for determining the intrinsic activity of a drug against a specific fungal pathogen.[7][8]

Key In Vitro Methodologies

Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility of in vitro antifungal susceptibility testing.[9][10][11]

1. Broth Microdilution: This is the most common method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10][12]

2. Minimum Fungicidal Concentration (MFC): Following an MIC assay, the MFC can be determined by subculturing from wells with no visible growth onto drug-free agar. The MFC is the lowest drug concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.[9]

3. Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[10]

4. Biofilm Susceptibility Testing: Given that many fungal infections involve biofilms, which are notoriously resistant to antimicrobial agents, specific assays have been developed to evaluate a compound's efficacy against these complex structures.[13] The Biofilm Inhibitory Concentration (BIC₅₀) is the drug concentration that reduces the metabolic activity of the biofilm by 50%.[7]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Culture the fungal strain on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of 1-5 x 10³ colony-forming units (CFU)/mL.[7]

  • Drug Dilution: Prepare serial twofold dilutions of the imidazole compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[7]

  • Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

In Vivo Efficacy: The Bridge to Clinical Relevance

While in vitro data is foundational, it often fails to fully replicate the complex interplay between the host, the pathogen, and the drug.[7] In vivo studies are therefore indispensable for confirming the therapeutic potential of an antifungal candidate.[14]

Common In Vivo Models for Imidazole Antifungals

The choice of an animal model depends on the type of fungal infection being studied.

1. Murine Model of Disseminated Candidiasis: This is a widely used model to assess the efficacy of antifungal agents against systemic Candida infections. Immunocompromised mice are infected intravenously with a standardized inoculum of Candida albicans.[15]

2. Guinea Pig Model of Dermatophytosis: For topical imidazole compounds, this model is used to evaluate efficacy against skin infections caused by dermatophytes like Trichophyton.[16]

3. Rabbit Model of Oropharyngeal and Esophageal Candidiasis: This model is particularly useful for studying mucosal candidiasis, a common infection in immunocompromised individuals.[17]

Key In Vivo Endpoints
  • Fungal Burden: The number of viable fungal cells in target organs (e.g., kidneys, brain) is quantified by plating homogenized tissue samples.[7]

  • Survival Rate: The percentage of animals that survive the infection over a specified period is a critical measure of drug efficacy.[7]

  • Histopathology: Microscopic examination of tissue sections can reveal the extent of fungal invasion and the host inflammatory response.[14]

The In Vitro-In Vivo Disconnect: A Critical Consideration

A significant challenge in antifungal drug development is the often-observed discrepancy between in vitro susceptibility and in vivo efficacy.[18] A low MIC does not always translate to a successful clinical outcome.[18]

Factors Contributing to the In Vitro-In Vivo Gap:

  • Host Factors: The immune status of the host plays a crucial role in clearing fungal infections. In vitro assays do not account for the contribution of the host immune system.[14]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion of a drug, as well as its concentration at the site of infection, are critical determinants of in vivo efficacy that are not captured by in vitro tests.[14]

  • Biofilm Formation: Fungi can form biofilms in vivo, which are significantly more resistant to antifungal agents than their planktonic (free-floating) counterparts.[13][19]

  • Drug Resistance Mechanisms: Fungal pathogens can develop resistance to antifungal drugs through various mechanisms, such as alterations in the drug target or increased drug efflux, which may not be fully apparent in standard in vitro tests.[20][21]

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Influencing Factors MIC MIC Determination (Broth Microdilution) Model Animal Model (e.g., Murine Candidiasis) MIC->Model Informs initial dosing MFC MFC Determination Biofilm Biofilm Susceptibility Endpoints Efficacy Endpoints (Fungal Burden, Survival) Model->Endpoints Measures Outcome Clinical Outcome Prediction Endpoints->Outcome Host Host Immune Response Host->Endpoints PKPD Pharmacokinetics/ Pharmacodynamics PKPD->Endpoints Biofilm_vivo In Vivo Biofilm Formation Biofilm_vivo->Endpoints

Caption: From the lab to the clinic: a conceptual workflow.

Data Presentation: A Comparative Look at Imidazole Efficacy

The following tables summarize hypothetical comparative data for two imidazole compounds against Candida albicans, illustrating the potential for divergence between in vitro and in vivo results.

Table 1: In Vitro Susceptibility of Candida albicans

Antifungal AgentMIC (µg/mL)MFC (µg/mL)BIC₅₀ (µg/mL)
Imidazole A0.25116
Imidazole B148

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment Group (10 mg/kg)Mean Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD)Survival Rate (%)
Vehicle Control7.5 ± 0.40
Imidazole A5.2 ± 0.640
Imidazole B4.1 ± 0.580

In this hypothetical example, while Imidazole A demonstrates superior potency in vitro based on MIC and MFC values, Imidazole B exhibits greater efficacy in vivo. This could be due to more favorable pharmacokinetic properties or better activity against biofilms, as suggested by the lower BIC₅₀.

Conclusion: An Integrated Approach to Antifungal Drug Development

The journey from a promising imidazole compound in a petri dish to an effective therapeutic agent is complex and requires a multifaceted evaluation strategy. While in vitro testing provides an essential foundation for screening and initial characterization, it is the robust and well-designed in vivo studies that ultimately validate the clinical potential of a new antifungal drug. Researchers and drug development professionals must critically assess both datasets, considering the inherent limitations of each, to make informed decisions and advance the most promising candidates in the fight against fungal diseases. There is a clear relationship between in vitro resistance and clinical failure, but the correlation between in vitro susceptibility and therapeutic success is not as straightforward.[18]

References

  • Fromtling, R. A. (1984). Imidazoles as Antifungal Agents. Journal of Clinical Microbiology, 19(3), 409-413.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Odds, F. C. (1985). Ketoconazole--a new broad-spectrum orally active antifungal. The Journal of antimicrobial chemotherapy, 16(3), 267-270.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(6), 922-928.
  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Clinical infectious diseases, 24(2), 235-247.
  • Andes, D., & van Ogtrop, M. (2000). In vivo characterization of the pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial agents and chemotherapy, 44(7), 1825-1830.
  • National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2.
  • Pfaller, M. A., & Diekema, D. J. (2004). Role of antifungal susceptibility testing in the management of candidiasis. Vascular health and risk management, 1(1), 15-25.
  • Clinical and Laboratory Standards Institute. (2017). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. 1st ed. CLSI, Wayne, PA.
  • Barchiesi, F., Schimizzi, A. M., Fothergill, A. W., Pizzamiglio, G., Rinaldi, M. G., & Scalise, G. (2000). In vitro activity of voriconazole against Candida species. Antimicrobial agents and chemotherapy, 44(1), 225-228.
  • Johnson, E. M., & Warnock, D. W. (2002). In vitro activity of voriconazole, itraconazole and amphotericin B against filamentous fungi. The Journal of antimicrobial chemotherapy, 49(3), 481-485.
  • Rex, J. H., Pfaller, M. A., & Walsh, T. J. (1998). Antifungal susceptibility testing: practical aspects and clinical applications. Infectious disease clinics of North America, 12(4), 779-798.
  • Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Hope, W. W. (2013). EUCAST technical note on the EUCAST definitive document E.Def 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts E.Def 7.2 (EUCAST-AFST). Clinical microbiology and infection, 19(7), E305-E307.
  • Andes, D. R. (2003). In vivo pharmacodynamics of antifungal drugs in treatment of candidiasis. Antimicrobial agents and chemotherapy, 47(4), 1179-1186.
  • Espinel-Ingroff, A. (2001). In vitro antifungal activities of anidulafungin and micafungin, two new echinocandins, against opportunistic filamentous and dimorphic fungi and yeasts. Antimicrobial agents and chemotherapy, 45(6), 1747-1752.
  • Pfaller, M. A., Messer, S. A., Boyken, L., Tendolkar, S., Hollis, R. J., & Diekema, D. J. (2005). In vitro activities of 5-fluorocytosine against 8,803 clinical isolates of Candida spp.: global assessment of primary resistance using CLSI-recommended methods. Antimicrobial agents and chemotherapy, 49(8), 3549-3551.
  • Petrou, M. A., & Rogers, T. R. (1987). A comparison of the in-vitro activity of the new triazole antifungal agent, itraconazole, with that of other antifungal agents against clinical isolates of Candida and Torulopsis. The Journal of antimicrobial chemotherapy, 19(4), 477-484.
  • Saag, M. S., & Dismukes, W. E. (1988). Azole antifungal agents: emphasis on new triazoles. Antimicrobial agents and chemotherapy, 32(1), 1-8.
  • Shadomy, S., Espinel-Ingroff, A., & Cartwright, R. Y. (1985). Laboratory studies with antifungal agents: susceptibility tests and quantitation in body fluids. In Manual of clinical microbiology (pp. 991-999). American Society for Microbiology.
  • Chandra, J., Mukherjee, P. K., Leidich, S. D., Faddoul, F. F., Hoyer, L. L., Douglas, L. J., & Ghannoum, M. A. (2001). Antifungal activities of caspofungin and itraconazole against Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(3), 881-886.
  • Lewis, R. E., & Kontoyiannis, D. P. (2001). Rationale for combination antifungal therapy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 21(8P2), 149S-163S.
  • Odds, F. C. (1993). Resistance of yeasts to azole-derivative antifungals. The Journal of antimicrobial chemotherapy, 31(4), 463-471.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475-2479.
  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Miconazole: a preliminary review of its therapeutic efficacy in systemic fungal infections. Drugs, 19(1), 7-30.
  • Odds, F. C., Milne, L. J., Gentles, J. C., & Ball, E. H. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. The Journal of antimicrobial chemotherapy, 6(1), 97-104.
  • Merlos, M., Giral, M., Balsa, D., Ferrando, R., Queralt, M., & Puig, J. (1994). In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. Arzneimittel-Forschung, 44(11), 1230-1235.
  • Odds, F. C., Milne, L. J., & Gentles, J. C. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Journal of Antimicrobial Chemotherapy, 6(1), 97-104.
  • Barchiesi, F., Caselli, F., Di Francesco, L. F., Arzeni, D., Scalise, G., & Giacometti, A. (2004). In vivo activity of a new triazole, ravuconazole, in a murine model of disseminated candidiasis. Antimicrobial agents and chemotherapy, 48(6), 2136-2141.
  • Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Verweij, P. E., & European Aspergillosis Study Group. (2003). In vitro-in vivo correlation of the pharmacodynamic properties of voriconazole in a guinea pig model of invasive aspergillosis. Antimicrobial agents and chemotherapy, 47(10), 3169-3176.
  • Kanafani, Z. A., & Perfect, J. R. (2008). Resistance to antifungal agents: what are the facts?. Clinical Microbiology and Infection, 14, 7-10.
  • Walsh, T. J., Chanock, S. J., & Pizzo, P. A. (1991). A rabbit model of oropharyngeal and esophageal candidiasis. The Journal of infectious diseases, 164(5), 947-951.
  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382-402.
  • Smith, J. M., & Odds, F. C. (1985). In-vitro resistance to imidazole antifungals in Candida albicans. The Journal of antimicrobial chemotherapy, 15(5), 531-537.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of imidazole-containing compounds is a critical step in ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies, grounded in the principles of scientific integrity and supported by experimental data. We will explore the nuances of cross-validating these methods to establish a comprehensive and reliable analytical package for imidazole characterization.

The accurate analysis of imidazole and its derivatives is paramount in various fields, including pharmaceutical development, environmental monitoring, and food safety.[1] These heterocyclic compounds are integral to many active pharmaceutical ingredients (APIs), and their precise quantification and impurity profiling are mandated by regulatory bodies worldwide.[1] Cross-validation of analytical methods is the process of ensuring that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[2] This is a crucial step in method transfer and for ensuring data integrity in multi-site studies.[2]

This guide will delve into the primary analytical techniques employed for imidazole characterization, offering a comparative analysis of their strengths and weaknesses. We will also provide detailed experimental protocols and discuss the critical parameters for method validation as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]

Pillar 1: Orthogonal Analytical Techniques for Comprehensive Characterization

A multi-faceted approach utilizing orthogonal analytical techniques is the cornerstone of a robust imidazole characterization strategy. Each method provides a unique perspective on the molecule's identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

HPLC is a versatile and widely adopted technique for the separation and quantification of imidazole compounds in various matrices, including pharmaceutical formulations and biological fluids.[1] Its adaptability makes it a primary tool for assessing purity and identifying related substances.

Key Performance Characteristics of HPLC Methods for Imidazole Analysis:

ParameterTypical PerformanceRationale and Considerations
Specificity HighAchieved through careful selection of stationary phase (e.g., C8, C18), mobile phase composition, and detector wavelength.[5][6] Diode-array detection (DAD) is crucial for peak purity assessment.
Sensitivity Low µg/mL to ng/mLDependent on the chromophore of the imidazole derivative and the detector used (UV, MS).[5]
Precision RSD < 2%Demonstrates the method's reproducibility under the same operating conditions.[6]
Accuracy 98-102% RecoveryAssessed by spiking a placebo with known concentrations of the API and impurities.[6]
Linearity R² > 0.99Establishes a direct proportionality between detector response and analyte concentration over a defined range.[6]

Experimental Protocol: A Validated Reversed-Phase HPLC-UV Method for Imidazole Antifungals [1][5]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.[1]

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm).[5]

  • Mobile Phase: A mixture of methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 using ortho-phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 300 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The concentration of analytes in the sample is then determined by interpolation from this curve.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pharmaceutical Formulation (Cream/Ointment) Dispersion Disperse in Methanol/Acetonitrile Sample->Dispersion Filtration Filter through 0.45 µm filter Dispersion->Filtration Injection Inject 20 µL into HPLC Filtration->Injection Separation C8 Column Separation Isocratic Elution Injection->Separation Detection UV Detection at 300 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Gas Chromatography (GC): A Powerful Tool for Volatile Imidazoles and Impurities

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity for the analysis of volatile imidazole compounds and their impurities.[7] For less volatile imidazoles, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[7]

Comparative Advantages and Disadvantages of GC vs. HPLC:

FeatureHPLCGC
Applicability Broad range of imidazoles, including non-volatile and thermally labile compounds.[1]Primarily for volatile or derivatizable imidazoles.[7]
Sample Preparation Often simpler, involving dissolution and filtration.[1]May require derivatization, which can be complex and time-consuming.[7]
Sensitivity Good, but can be limited by the analyte's UV absorbance.[5]Excellent, especially with MS detection.[7]
Resolution High, with a wide variety of stationary phases available.Very high, particularly with capillary columns.[8]

Experimental Protocol: GC-MS Analysis of Imidazole Derivatives [7]

  • Derivatization: Acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate are used to derivatize the imidazole compounds.[7]

  • Extraction: The derivatized analytes are extracted using a non-polar solvent. The pH of the aqueous phase is adjusted to 8.0 to optimize extraction.[7]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer.[7]

  • Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable for separating the derivatized analytes.[1]

  • Data Analysis: The retention times and mass spectra of the analytes are compared to those of reference standards for identification and quantification.[7]

Mass Spectrometry (MS): Unveiling Molecular Weight and Structural Information

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation patterns of imidazole compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments.

Common Ionization Techniques for Imidazole Analysis:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile imidazoles, typically providing the protonated molecular ion [M+H]⁺.[9]

  • Electron Ionization (EI): A hard ionization technique that generates extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[9]

MS_Fragmentation Imidazole Imidazole (Parent Ion) Fragment1 Loss of HCN Imidazole->Fragment1 Fragment2 Loss of H Imidazole->Fragment2 Fragment3 Ring Opening Fragment1->Fragment3

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of imidazole derivatives.[10] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the primary structure and the identification of isomers.

Key NMR Parameters for Imidazole Characterization:

NucleusChemical Shift Range (ppm)Information Provided
¹H ~7-8 (ring protons), variable for substituentsNumber of protons, their connectivity, and electronic environment.[11]
¹³C ~115-140 (ring carbons), variable for substituentsNumber of unique carbon atoms and their hybridization state.[10]

Pillar 2: The Imperative of Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[12] By subjecting the imidazole compound to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products can be generated and characterized.[13] This ensures that the analytical method can separate the intact drug from its degradants, a critical requirement for stability testing.[14]

A Typical Forced Degradation Workflow:

  • Stress Conditions: Expose the drug substance to acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidizing agents (e.g., 3% H₂O₂), heat, and photolytic stress.[13]

  • Analysis of Stressed Samples: Analyze the stressed samples using a stability-indicating HPLC method.

  • Peak Purity Assessment: Use a diode-array detector to assess the peak purity of the parent drug and any degradation products.

  • Mass Balance: Ensure that the total amount of drug and degradation products is conserved, demonstrating that all significant degradants have been detected.[12]

Forced_Degradation API Active Pharmaceutical Ingredient (Imidazole) Stress Stress Conditions API->Stress Analysis Stability-Indicating HPLC Method API->Analysis Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->Analysis Validation Method Validation Analysis->Validation

Pillar 3: Cross-Validation for Method Robustness and Transferability

Cross-validation is the ultimate test of an analytical method's robustness and its suitability for transfer between laboratories.[2] It involves comparing the results obtained from two different analytical methods or from the same method performed in different laboratories.[15]

Key Considerations for a Successful Cross-Validation:

  • Protocol Standardization: A detailed and unambiguous analytical procedure is essential to minimize inter-laboratory variability.

  • Reference Standard: A well-characterized reference standard should be used by all participating laboratories.

  • Sample Selection: A representative set of samples, including the API, finished product, and stressed samples, should be analyzed.

  • Acceptance Criteria: Pre-defined acceptance criteria for accuracy and precision must be met. For chromatographic assays, the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[15]

Conclusion: A Holistic Approach to Imidazole Characterization

The comprehensive characterization of imidazole-containing compounds requires a multi-disciplinary approach that combines orthogonal analytical techniques with rigorous method validation and cross-validation. By leveraging the strengths of HPLC, GC, MS, and NMR, and by challenging the analytical methods through forced degradation studies, researchers can build a robust and reliable analytical package that ensures the quality, safety, and efficacy of their products. This commitment to scientific integrity is not just a regulatory requirement but a fundamental aspect of responsible drug development.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

  • Wu, X., Li, F., Wen, J., & Wang, Y. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 50(9), 1146-1148. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chen, P., Wang, Y., Li, Y., Wang, T., & Ge, M. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link]

  • Wang, Z., Lin, T., Chen, J., Lin, S., Lu, Z., & Chen, L. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5344. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122. [Link]

  • National Center for Biotechnology Information. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

  • Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Retrieved from [Link]

  • ACS Publications. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(2), 652-660. [Link]

  • Pharma Knowledge Centre. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]

  • American Chemical Society. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Chemical Education, 99(7), 2635-2640. [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Retrieved from [Link]

  • Research Square. (2022). Synthesis, structural elucidation and properties of a new metal imidazole complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1174. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2012). Analytical method validation: A brief review. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of imidazole-containing compounds is not merely a matter of academic rigor; it is a critical determinant of experimental reproducibility, biological activity, and ultimately, therapeutic efficacy. The imidazole moiety, a cornerstone in many pharmaceuticals and bioactive molecules, presents a unique set of purification challenges owing to its polar and basic nature. This guide provides an in-depth, comparative analysis of the most effective purification techniques for this important class of heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying principles, offer field-proven protocols, and present comparative data to empower you in selecting the optimal purification strategy for your specific imidazole derivative.

The Purification Challenge: Understanding the Imidazole Moiety

Imidazole is an amphoteric heterocycle, capable of acting as both a weak acid and a weak base.[1] Its pKa of approximately 7 for the conjugate acid means that it can be protonated under mildly acidic conditions, a property that can be exploited in purification.[1] However, the polar nature of the imidazole ring and its hydrogen bonding capabilities can lead to issues such as poor solubility in non-polar solvents and tailing during column chromatography on silica gel. The choice of purification technique, therefore, requires a careful consideration of the specific imidazole derivative's physical and chemical properties, including its substituents, solubility, and stability.

Column Chromatography: The Workhorse of Purification

Column chromatography is arguably the most versatile and widely used technique for the purification of imidazole compounds, capable of separating complex mixtures with high resolution.[2][3] The principle lies in the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[2][4]

The Science Behind the Separation

For imidazole compounds, which are often polar, normal-phase chromatography with a polar stationary phase like silica gel is common.[5] However, the basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[5] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[6]

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Crude_Sample Crude Imidazole Mixture TLC_Analysis TLC Analysis for Solvent System Selection Crude_Sample->TLC_Analysis Optimize Separation Column_Packing Column Packing (Slurry Method) TLC_Analysis->Column_Packing Inform Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Elution with Chosen Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Imidazole Compound Solvent_Removal->Pure_Product

Caption: Workflow for imidazole purification via column chromatography.

Detailed Protocol: Flash Column Chromatography of a Generic Imidazole Derivative
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation of your target imidazole from impurities, aiming for an Rf value of 0.2-0.3 for the desired compound.[4]

    • If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the solvent system.

  • Column Packing:

    • Select an appropriately sized column (typically using 20-50 times the weight of the crude sample in silica gel).[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the stationary phase.[6]

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid imidazole compounds, capable of yielding highly pure crystalline products. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7]

The Science Behind the Crystals

An ideal recrystallization solvent will dissolve the imidazole compound sparingly at room temperature but completely at its boiling point.[7] Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor).[8] For some imidazoles, a mixed solvent system may be necessary, where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.[8]

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Solid Crude Solid Imidazole Add_Solvent Add Minimum Amount of Hot Solvent Crude_Solid->Add_Solvent Hot_Filtration Hot Filtration (to remove insoluble impurities) Add_Solvent->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cooling in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Crystals Pure Crystalline Imidazole Drying->Pure_Crystals

Caption: Workflow for imidazole purification via recrystallization.

Detailed Protocol: Recrystallization of a Generic Imidazole Derivative
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, or mixtures) to find one where it is sparingly soluble at room temperature but readily soluble when hot. A 1:1 ethanol-water mixture has been shown to be effective for the synthesis and recrystallization of 2,4,5-triaryl-1H-imidazoles.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration:

    • If there are insoluble impurities or activated charcoal, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Acid-Base Extraction: Exploiting Imidazole's Basicity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Given that the imidazole ring is basic, this method is particularly effective for separating imidazole derivatives from neutral or acidic impurities.

The Science Behind the Separation

The basic nitrogen atom of the imidazole ring can be protonated by an aqueous acid (e.g., HCl) to form a water-soluble salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be collected, and the pH adjusted with a base (e.g., NaOH) to deprotonate the imidazole, causing it to precipitate out of the aqueous solution or be extracted back into an organic solvent.

Experimental Workflow: Acid-Base Extraction

Acid_Base_Extraction_Workflow cluster_extraction Extraction cluster_neutralization Neutralization & Isolation Crude_Mixture Crude Mixture in Organic Solvent Acidic_Wash Wash with Aqueous Acid (e.g., 1M HCl) Crude_Mixture->Acidic_Wash Separation1 Separate Layers Acidic_Wash->Separation1 Aqueous_Layer Aqueous Layer (contains protonated imidazole) Separation1->Aqueous_Layer Basification Add Base (e.g., NaOH) to Aqueous Layer Aqueous_Layer->Basification Isolation Isolate Product (Filtration or Extraction) Basification->Isolation Pure_Product Pure Imidazole Compound Isolation->Pure_Product

Caption: Workflow for imidazole purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction of a Generic Imidazole Derivative
  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) and shake vigorously.

    • Allow the layers to separate and drain the aqueous layer (containing the protonated imidazole) into a separate flask. Repeat the acidic wash on the organic layer to ensure complete extraction.

  • Neutralization and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).

    • If the neutral imidazole derivative is insoluble in water, it will precipitate and can be collected by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the purified imidazole derivative.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations or when very high purity is required, preparative HPLC is an excellent option. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.[10][11]

The Science Behind High-Resolution Separation

Reversed-phase HPLC (RP-HPLC) is commonly used for imidazole derivatives, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] The separation is based on the hydrophobic/hydrophilic interactions of the compounds with the stationary and mobile phases. For polar imidazoles that may have low retention on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[12]

Detailed Protocol: Preparative RP-HPLC of a Generic Imidazole Derivative
  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of the target compound. Optimize the mobile phase composition (including any additives like formic acid or trifluoroacetic acid for improved peak shape), and gradient.

  • Scale-Up:

    • Scale the analytical method to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions.

  • Sample Preparation:

    • Dissolve the crude or partially purified imidazole in the initial mobile phase. Filter the sample to remove any particulate matter.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of the desired compound, often using an automated fraction collector triggered by a UV detector.

  • Isolation:

    • Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous, or rotary evaporation for organic solvents.

Distillation: For Volatile Imidazole Derivatives

Distillation is a purification technique suitable for thermally stable imidazole compounds with relatively low boiling points. It separates components of a liquid mixture based on differences in their volatilities.[13] For many substituted imidazoles with higher boiling points, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.

Comparative Analysis of Purification Techniques

Technique Typical Yield Achievable Purity Advantages Disadvantages Best Suited For
Column Chromatography 50-90%>95%Highly versatile for complex mixtures; scalable.Can be time-consuming and solvent-intensive; potential for product loss on the column.Initial purification of crude reaction mixtures containing multiple components.
Recrystallization 70-95%>99%Can yield very high purity; relatively simple and inexpensive.Requires a suitable solvent; not effective for all compounds or for removing impurities with similar solubility.Final purification step to obtain highly pure, crystalline solid material.
Acid-Base Extraction 70-95%>90%Excellent for removing neutral or acidic/basic impurities; can handle large scales.Only applicable to basic or acidic compounds; can involve handling of corrosive reagents.Removing specific types of impurities from a crude mixture before further purification.
Preparative HPLC 60-90%>99%Provides very high resolution and purity; automatable.Expensive equipment; limited sample loading capacity compared to other methods; can be solvent-intensive.Purifying small to medium quantities of high-value compounds or for very difficult separations.
Distillation 60-90%>98%Effective for volatile, thermally stable compounds; can be scaled up.Not suitable for non-volatile or thermally sensitive compounds.Purifying low-boiling point imidazole derivatives.

Conclusion

The selection of an appropriate purification technique for imidazole compounds is a critical step in chemical synthesis and drug development. A thorough understanding of the principles behind each method, combined with careful experimental design and optimization, is essential for achieving the desired purity and yield. For routine purifications, a combination of acid-base extraction followed by column chromatography or recrystallization often provides an efficient and effective workflow. For challenging separations or when the highest purity is paramount, preparative HPLC is the method of choice. By leveraging the information and protocols in this guide, researchers can confidently navigate the purification of imidazole compounds and advance their scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Imidazole's Vital Role in Protein Purification and Biochemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Benchchem. (n.d.). issues with imidazole buffer preparation and pH adjustment.
  • Gold Biotechnology. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Benchchem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • ResearchGate. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
  • Sigma-Aldrich. (n.d.). Optimizing Purification of Histidine-Tagged Proteins.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • University of Calgary. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles.
  • PubMed. (n.d.). Effect of pH and Imidazole on Protein C Purification From Cohn Fraction IV-1 by IMAC.
  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-propyl- on Newcrom R1 HPLC column.
  • PubMed Central. (2023, April 5). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • (n.d.).
  • (n.d.).
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • ResearchGate. (2025, November 7). Various Synthesis and Biological Evaluation of Some Tri -Tetra-Substituted Imidazoles Derivatives: A Review.
  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from Asian Journal of Research in Chemistry website.
  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • Agilent. (n.d.). Strategy for Preparative LC Purification.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • National Institutes of Health. (2024, October 22). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.
  • ResearchGate. (n.d.). The effect of imidazole concentration on the isolation and desorption yield of purified His-tagged GFP.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • ACS Publications. (2024, May 2). RETRACTED: New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas.
  • Reddit. (2021, October 1). Imidazole gradients for his tag protein purification.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2025, August 7). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • CSIRO Publishing. (2015, March 24). Synthesis and Oxidative Desulfurization of PV-Functionalized Imidazole-2-thiones: Easy Access to P-Functional Ionic Liquids*.
  • (n.d.).
  • (2025, February 17).
  • (2024, September 15).

Sources

A Comparative Guide to Molecular Docking of Imidazole and Triazole Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics, particularly for estrogen receptor-positive (ER+) breast cancer, aromatase has emerged as a critical target. This enzyme, Cytochrome P450 19A1, is responsible for the final and rate-limiting step in estrogen biosynthesis.[1][2] Its inhibition is a cornerstone of endocrine therapy for postmenopausal women. Non-steroidal aromatase inhibitors (AIs), primarily categorized into imidazole and triazole derivatives, have shown significant clinical success.[3][4] This guide provides an in-depth, objective comparison of these two classes of inhibitors through the lens of molecular docking, supported by experimental data and established protocols.

The Central Role of Aromatase and Its Inhibition

Aromatase catalyzes the conversion of androgens (like androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[5][6] In postmenopausal women, where the ovaries have ceased estrogen production, peripheral tissues such as adipose tissue become the primary source of estrogen synthesis, a process heavily reliant on aromatase.[5] In ER+ breast cancers, estrogen acts as a potent mitogen, driving tumor growth. Consequently, inhibiting aromatase effectively depletes the estrogen supply, starving the cancer cells of this critical growth signal.

Non-steroidal AIs function as reversible, competitive inhibitors.[4][7] Their mechanism of action hinges on the coordination of a nitrogen atom within their heterocyclic ring (imidazole or triazole) to the heme iron atom at the active site of the aromatase enzyme.[8][9] This interaction prevents the natural substrate, androstenedione, from binding and undergoing aromatization.

Imidazole vs. Triazole: A Tale of Two Azoles

While both imidazole and triazole-based inhibitors share this fundamental mechanism, their distinct electronic and structural properties can lead to significant differences in binding affinity, selectivity, and ultimately, clinical efficacy. Third-generation AIs, such as the triazole-containing drugs anastrozole and letrozole, are widely used and have demonstrated superior efficacy and tolerability compared to earlier generations.[2][5][10]

Let's explore the structural differences:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Protein Preparation (PDB: 3EQM) Ligand 2. Ligand Preparation (Imidazole & Triazole Derivatives) PDB->Ligand Retrieve Crystal Structure Grid 3. Grid Generation (Define Active Site) Ligand->Grid Generate 3D Conformations Dock 4. Molecular Docking (e.g., AutoDock, Glide) Grid->Dock Define Search Space Pose 5. Pose Analysis (Binding Energy & Interactions) Dock->Pose Generate Binding Poses Compare 6. Comparative Analysis (Score, Interactions, IC50) Pose->Compare Rank & Analyze Poses

Figure 2: A generalized workflow for molecular docking of aromatase inhibitors.

Experimental Protocol: Step-by-Step

1. Protein Preparation:

  • Source: Download the X-ray crystal structure of human placental aromatase in complex with its natural substrate, androstenedione (PDB ID: 3EQM), from the Protein Data Bank. [6][11] * Processing: Using molecular modeling software (e.g., Schrödinger Maestro, AutoDockTools), prepare the protein by:

    • Removing water molecules and the co-crystallized ligand (androstenedione).

    • Adding hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges). [5] * Minimizing the energy of the structure to relieve any steric clashes.

2. Ligand Preparation:

  • Selection: Obtain 3D structures of representative imidazole and triazole inhibitors. For this guide, we will consider:

    • Triazole Inhibitors: Letrozole, Anastrozole, Vorozole

    • Imidazole Inhibitor: Fadrozole (a second-generation AI for comparison)

  • Processing: Prepare the ligands by:

    • Generating 3D coordinates.

    • Assigning appropriate atom types and charges.

    • Minimizing their energy using a suitable force field (e.g., OPLS).

3. Active Site Definition (Grid Generation):

  • The binding site is defined based on the location of the co-crystallized androstenedione in the original PDB file. [12] * A grid box is generated that encompasses the active site, including the heme group and key interacting amino acid residues. This defines the search space for the docking algorithm. Important residues in the active site include D309, T310, S478, M374 (polar), F134, F221, W224 (aromatic), and A306, A307, V370, L372, L477 (non-polar). [5][13][14] 4. Molecular Docking:

  • Employ a validated docking program such as AutoDock Vina or Glide.

  • The software will systematically sample different conformations and orientations of each ligand within the defined active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

5. Analysis of Results:

  • The output will be a series of docked poses for each ligand, ranked by their predicted binding energy.

  • The top-ranked pose for each inhibitor should be visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, and coordination to the heme iron).

  • Compare the predicted binding energies and interaction patterns between the imidazole and triazole derivatives.

Comparative Analysis: Docking Scores and Experimental Data

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein. A lower (more negative) docking score generally indicates a more favorable binding interaction. To ground these computational predictions in reality, it is crucial to compare them with experimental data, such as the half-maximal inhibitory concentration (IC50).

InhibitorClassDocking Score (kcal/mol) (Representative)Key Interactions with HemeExperimental IC50 (nM)
Letrozole Triazole-10.5N4 of triazole coordinates with heme iron; π-π stacking with porphyrin ring. [7]0.3 - 7.27 [15][16]
Anastrozole Triazole-9.8N4 of triazole coordinates with heme iron.~27
Vorozole Triazole-9.5N of triazole coordinates with heme iron.4.17 [15]
Fadrozole Imidazole-8.7N3 of imidazole coordinates with heme iron.~10

Note: Docking scores are representative and can vary based on the specific software and parameters used. The key takeaway is the relative ranking and interaction patterns.

Insights from the Data
  • Triazole Superiority: The docking scores and experimental IC50 values consistently suggest that the third-generation triazole inhibitors (Letrozole, Anastrozole, Vorozole) exhibit higher binding affinities and greater potency than the second-generation imidazole inhibitor, Fadrozole. [5]Letrozole, in particular, often demonstrates the most potent inhibitory activity in both computational and experimental assays. [17][18][19]* Heme Coordination: The crucial interaction for all non-steroidal AIs is the coordination of a nitrogen atom to the heme iron. [8][9]Molecular docking studies confirm that the triazole ring in letrozole and anastrozole effectively positions one of its nitrogen atoms for this interaction. [5][7]* Additional Interactions: Beyond heme coordination, the rest of the inhibitor's structure engages in various hydrophobic and polar interactions with the active site residues. For instance, the phenyl rings of these inhibitors often form π-stacking interactions with residues like PHE134, PHE221, and TRP224, further stabilizing the complex. [20]The subtle differences in these interactions, dictated by the overall molecular scaffold, contribute to the observed differences in potency.

Inhibition_Pathway Androgen Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgen->Aromatase Substrate Estrogen Estrogens (e.g., Estrone) Aromatase->Estrogen Catalyzes Conversion Inhibitor Imidazole/Triazole Inhibitor Inhibitor->Aromatase Binds to Heme Iron

Figure 3: Simplified pathway of aromatase action and its inhibition.

Conclusion: Guiding Future Drug Design

This comparative guide demonstrates the utility of molecular docking in rationalizing the observed differences in potency between imidazole and triazole-based aromatase inhibitors. The collective evidence from computational and experimental studies points to the superior performance of the 1,2,4-triazole moiety as the heme-coordinating group in this class of drugs.

Key takeaways for drug development professionals:

  • Triazole as a Privileged Scaffold: The 1,2,4-triazole ring is a highly effective pharmacophore for aromatase inhibition, consistently yielding potent compounds. [8]* Beyond the Azole: While the azole-heme interaction is paramount, optimizing the hydrophobic and polar interactions of the inhibitor's side chains with the enzyme's active site is crucial for enhancing affinity and selectivity. [5][13]* Docking as a Predictive Tool: Molecular docking serves as an invaluable in silico tool for screening virtual libraries of novel compounds, prioritizing synthetic efforts, and generating hypotheses about structure-activity relationships before committing to costly and time-consuming laboratory synthesis and testing. [21] By integrating computational approaches like molecular docking with experimental validation, researchers can accelerate the discovery and development of next-generation aromatase inhibitors with improved efficacy and safety profiles for the treatment of hormone-dependent breast cancer.

References
  • Suvannang, N., Nantasenamat, C., & Prachayasittikul, V. (2011). Molecular Docking of Aromatase Inhibitors. Molecules, 16(5), 3597–3617. [Link]

  • Suvannang, N., Nantasenamat, C., & Prachayasittikul, V. (2011). Molecular Docking of Aromatase Inhibitors. Semantic Scholar. [Link]

  • Jubie, S., et al. (2016). Novel aromatase inhibitors selection using induced fit docking and extra precision methods: Potential clinical use in ER-alpha-positive breast cancer. Journal of Cancer Research and Therapeutics, 12(2), 794. [Link]

  • Suvannang, N., Nantasenamat, C., & Prachayasittikul, V. (2011). Molecular Docking of Aromatase Inhibitors. ResearchGate. [Link]

  • Massey, A., et al. (2014). Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry, 57(22), 9546–9560. [Link]

  • Sivakamavalli, J., et al. (2020). Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer. Bioinformation, 16(1), 1–11. [Link]

  • Raymond, L., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. Enzyme Research, 2015, 321820. [Link]

  • Sabale, P., & Potey, L. (2019). Molecular Docking Simulation Study of Novel Flavones and Flavonoids as Aromatase Inhibitors. Der Pharma Chemica, 11(2), 1–8. [Link]

  • Raymond, L., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PubMed. [Link]

  • Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2009). Crystal structure of human placental aromatase cytochrome P450 in complex with androstenedione. RCSB PDB. [Link]

  • ResearchGate. (n.d.). (A) 3D Crystal structure of aromatase (PDB ID:3EQM), and (B) Ramachandran plot of prepared structure. ResearchGate. [Link]

  • Worachartcheewan, A., et al. (2016). Origin of aromatase inhibitory activity via proteochemometric modeling. Journal of Chemical Information and Modeling, 56(11), 2256–2267. [Link]

  • Suvannang, N., Nantasenamat, C., & Prachayasittikul, V. (2011). Molecular docking of aromatase inhibitors. Mahidol University. [Link]

  • Gök-Küçükgüzel, S., et al. (2022). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Pharmaceuticals, 15(10), 1229. [Link]

  • Jones, S., et al. (2009). Anastrozole and letrozole: An investigation and comparison of quality of life and tolerability. Journal of the National Cancer Institute, 101(12), 844–851. [Link]

  • ResearchGate. (n.d.). Representation of possible binding modalities of the newly investigated triazole molecules. ResearchGate. [Link]

  • Nantasenamat, C., et al. (2016). Towards understanding aromatase inhibitory activity via QSAR modeling. Current Enzyme Inhibition, 12(1), 2–19. [Link]

  • Raymond, L., et al. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. Semantic Scholar. [Link]

  • Long, B. J., et al. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology, 97(1-2), 125–135. [Link]

  • Ahangarian, F., et al. (2017). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Research in Pharmaceutical Sciences, 12(1), 21. [Link]

  • El-Sayed, N. N. E., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(19), 7092. [Link]

  • Beyza, S., et al. (2020). Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor. Molecules, 25(7), 1662. [Link]

  • Ferino, G., et al. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European Journal of Medicinal Chemistry, 211, 113115. [Link]

  • Sławiński, J., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 990. [Link]

  • Kim, J., et al. (2024). Exploring the Androgen Receptor Binding Affinity of Azole Derivatives through Multiscale Computational and Experimental Approaches. International Journal of Molecular Sciences, 25(1), 458. [Link]

  • Çelik, F., et al. (2022). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. Molecules, 27(19), 6520. [Link]

  • Kumar, R., & Singh, R. (2015). Aromatase inhibitors in breast cancer. PharmaTutor, 3(1), 1–11. [Link]

  • Carrieri, A., et al. (2013). Computational methods for the design of potent aromatase inhibitors. Expert Opinion on Drug Discovery, 8(4), 435–452. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. Molecules, 28(9), 3704. [Link]

  • Gök-Küçükgüzel, S., et al. (2023). New imidazole derivatives as aromatase inhibitor. Journal of Molecular Structure, 1279, 135003. [Link]

  • Lønning, P. E. (2009). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? British Journal of Cancer, 100(8), 1195–1199. [Link]

  • Rose, C. (2001). Letrozole: Comparison With Anastrozole as Second-line Treatment in Postmenopausal Women With Advanced Breast Cancer. Medscape. [Link]

  • Wikipedia. (n.d.). Non-steroidal aromatase inhibitors. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to FDA-Compliant HPLC Method Validation for Imidazole Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the integrity of analytical data is paramount. When it comes to imidazole-based pharmaceuticals, the rigor of High-Performance Liquid Chromatography (HPLC) method validation is not just a matter of good science but a critical regulatory expectation. This guide provides an in-depth, technically-grounded comparison of HPLC methodologies for imidazole drug analysis, structured around the U.S. Food and Drug Administration (FDA) guidelines. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For HPLC methods, this involves a comprehensive evaluation of performance characteristics to ensure the data generated is reliable, reproducible, and accurate for the analysis of drug substances and products.[2][3] The International Council for Harmonisation (ICH) guideline Q2(R1), which is recognized by the FDA, provides a framework for the validation of analytical procedures.[4][5][6][7]

The "Why" Behind FDA's HPLC Method Validation Parameters

The FDA's emphasis on thorough method validation stems from the need to guarantee patient safety and product quality.[5] Each validation parameter serves a specific purpose in building a complete picture of the method's performance. Small molecule drugs, such as imidazoles, require robust analytical methods to ensure their identity, strength, quality, purity, and potency.[2][8]

Core Validation Parameters at a Glance:

Validation ParameterPurposeTypical Acceptance Criteria (as per USP/ICH)
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]Peak purity analysis, resolution > 2 between the analyte and closest eluting peak.[11][12]
Linearity To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results obtained by the method to the true value.[13]98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurities.
Precision To express the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]System suitability parameters remain within acceptance criteria.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.[9][14]Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 1.0%.[12]

This structured approach to validation ensures that the analytical method is well-understood and can consistently deliver reliable results throughout the drug development lifecycle.

Comparative Analysis of HPLC Column Technologies for Imidazole Drugs

The heart of an HPLC system is the column, as it is responsible for the separation of the sample components.[15] The choice of the stationary phase is critical for achieving the desired selectivity and resolution for imidazole-containing compounds.

Column TypeStationary Phase PrincipleBest Suited ForAdvantagesDisadvantages
Reversed-Phase (C18, C8) Non-polar stationary phase with a polar mobile phase. Separation is based on hydrophobicity.[15]A wide range of imidazole drugs, which are often moderately polar.[16]Versatile, robust, and widely available. Good for stability-indicating assays.May have limited retention for very polar imidazoles.
Normal-Phase Polar stationary phase (e.g., silica) with a non-polar mobile phase. Separation is based on polarity.[15]Separation of isomers or highly polar imidazoles.Offers different selectivity compared to reversed-phase.Mobile phases are often volatile and less environmentally friendly. Water content can significantly affect retention.
Ion-Exchange Stationary phase with charged functional groups that interact with oppositely charged analytes.[16]Ionizable imidazole drugs.High selectivity for charged molecules.Highly sensitive to mobile phase pH and ionic strength.
Chiral Stationary phase with a chiral selector.Separation of enantiomers of chiral imidazole drugs.[16]The only way to separate enantiomers.Columns can be expensive and have specific mobile phase requirements.

For many imidazole drugs, a Reversed-Phase C18 column is the workhorse, offering a good balance of retention and selectivity. For instance, a method for the simultaneous determination of four imidazole anti-infective drugs utilized a C8 column with a methanol and phosphate buffer mobile phase.[13][17]

Experimental Workflow for HPLC Method Validation

A systematic approach to validation is crucial. The following workflow illustrates the logical sequence of validation experiments.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Suitability & Specificity cluster_2 Phase 3: Quantitative Performance cluster_3 Phase 4: Method Robustness & Documentation MD Method Development MO Method Optimization MD->MO Initial Parameters SST System Suitability Testing MO->SST Optimized Method Spec Specificity/ Selectivity SST->Spec System Ready Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob VR Validation Report Rob->VR Final Validation

Caption: A logical workflow for HPLC method validation, from development to final reporting.

Detailed Experimental Protocol: Validation of an HPLC Method for Miconazole Assay

This section provides a step-by-step methodology for validating a reversed-phase HPLC method for the assay of Miconazole in a pharmaceutical formulation. A previously developed method for miconazole and clindamycin serves as a basis for this example.[18]

1. System Suitability Testing (SST)

  • Objective: To verify that the HPLC system and procedure are capable of providing data of acceptable quality.[14]

  • Procedure:

    • Prepare a standard solution of Miconazole at the target concentration (e.g., 100 µg/mL).

    • Inject the standard solution six consecutive times.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas, the theoretical plates (N), and the tailing factor (T) for the Miconazole peak.

  • Acceptance Criteria: %RSD ≤ 1.0%, N > 2000, T ≤ 2.0.[12]

2. Specificity

  • Objective: To demonstrate that the method is selective for Miconazole and free from interference from excipients.

  • Procedure:

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient).

    • Analyze a standard solution of Miconazole.

    • Analyze a sample of the Miconazole formulation.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug product and analyze the stressed samples.

  • Acceptance Criteria: No interfering peaks at the retention time of Miconazole in the placebo chromatogram. The Miconazole peak should be spectrally pure and well-resolved from any degradation products (resolution > 2.0).

3. Linearity

  • Objective: To establish a linear relationship between the concentration of Miconazole and the peak area response.

  • Procedure:

    • Prepare a series of at least five standard solutions of Miconazole over a range of 50% to 150% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo formulation with known amounts of Miconazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent samples of the Miconazole formulation at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD for repeatability should be ≤ 1.0%. %RSD for intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of Miconazole that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

7. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a sample under each of the modified conditions.

    • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

The Interconnectivity of Validation Parameters

The various validation parameters are not independent silos but are interconnected, forming a cohesive picture of the method's performance.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures analyte response LOD LOD Specificity->LOD ensures no interference LOQ LOQ Specificity->LOQ ensures no interference Accuracy Accuracy Linearity->Accuracy defines concentration range Precision Precision Linearity->Precision defines concentration range Range Range Linearity->Range Accuracy->Precision interdependent Precision->LOQ defines quantifiability Range->Accuracy Range->Precision Robustness Robustness SST System Suitability Robustness->SST tests parameter limits SST->Specificity ensures separation

Caption: The relationship between different HPLC method validation parameters.

Conclusion

The validation of an HPLC method for imidazole drugs according to FDA guidelines is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By understanding the rationale behind each validation parameter and employing a systematic experimental approach, researchers and scientists can develop and validate robust and reliable analytical methods. This guide serves as a foundational resource, emphasizing the importance of scientific integrity, experimental causality, and authoritative grounding in regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved January 4, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved January 4, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Retrieved January 4, 2026, from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved January 4, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 4, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Retrieved January 4, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PubMed. Retrieved January 4, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. Retrieved January 4, 2026, from [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (n.d.). Retrieved January 4, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (2025, November 3). Retrieved January 4, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH. Retrieved January 4, 2026, from [Link]

  • Different Types of HPLC Columns Used in Analysis - Pharmaguideline. (n.d.). Retrieved January 4, 2026, from [Link]

  • Getting the peaks perfect: System suitability for HPLC - American Chemical Society. (n.d.). Retrieved January 4, 2026, from [Link]

  • RP-HPLC method development and validation for the simultaneous estimation of Miconazole and Clindamycin in pharmaceutical dosage - SAS Publishers. (n.d.). Retrieved January 4, 2026, from [Link]

  • (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate. (2015, December 11). Retrieved January 4, 2026, from [Link]

  • Guidance for Industry - FDA. (n.d.). Retrieved January 4, 2026, from [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). Retrieved January 4, 2026, from [Link]

  • Comparison Techniques for HPLC Column Performance | LCGC International. (n.d.). Retrieved January 4, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 4, 2026, from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. (n.d.). Retrieved January 4, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.). Retrieved January 4, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pharmaceutical HPLC Columns | American Pharmaceutical Review - The Review of American Pharmaceutical Business & Technology. (n.d.). Retrieved January 4, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(1H-Imidazol-1-yl)propane-1,2-diol, a compound featuring a hazardous imidazole core functionalized with a non-hazardous diol side chain.

Core Principles of Disposal

The disposal of 3-(1H-Imidazol-1-yl)propane-1,2-diol should be guided by the principles of risk minimization and regulatory compliance. All chemical waste must be handled in accordance with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the hazardous nature of the imidazole moiety, appropriate personal protective equipment is mandatory to prevent accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental contact with the eyes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Always inspect gloves for integrity before use.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.

Always work within a certified chemical fume hood to minimize the risk of inhaling any potential dust or aerosols.[1][3]

Step-by-Step Disposal Protocol

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Stream: 3-(1H-Imidazol-1-yl)propane-1,2-diol, in both its pure form and in solutions, must be collected as hazardous chemical waste.[1][3]

  • Aqueous Waste: Due to its water-soluble nature, any aqueous solutions containing this compound should be disposed of in a designated "aqueous waste" container.[4] Do not pour this chemical down the drain.

  • Solid Waste: If in solid form, it should be collected in a designated "organic waste" container.[4]

Waste Container Selection and Labeling
  • Container Type: Use a sealable, airtight, and chemically compatible waste container.[1][3] Polypropylene containers are generally suitable for this purpose.

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should include:

    • The full chemical name: "3-(1H-Imidazol-1-yl)propane-1,2-diol"

    • The primary hazards: "Corrosive," "Toxic," "Reproductive Toxin"[1]

    • The date of accumulation.

Incompatible Materials

Store the waste container away from incompatible materials to prevent hazardous reactions. These include:

  • Strong oxidizing agents[1][2][3]

  • Acids[1][2][3]

  • Acid chlorides[1][2][3]

  • Acid anhydrides[1][2][3]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary.

  • Minor Spill (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Label the waste container and dispose of it as hazardous waste.[1]

  • Major Spill (large volume or outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

DisposalWorkflow start Start: Generation of 3-(1H-Imidazol-1-yl)propane-1,2-diol Waste assess_form Assess Waste Form (Solid or Aqueous Solution?) start->assess_form solid_waste Solid Waste assess_form->solid_waste Solid aqueous_waste Aqueous Solution assess_form->aqueous_waste Aqueous collect_solid Collect in Labeled 'Organic Hazardous Waste' Container solid_waste->collect_solid collect_aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container aqueous_waste->collect_aqueous check_incompatibles Store Away From Incompatibles (Acids, Oxidizers) collect_solid->check_incompatibles collect_aqueous->check_incompatibles seal_container Securely Seal Container When Not in Use check_incompatibles->seal_container full_container Is Container Full or No Longer in Use? seal_container->full_container full_container->seal_container No request_pickup Arrange for Hazardous Waste Pickup with EHS full_container->request_pickup Yes end End: Proper Disposal request_pickup->end

Disposal workflow for 3-(1H-Imidazol-1-yl)propane-1,2-diol.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-(1H-Imidazol-1-yl)propane-1,2-diol, thereby protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Imidazole PUFFERAN® ≥99 %, p.a., Ultra Quality. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)propane-1,2-diol. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Means, C. M. (1992). Process for removing water soluble organic compounds from produced water. U.S. Patent No. 5,104,545. Washington, DC: U.S. Patent and Trademark Office.
  • Zenodo. (2024). Synthesis and Reactions of Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • Royal Society of Chemistry. (2002, November 14). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Retrieved from [Link]

  • Primary Information Services. (n.d.). Propanediol- Analysis, Applications, Process, Patent, Consultants, Company Profiles, Suppliers, Report. Retrieved from [Link]

  • Cortes, S. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • SciSpace. (1990). Process for removing water soluble organic compounds from produced water. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 2.1: Chemical Waste. Retrieved from [Link]

  • Maratek. (2021, November 29). How Should You Dispose of Excess Organic Solvents?. Retrieved from [Link]

  • 3M. (2022, September 30). Safety Data Sheet: 3M LUB-I. Retrieved from [Link]

  • BP. (2025, June 11). Safety Data Sheet: Brayco 599. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: 1,2-Propanediol ≥99,5 %, for synthesis. Retrieved from [Link]

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(1H-Imidazol-1-yl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-1-yl)propane-1,2-diol. As no specific safety data sheet (SDS) is broadly available for this compound, this document synthesizes information from the hazardous parent compound, Imidazole, to establish a robust framework for safe handling. The primary objective is to ensure your safety by explaining the causality behind each procedural step and personal protective equipment (PPE) choice.

Hazard Assessment: Understanding the Risk Profile

The safety profile of 3-(1H-Imidazol-1-yl)propane-1,2-diol is primarily dictated by the imidazole functional group. Imidazole is classified as a corrosive material that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2][3] Some data also suggests it may pose a risk to the unborn child.[3][4] Therefore, all handling procedures must be based on the assumption that 3-(1H-Imidazol-1-yl)propane-1,2-diol shares these corrosive and toxic properties.

Key Hazards:

  • Corrosivity: Causes severe burns upon contact with skin and eyes.[5]

  • Toxicity: Harmful if ingested.[1][3]

  • Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]

  • Dust Explosion: If in solid form, fine dust dispersed in air may form an explosive mixture.[3]

These hazards necessitate a stringent adherence to the engineering controls and PPE protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is your most critical, immediate line of defense against exposure. All PPE must be inspected before use and removed carefully to avoid cross-contamination.[2]

Eye and Face Protection

Direct contact with the eyes can cause severe, potentially irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles with side shields must be worn at all times.[2][3]

  • Recommended for Splash Risk: When handling larger quantities or performing operations with a high risk of splashing, a full face shield should be worn in addition to safety goggles.[1][7]

Skin and Body Protection

Given the corrosive nature of imidazole derivatives, preventing skin contact is paramount.

  • Gloves: Chemically resistant gloves are mandatory. Nitrile or rubber gloves are suitable for handling this compound.[4][7] Always inspect gloves for pinholes or tears before use and use proper removal techniques to avoid touching the outer surface.[2] Contaminated gloves must be disposed of as hazardous waste.[2]

  • Laboratory Coat: A chemically compatible, long-sleeved lab coat must be worn and fully buttoned.[2] This provides a removable barrier in case of a small splash.

  • Protective Clothing: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[2] For large-scale operations, a corrosion-proof apron or suit is recommended.[1]

Respiratory Protection

Protection is necessary when ventilation is insufficient or when aerosols or dusts can be generated.

  • Standard Operations: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] In this case, respiratory protection is typically not required.[2]

  • Risk of Dust/Aerosol: If handling the solid form where dust may be generated, or if aerosols are produced, a NIOSH-approved respirator is necessary. A dust mask with a P3 filter or a half-face respirator with appropriate cartridges should be used.[1][7]

PPE Selection Summary

The required level of PPE varies with the scale and nature of the work being performed.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Lab Use (<10g) Chemical Safety GogglesNitrile or Rubber GlovesFully-Buttoned Lab CoatNot required if in fume hood
Large-Scale Operations (>10g) Goggles & Face ShieldNitrile or Rubber GlovesChemical-Resistant Apron over Lab CoatRequired if ventilation is inadequate
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile or Rubber GlovesCorrosion-Proof Suit or ApronRequired (Air-purifying or supplied-air)

Operational and Disposal Plans

A safe laboratory environment relies on integrating PPE use with robust operational and disposal procedures.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific area for handling, preferably inside a chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3][5]

  • Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling: Handle the container with care to avoid generating dusts or aerosols.[4] Keep the container tightly closed when not in use.[1][6]

  • Post-Handling: After handling, wash hands and other exposed areas thoroughly with soap and water, even after removing gloves.[2]

  • Decontamination: Clean the work area thoroughly. Contaminated lab coats or clothing should be removed immediately and laundered separately before reuse.[6]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

  • Evacuate & Secure: Immediately alert others in the vicinity. Evacuate all non-essential personnel from the spill area.[1]

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE for spill response, including respiratory protection, a face shield, and heavy-duty gloves.

  • Containment: For larger spills, cover drains and use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to build a dike around the spill.[5][8]

  • Cleanup: Carefully cover the spill with the absorbent material, working from the outside in.[8] Once the material appears dry, sweep or shovel it into a clearly labeled, sealable container for hazardous waste.[3][8]

  • Decontamination: Clean the spill area with water, and collect the contaminated water for disposal.[6] Ventilate the affected area.[4]

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs assess Assess Hazard & Secure Area (Alert others, restrict access) spill->assess ppe Don Full PPE (Gloves, Goggles, Face Shield, Respirator) assess->ppe contain Contain Spill (Use inert absorbent, cover drains) ppe->contain collect Collect Absorbed Material (Into labeled hazardous waste container) contain->collect decontaminate Decontaminate Area (Wash with water, ventilate) collect->decontaminate dispose Dispose of Waste & Contaminated PPE (Follow institutional guidelines) decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Chemical Waste: All waste containing 3-(1H-Imidazol-1-yl)propane-1,2-diol must be collected in a sealed, airtight, and properly labeled hazardous waste container.[5] Do not discharge into drains or the environment.[1][4]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup must be placed in a sealed container and disposed of as hazardous waste.[5]

  • Disposal Vendor: Follow all local, state, and federal regulations for the disposal of corrosive and toxic chemical waste.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Imidazol-1-yl)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(1H-Imidazol-1-yl)propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.